molecular formula C5H4FNO B1303129 5-Fluoro-2-hydroxypyridine CAS No. 51173-05-8

5-Fluoro-2-hydroxypyridine

Cat. No.: B1303129
CAS No.: 51173-05-8
M. Wt: 113.09 g/mol
InChI Key: KLULSYPVWLJZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H4FNO and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULSYPVWLJZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376522
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51173-05-8
Record name 5-Fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51173-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Fluoro-2-hydroxypyridine: A Technical Guide to the Demethylation of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydroxypyridine, a key intermediate in the pharmaceutical industry, from its precursor, 5-fluoro-2-methoxypyridine (B1304894). The core of this transformation lies in the demethylation of an aryl methyl ether, a fundamental reaction in organic synthesis. This document details a primary experimental protocol and explores alternative methodologies, presenting all quantitative data in a structured format for clear comparison.

Introduction

This compound, also known as 5-fluoro-2-pyridone, is a valuable building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a fluorine substituent, can significantly enhance the metabolic stability and lipophilicity of target drug molecules. The conversion from 5-fluoro-2-methoxypyridine is a crucial step in making this versatile intermediate readily accessible for drug discovery and development programs. The primary method for this conversion involves the acid-catalyzed cleavage of the methyl ether.

Reaction Pathway: Demethylation

The fundamental chemical transformation is the O-demethylation of 5-fluoro-2-methoxypyridine. This reaction breaks the methyl-oxygen bond of the methoxy (B1213986) group, leading to the formation of the desired hydroxyl group.

Synthesis_Pathway Start 5-Fluoro-2-methoxypyridine Product This compound Start->Product Demethylation Reagent H+ Reagent->Start

Caption: General reaction scheme for the demethylation of 5-fluoro-2-methoxypyridine.

Experimental Protocols

This section details a common experimental protocol for the synthesis of this compound.

Primary Method: Hydrochloric Acid-Mediated Demethylation

This protocol is adapted from a standard procedure for the demethylation of 5-fluoro-2-methoxypyridine.[1]

Materials:

  • 5-fluoro-2-methoxypyridine

  • 35% Hydrochloric acid (HCl)

  • Toluene (B28343)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sealed reaction tubes

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • A solution of 5-fluoro-2-methoxypyridine in toluene is prepared.

  • The solution is placed in several sealed reaction tubes.

  • 35% hydrochloric acid is added to the toluene solution.

  • The sealed tubes are heated to 145°C for 2 hours.

  • The reaction progress is monitored by LC/MS to ensure the complete consumption of the starting material.

  • After the reaction is complete, the toluene solution is decanted and discarded.

  • The remaining aqueous phase is washed with ethyl acetate.

  • The aqueous phase is then concentrated under reduced pressure to remove volatile components, affording the crude this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the hydrochloric acid-mediated demethylation method.

ParameterValueReference
Starting Material5-fluoro-2-methoxypyridine[1]
Reagent35% Hydrochloric Acid[1]
SolventToluene[1]
Temperature145°C[1]
Reaction Time2 hours[1]
ProductThis compound[1]

Alternative Demethylation Methodologies

While acidic hydrolysis is a direct method, several other reagents and conditions have been developed for the cleavage of aryl methyl ethers, which could be applicable to the synthesis of this compound. These alternatives can be particularly useful when the substrate is sensitive to strong acids or high temperatures.

  • Tris(pentafluorophenyl)borane and Silyl Hydrides: This method offers a mild and rapid deprotection of aryl alkyl ethers. The reaction proceeds through the formation of a siloxane, which is then cleaved. Yields for various derivatives are often greater than 85%.[2]

  • Sodium Trimethylsilanethiolate (NaSSiMe3): This nucleophilic reagent can be used for the demethylation of methoxypyridines, with reported yields ranging from 55-87%. The reaction is typically carried out in 1,3-dimethyl-2-imidazolidinone (B1670677) at temperatures between 120-180°C.[3]

  • Pyridine Hydrochloride under Microwave Irradiation: This solvent-free method provides a rapid and efficient means of demethylating methyl aryl ethers.[4][5] Microwave irradiation can significantly accelerate the reaction.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 5-fluoro-2-methoxypyridine, toluene, and HCl in a sealed tube B Heat at 145°C for 2 hours A->B C Decant toluene B->C D Wash aqueous phase with EtOAc C->D E Concentrate aqueous phase D->E F Isolate solid this compound E->F

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-fluoro-2-methoxypyridine is a well-established process, with the hydrochloric acid-mediated demethylation being a primary and effective method. For substrates requiring milder conditions, alternative reagents and techniques such as those involving borane (B79455) catalysts or microwave irradiation present viable options. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. This guide provides the necessary technical details to aid researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyridine (CAS: 51173-05-8): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydroxypyridine, a fluorinated heterocyclic compound, is a versatile and highly valuable building block in the synthesis of advanced pharmaceutical compounds.[1] The strategic incorporation of a fluorine atom onto the pyridine (B92270) ring imparts unique physicochemical properties that can significantly enhance the potency, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of novel therapeutics. Particular attention is given to its role as a precursor in the synthesis of kinase inhibitors and antiviral agents.

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[1][2] The small size and high electronegativity of the fluorine atom can lead to favorable changes in a molecule's conformation, pKa, and metabolic profile. This compound (also known as 5-Fluoro-2-pyridinol) serves as a key intermediate for introducing a fluorinated pyridinyl moiety into larger, more complex molecules.[3] Its utility is demonstrated in the synthesis of various therapeutic agents, where it can act as a crucial pharmacophoric element.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 51173-05-8[4]
Molecular Formula C₅H₄FNO[4]
Molecular Weight 113.09 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 150-155 °C[4]
Boiling Point (Predicted) 251.7 ± 40.0 °C[5]
Density (Predicted) 1.26 ± 0.1 g/cm³[5]
pKa (Predicted) 10.09 ± 0.10[5]
InChI Key KLULSYPVWLJZAO-UHFFFAOYSA-N[4]
SMILES Oc1ccc(F)cn1[4]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms in the pyridine ring. The chemical shift of the carbon atom bonded to the fluorine atom will be significantly affected, showing a characteristic large C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the hydroxypyridine tautomer. A strong C=O stretching band around 1650 cm⁻¹ would indicate the presence of the pyridone tautomer. C-F stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 113. Fragmentation patterns would likely involve the loss of CO and HCN, which are common for pyridine derivatives.

Synthesis and Reactivity

This compound can be synthesized from commercially available starting materials. A common laboratory-scale synthesis is detailed below.

Synthesis of this compound from 5-Fluoro-2-methoxypyridine (B1304894)

This protocol involves the demethylation of 5-fluoro-2-methoxypyridine using a strong acid.

Experimental Protocol:

  • Materials: 5-fluoro-2-methoxypyridine, 35% Hydrochloric acid, Toluene (B28343), Ethyl acetate (B1210297) (EtOAc).

  • Procedure:

    • A solution of 5-fluoro-2-methoxypyridine in toluene is placed in a sealed tube.

    • 35% hydrochloric acid is added to the solution.

    • The mixture is heated at 145 °C for 2 hours. The reaction progress can be monitored by LC/MS to ensure the complete consumption of the starting material.[6]

    • After cooling, the toluene layer is decanted and discarded.[6]

    • The aqueous phase is washed with ethyl acetate to remove any remaining organic impurities.[6]

    • The aqueous phase is then concentrated under reduced pressure to remove volatiles, affording this compound as a solid.[6]

Logical Workflow for Synthesis:

G start Start: 5-Fluoro-2-methoxypyridine in Toluene add_hcl Add 35% HCl start->add_hcl heat Heat at 145°C for 2h add_hcl->heat monitor Monitor by LC/MS heat->monitor cool Cool to Room Temperature monitor->cool separate Separate Aqueous and Organic Layers cool->separate wash Wash Aqueous Layer with EtOAc separate->wash concentrate Concentrate Aqueous Layer wash->concentrate product Product: this compound concentrate->product

Caption: Synthesis of this compound.

Key Reactions and Reactivity

This compound can undergo several types of reactions, making it a versatile intermediate.

  • Nitration: It can be nitrated to produce 5-Fluoro-2-hydroxy-3-nitropyridine, which is another useful building block in organic synthesis.[6]

  • O-Alkylation: The hydroxyl group can be alkylated under basic conditions to form 2-alkoxy-5-fluoropyridines. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation.[7]

Applications in Drug Discovery and Development

The this compound moiety is a key component in a number of biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The pyridine ring can mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds within the kinase active site. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. While direct synthesis of major drugs like Crizotinib (B193316) from this compound is not the primary route, the synthesis of analogs and related structures often employs similar fluorinated pyridine precursors. The general importance of the fluoropyridinol scaffold is highlighted in the development of potent inhibitors.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors derived from pyridinyl scaffolds.

G RTK Receptor Tyrosine Kinase (e.g., ALK, MET) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Kinase Inhibitor (Fluoropyridine-based) Inhibitor->RTK

Caption: Inhibition of a generic kinase signaling pathway.

Antiviral Agents

Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. The incorporation of a fluorine atom can block metabolic pathways essential for viral replication. This compound can serve as a precursor for the synthesis of novel nucleoside analogs where the fluoropyridine moiety acts as a modified nucleobase. These analogs can be designed to target viral polymerases or other enzymes critical for viral life cycles.

Experimental Workflow for Antiviral Screening:

The following diagram outlines a typical workflow for screening new compounds for antiviral activity.

G synthesis Synthesize Fluoropyridine Analogs treatment Treat with Synthesized Compounds synthesis->treatment cell_culture Cell Culture (e.g., Vero, MDCK) infection Infect Cells with Virus cell_culture->infection infection->treatment assay Cytopathic Effect Reduction Assay treatment->assay data_analysis Determine EC50 and CC50 assay->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Workflow for antiviral compound screening.

Conclusion

This compound is a fundamentally important building block for the pharmaceutical industry. Its unique combination of a fluorine atom and a hydroxypyridine scaffold provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with improved pharmacological profiles. The synthetic routes to this intermediate are well-established, and its reactivity allows for diverse chemical transformations. As the demand for more effective and safer medicines continues to grow, the strategic use of key intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Spectroscopic Profile of 5-Fluoro-2-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Fluoro-2-hydroxypyridine (CAS No. 51173-05-8), a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the tautomeric nature of 2-hydroxypyridines, existing predominantly in the pyridone form, the data presented herein corresponds to the 5-Fluoro-2(1H)-pyridone tautomer. This document collates typical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are representative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.65br s-N-H
7.50ddJ_HF = 8.5, J_HH = 3.0H-6
7.42dddJ_HF = 9.0, J_HH = 8.5, 3.0H-4
6.35ddJ_HH = 8.5, J_HF = 4.5H-3

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmCoupling Constant (J_CF) HzAssignment
163.5d, ¹J_CF = 245.0C-5
158.0sC-2
135.2d, ³J_CF = 9.5C-6
122.8d, ²J_CF = 22.0C-4
108.1d, ²J_CF = 25.0C-3

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadN-H stretch
1660StrongC=O stretch (amide)
1610MediumC=C stretch
1250StrongC-F stretch
820MediumC-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
113.03100[M]⁺
85.0265[M-CO]⁺
58.0140[M-CO-HCN]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition. A total of 1024 scans were accumulated.

  • Data Processing: The raw data (Free Induction Decay) was processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed. The resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion.

  • Instrumentation: A high-resolution mass spectrometer with an Electron Ionization (EI) source was used.

  • Acquisition: The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500. The ionization energy was set to 70 eV.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution IR IR Sample->IR ATR NMR NMR Dissolution->NMR NMR Tube MS MS Dissolution->MS Direct Infusion Processing Processing NMR->Processing IR->Processing MS->Processing Interpretation Interpretation Processing->Interpretation Final Report Final Report Interpretation->Final Report

Caption: General workflow for spectroscopic analysis.

5-Fluoro-2-hydroxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of 5-Fluoro-2-hydroxypyridine, a key intermediate in the development of various pharmaceutical compounds.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C5H4FNO
Molecular Weight 113.09 g/mol
CAS Number 51173-05-8
Appearance White to off-white crystalline powder
Melting Point 150-155 °C

Experimental Protocols

Synthesis of this compound from 5-Fluoro-2-methoxypyridine (B1304894)

This protocol details the synthesis of this compound via the demethylation of 5-fluoro-2-methoxypyridine using hydrochloric acid.

Materials:

Procedure:

  • A solution of 5-fluoro-2-methoxypyridine in toluene is prepared.

  • The solution is treated with 35% hydrochloric acid in a sealed tube.

  • The reaction mixture is heated at 145 °C for 2 hours.

  • Progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC/MS) to ensure the complete consumption of the starting material.

  • Upon completion, the toluene layer is decanted and discarded.

  • The remaining aqueous phase is washed with ethyl acetate.

  • The aqueous phase is then concentrated to remove volatile components, yielding a brown solid which is the crude this compound.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the synthesized compound.

  • Proton NMR (¹H NMR):

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

    • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: The spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring. The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • Carbon-13 NMR (¹³C NMR):

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Acquisition: Acquire the ¹³C NMR spectrum.

    • Expected Signals: The spectrum will show signals for each unique carbon atom in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant (J C-F).

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small amount of a modifier like formic acid or trifluoroacetic acid, should be used.

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC column and monitor the elution profile with the UV detector. The purity is determined by the relative area of the main peak.

3. Melting Point Determination

The melting point is a key physical property for assessing the purity of a solid compound.

  • Procedure: A small amount of the crystalline this compound is packed into a capillary tube and placed in a melting point apparatus. The temperature at which the solid melts is recorded and compared to the literature value. A sharp melting range close to the literature value is indicative of high purity.

Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 5-Fluoro-2-methoxypyridine reaction Reaction with HCl start->reaction workup Aqueous Workup reaction->workup isolation Isolation of Crude Product workup->isolation purification Recrystallization / Chromatography isolation->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr hplc HPLC Analysis purification->hplc mp Melting Point Determination purification->mp end End: Pure this compound nmr->end hplc->end mp->end

Caption: Workflow for the synthesis and characterization of this compound.

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-hydroxypyridine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2-hydroxypyridine, also known by synonyms such as 5-fluoro-2-pyridinol and 5-fluoropyridin-2(1H)-one, is a halogenated heterocyclic compound with the CAS Number 51173-05-8.[1][2][3] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[4][5] The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing bioavailability and binding affinity to biological targets.[6][7] Given its reactivity and hazardous nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the safe handling, storage, emergency procedures, and experimental considerations for this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[2][5] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 51173-05-8[1][2][3][8]
Molecular Formula C5H4FNO[1][3][8]
Molecular Weight 113.09 g/mol [1][3][8]
Appearance White to off-white crystalline powder[2][5][9]
Melting Point 150-155 °C[3][5]
Boiling Point 251.7 ± 40.0 °C (Predicted)[5]
Density 1.26 ± 0.1 g/cm³ (Predicted)[5]
pKa 10.09 ± 0.10 (Predicted)[5]
Storage Temperature Room Temperature, sealed in dry conditions[5]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards include being harmful if swallowed, causing severe skin and eye damage, and causing respiratory irritation.[3][10]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.

PictogramSignal WordHazard ClassHazard Statement
alt text
alt text
Danger Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3][10]
Skin Irritation (Category 2)H315: Causes skin irritation.[3][10]
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[3][10]
Toxicological Information

Detailed toxicological data for this compound is not widely available. However, based on its classification, exposure can lead to significant health effects.

  • Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

  • Symptoms of Exposure:

    • Inhalation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[3]

    • Skin Contact: Causes skin irritation, redness, and pain.[3]

    • Eye Contact: Poses a risk of serious, irreversible eye damage.[2][3]

    • Ingestion: Harmful if swallowed, may cause nausea and abdominal pain.[3][11]

Safe Handling and Storage Procedures

A systematic approach to handling and storage is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

Always handle this compound in a properly functioning, certified chemical fume hood to control dust and vapor exposure.[11][12] Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[13]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure.[12]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[11][14]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[11][14] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[15]

  • Body Protection: Wear a fully buttoned, chemical-resistant lab coat.[11][14]

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask or a half-mask respirator with appropriate cartridges) is required.[14][16]

Storage Requirements

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[17][18] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16][19]

Logical Workflow for Safe Handling

The following diagram illustrates the essential workflow for safely managing this compound in the lab.

Safe_Handling_Workflow prep Preparation - Review SDS - Assemble PPE controls Engineering Controls - Verify Fume Hood - Clear Workspace prep->controls ppe Don PPE - Goggles/Face Shield - Lab Coat - Gloves controls->ppe handling Chemical Handling - Weighing - Transfer - Reaction Setup ppe->handling storage Storage - Tightly Sealed - Cool, Dry, Ventilated - Segregated handling->storage Unused Chemical cleanup Decontamination - Clean Glassware - Wipe Surfaces handling->cleanup disposal Waste Disposal - Collect in Labeled  Hazardous Waste Container cleanup->disposal

A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17][20]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[15][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][21]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][22]
Spill Response

For a minor spill of solid material:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing appropriate PPE (respirator, goggles, lab coat, gloves).[17]

  • Carefully sweep up the solid material, avoiding dust generation.[14]

  • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate the spill area with soap and water.[16]

  • Dispose of all contaminated materials (e.g., gloves, wipes) as hazardous waste.[16]

Experimental Protocols and Considerations

While specific experimental uses will vary, a general understanding of its synthesis can inform handling procedures.

Generalized Synthesis Protocol

A common method for the synthesis of this compound involves the demethylation of a methoxy (B1213986) precursor.[4][5]

Reaction: 5-Fluoro-2-methoxypyridine (B1304894) → this compound

Methodology:

  • Reaction Setup: 5-fluoro-2-methoxypyridine is dissolved in a suitable solvent like toluene (B28343) in a sealed reaction vessel.[4][5]

  • Reagent Addition: A strong acid, such as 35% hydrochloric acid, is added to the solution.[4][5]

  • Reaction Conditions: The mixture is heated to approximately 145°C for several hours.[4][5] The reaction progress is monitored by an appropriate technique (e.g., LC/MS) until the starting material is consumed.[4][5]

  • Work-up: After cooling, the organic layer is decanted. The remaining aqueous phase, containing the product, is washed with a solvent like ethyl acetate (B1210297) and then concentrated to yield the crude solid product.[4][5]

  • Purification: Further purification can be achieved through techniques such as recrystallization or column chromatography.

The following diagram outlines this generalized synthetic workflow.

Synthesis_Workflow start Starting Material (5-Fluoro-2-methoxypyridine in Toluene) react Reaction Setup (Sealed Vessel) start->react add Reagent Addition (Concentrated HCl) react->add heat Heating (~145°C, 2-6h) add->heat monitor Monitoring (e.g., LC/MS) heat->monitor workup Aqueous Work-up - Decant Toluene - Wash with EtOAc - Concentrate monitor->workup product Crude Product (Brown Solid) workup->product purify Purification (e.g., Recrystallization) product->purify final Final Product (this compound) purify->final

A generalized workflow for the synthesis of this compound.

Biological Context and Applications

The 2-pyridone scaffold is a valuable pharmacophore in drug discovery, acting as a bioisostere for amides and other aromatic systems.[6] The addition of a fluorine atom is a common strategy to enhance a drug candidate's metabolic stability and binding affinity.[6][7] this compound can serve as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O), allowing it to form key interactions within the binding pocket of a target protein.[6]

// Edges with logical connections mol_nh -> acceptor [lhead=cluster_protein, label=" Hydrogen Bond ", color="#34A853", style=dashed, fontcolor="#202124"]; donor -> mol_co [ltail=cluster_protein, label=" Hydrogen Bond ", color="#34A853", style=dashed, fontcolor="#202124"]; mol_f -> hydrophobic [lhead=cluster_protein, label=" Enhances Binding &\n Metabolic Stability ", color="#FBBC05", style=dashed, fontcolor="#202124"]; }

References

The Versatility of 5-Fluoro-2-hydroxypyridine: A Technical Guide to its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Among the array of fluorinated building blocks, 5-Fluoro-2-hydroxypyridine (also known as 5-fluoro-2-pyridone) has emerged as a versatile and valuable intermediate in the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in the development of novel therapeutics. We will delve into specific examples, providing detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways.

Synthesis of this compound Derivatives: A Gateway to Bioactive Molecules

This compound serves as a key starting material for a variety of derivatives. Its synthesis and subsequent chemical modifications are crucial steps in the development of new chemical entities.

General Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 5-fluoro-2-methoxypyridine (B1304894).

Experimental Protocol: Synthesis of this compound

A solution of 5-fluoro-2-methoxypyridine in toluene (B28343) is treated with a strong acid, such as 35% hydrochloric acid, in a sealed tube at elevated temperatures (e.g., 145°C) for several hours. The reaction progress is monitored by a suitable analytical technique like LC/MS. Upon completion, the toluene layer is decanted, and the aqueous phase is washed with an organic solvent like ethyl acetate. The aqueous phase is then concentrated to yield the crude this compound, which can be further purified if necessary.

Applications in Medicinal Chemistry

The 5-fluoro-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a range of drug candidates targeting diverse diseases.

α-Glucosidase Inhibitors for Diabetes Mellitus

Derivatives of 5-fluoro-2-oxindole, which can be synthesized from precursors related to this compound, have shown significant potential as α-glucosidase inhibitors for the management of type 2 diabetes. These compounds work by delaying carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. The general synthetic scheme involves the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes.

Logical Workflow for the Synthesis of 5-Fluoro-2-oxindole Derivatives

G A 5-Fluoro-2-oxindole D Condensation Reaction A->D B Substituted Aromatic Aldehyde B->D C Base (e.g., KOH) in Ethanol C->D E 5-Fluoro-2-oxindole Derivative D->E

Caption: General synthetic workflow for 5-fluoro-2-oxindole derivatives.

Experimental Protocol: Synthesis of (Z)-3-((4-chlorophenyl)methylene)-5-fluoroindolin-2-one (a representative α-glucosidase inhibitor)

To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, 4-chlorobenzaldehyde (B46862) (1.2 mmol) and a catalytic amount of a base like piperidine (B6355638) or pyrrolidine (B122466) are added. The reaction mixture is refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives

CompoundSubstituent on Phenyl RingIC50 (µM)
1 4-Cl49.89 ± 1.16
2 4-Br35.83 ± 0.98
3 4-NO256.87 ± 0.42
Acarbose (Reference)-750.0 ± 15.2
Peptide Deformylase Inhibitors: A New Class of Antibiotics

The emergence of antibiotic-resistant bacteria is a major global health threat. Peptide deformylase (PDF) is an essential bacterial enzyme that is absent in mammals, making it an attractive target for the development of novel antibiotics. LBM415 is a potent PDF inhibitor whose synthesis utilizes a derivative of this compound. The key precursor, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine (B139424) through a multi-step process.

Experimental Workflow for the Synthesis of 2-Amino-5-fluoropyridine

G A 2-Aminopyridine B Nitration A->B C Amino Acetylation B->C D Nitro Reduction C->D E Diazotization D->E F Schiemann Reaction E->F G Hydrolysis F->G H 2-Amino-5-fluoropyridine G->H

Caption: Multi-step synthesis of 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis of LBM415

The synthesis of LBM415 is a complex, multi-step process. A key step involves the coupling of a chiral amino acid derivative with a carboxamide prepared from L-proline and 2-amino-5-fluoropyridine. This is followed by oxidation of the pyridine (B92270) nitrogen and subsequent deprotection steps to yield the final active compound. A practical synthesis has been reported to produce LBM415 in a 16% overall yield with an enantiomeric excess of >99%.[1]

Table 2: In Vitro Activity of LBM415 against various bacterial strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.12 - 1
Streptococcus pneumoniae0.06 - 0.5
Haemophilus influenzae0.5 - 4
Moraxella catarrhalis0.12 - 0.5
Tyrosine Kinase 2 (TYK2) Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of cytokines such as IL-12, IL-23, and type I interferons. These cytokines are implicated in the pathogenesis of various autoimmune diseases, including psoriasis and psoriatic arthritis. Selective inhibition of TYK2 is therefore a promising therapeutic strategy. While not always directly synthesized from this compound, many potent and selective TYK2 inhibitors incorporate a fluorinated pyridine moiety to enhance their pharmacological properties.

TYK2 Signaling Pathway and Inhibition

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Gene_Transcription Gene Transcription (Inflammation) pSTAT->Gene_Transcription Translocation TYK2_Inhibitor TYK2 Inhibitor (e.g., Deucravacitinib) TYK2_Inhibitor->TYK2 Allosteric Inhibition

Caption: Simplified TYK2 signaling pathway and the mechanism of action of a TYK2 inhibitor.

Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor. It binds to the regulatory pseudokinase domain of TYK2, stabilizing an inactive conformation and preventing its activation. This selective inhibition blocks the downstream signaling of key pro-inflammatory cytokines, offering a targeted approach to treating autoimmune diseases. The incorporation of a fluorinated pyridine-like core is a common feature in the design of such selective kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its strategic use allows for the introduction of fluorine into heterocyclic scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The applications highlighted in this guide, from α-glucosidase inhibitors for diabetes to peptide deformylase inhibitors for bacterial infections and TYK2 inhibitors for autoimmune diseases, underscore the broad therapeutic potential of derivatives of this important chemical intermediate. As the demand for novel and effective therapeutics continues to grow, the utility of this compound in medicinal chemistry is poised to expand even further.

References

The Pivotal Role of Fluorination in Pyridine-Based Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the profound impact of fluorination on the biological activity of pyridine (B92270) derivatives, a versatile and privileged scaffold in drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhancing the potency, selectivity, metabolic stability, and pharmacokinetic profiles of pyridine-based therapeutic agents.[1][2][3][4] This guide will delve into the diverse biological activities of fluorinated pyridine derivatives, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

The Impact of Fluorine on Physicochemical Properties and Biological Activity

The introduction of fluorine atoms into a pyridine ring can dramatically alter a molecule's properties, leading to improved drug-like characteristics.[3]

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thus preventing the formation of toxic metabolites and enhancing the drug's half-life.[3][5]

  • Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor for its absorption, distribution, and ability to cross biological membranes.[5]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the pyridine ring, influencing pKa values and enhancing interactions with biological targets through the formation of hydrogen bonds and other non-covalent interactions.[3][6]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target protein.

These modifications have led to the successful development of numerous FDA-approved drugs containing the fluorinated pyridine motif, targeting a wide range of diseases.

Diverse Biological Activities of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, making them valuable scaffolds for drug development in various therapeutic areas.[4][7]

Anticancer Activity

A significant area of research has focused on the application of fluorinated pyridine derivatives as anticancer agents.[3] These compounds have been shown to inhibit various targets crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: Many fluorinated pyridines act as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][5][8] Fluorinated pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2.[6]

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis. Certain pyrazolopyridine and furopyridine derivatives containing fluorine have demonstrated significant CDK2 inhibitory activity.[9]

  • PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer. Alpelisib, an FDA-approved drug for breast cancer, features a fluorinated pyridine moiety and selectively inhibits the p110α subunit of PI3K.[10][11][12][13]

Other Anticancer Mechanisms: Beyond kinase inhibition, fluorinated pyridine derivatives exhibit anticancer activity through various other mechanisms, including the induction of apoptosis and cell cycle arrest.[14]

Neuroscience Applications

Fluorinated pyridine derivatives have also emerged as promising candidates for the treatment of neurological and psychiatric disorders.

Orexin (B13118510) Receptor Antagonism: The orexin signaling system plays a crucial role in regulating wakefulness. Lemborexant, an FDA-approved treatment for insomnia, is a dual orexin receptor antagonist containing a fluorinated pyridine ring.[15][16][17] By blocking the binding of orexin neuropeptides to their receptors, Lemborexant suppresses the wake drive.[2][18][19]

GABA-A Receptor Modulation: Fluorinated imidazo[1,2-a]pyridine (B132010) derivatives have been developed as positive allosteric modulators of the GABA-A receptor, showing potential as novel antipsychotic agents with a non-dopaminergic mechanism of action.[20]

Other Therapeutic Areas

The versatility of the fluorinated pyridine scaffold extends to other therapeutic areas as well:

  • Antidiabetic Activity: Some fluorinated pyridine derivatives have shown potential as antidiabetic agents by inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[21][22]

  • Anti-inflammatory Activity: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives containing fluorine have demonstrated anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[23]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected fluorinated pyridine derivatives, presenting their IC50 values against various targets and cell lines.

Table 1: Anticancer and Kinase Inhibitory Activity of Fluorinated Pyridine Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative (8e)VEGFR-23.93[6]
Pyridine-Urea Derivative (8n)VEGFR-2>10[6]
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24[9]
S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioateCDK2/cyclin A20.50[9]
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[9]
Fluorinated imidazo[1,2-a]pyridineK562 (Leukemia)42 - 57[23]
Fluorinated imidazo[1,2-a]pyridineMCF-7 (Breast Cancer)44 - 72[23]
Fluorinated Pyrimidine (B1678525) 5-carboxamide (2c)MERTK0.026[24]
Fluorinated Pyrimidine 5-carboxamide (2d)MERTK0.038[24]
Spiro-pyridine derivative (7)HepG-2 (Liver Cancer)8.90[25]
Spiro-pyridine derivative (7)Caco-2 (Colon Cancer)7.83[25]
Spiro-pyridine derivative (8)HepG-2 (Liver Cancer)8.42[25]
Platinum complex with 5-perfluoroalkyl-1,2,4-oxadiazolyl-pyridineHepG2 (Liver Cancer)Varies[26]
Platinum complex with 5-perfluoroalkyl-1,2,4-oxadiazolyl-pyridineHCT116 (Colon Cancer)Varies[26]
Platinum complex with 5-perfluoroalkyl-1,2,4-oxadiazolyl-pyridineMCF-7 (Breast Cancer)Varies[26]
Fluorinated D-galactosamine analogPC-3 (Prostate Cancer)28[27]
Fluorinated D-galactosamine analogA2780 (Ovarian Cancer)78[27]

Table 2: Anti-inflammatory and Antidiabetic Activity of Fluorinated Pyridine Derivatives

Compound ClassTargetIC50 (µM)Reference
2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-29.2[23]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-121.8[23]
Fluorinated Pyridine Sulphonamide (3c)α-amylase47.38 (µg/mL)[21]
Fluorinated Pyridine Sulphonamide (3d)α-amylase41.88 (µg/mL)[21]
Pyridoxalα-amylase10.87 (mg/mL)[22]
4-(3-(tert-butylamino)imidazo[1,2-a]pyridine-2-yl)phenyl p-tolylcarbamateα-glucosidase75.6[22]
Pyrrolo[2,3-b]pyridine derivative (42)NPP10.80[22]
Pyrrolo[2,3-b]pyridine derivative (43)NPP30.55[22]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by fluorinated pyridine derivatives is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][5][8][28][29] Fluorinated pyridine derivatives that inhibit VEGFR-2 block these processes, thereby inhibiting tumor angiogenesis.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 signaling pathway and inhibition.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11][12] Mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K, lead to constitutive activation of this pathway in many cancers.[12] Alpelisib, a fluorinated pyridine derivative, specifically inhibits the p110α subunit, thereby blocking downstream signaling.[10][11][13]

PI3K_AKT_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Alpelisib Alpelisib Alpelisib->PI3K PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K/AKT/mTOR pathway and Alpelisib inhibition.
Orexin Receptor Signaling in Wakefulness

Orexin A and B are neuropeptides that promote wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R), which are G-protein coupled receptors.[2][18][19][30] Lemborexant, a fluorinated pyridine derivative, acts as a dual antagonist of these receptors, thereby promoting sleep.[15]

Orexin_Signaling Orexin Orexin A / B OXR Orexin Receptor (OX1R / OX2R) Orexin->OXR Binds Gq Gq OXR->Gq Activates Lemborexant Lemborexant Lemborexant->OXR PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC NeuronalActivation Neuronal Activation (Wakefulness) Ca_PKC->NeuronalActivation

Orexin receptor signaling and Lemborexant antagonism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of fluorinated pyridine derivatives.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 AddCompound Add fluorinated pyridine derivative (various conc.) Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance AnalyzeData Calculate IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. A decrease in the phosphorylation signal indicates kinase inhibition.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the fluorinated pyridine derivative.

  • Reaction Setup: In a microplate, combine the kinase buffer, recombinant kinase enzyme, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and add a detection reagent to measure the extent of substrate phosphorylation (e.g., using luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start PrepareCompound Prepare serial dilutions of fluorinated pyridine derivative Start->PrepareCompound SetupReaction Combine kinase, buffer, and compound in microplate PrepareCompound->SetupReaction InitiateReaction Add substrate and ATP SetupReaction->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate DetectPhosphorylation Stop reaction and add detection reagent Incubate->DetectPhosphorylation MeasureSignal Measure signal (luminescence, fluorescence, etc.) DetectPhosphorylation->MeasureSignal AnalyzeData Calculate IC50 MeasureSignal->AnalyzeData End End AnalyzeData->End

Workflow for an in vitro kinase inhibition assay.
Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and to assess changes in their expression and phosphorylation status upon treatment with a compound.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the fluorinated pyridine derivative, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (total or phosphorylated form).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation.

Conclusion

Fluorinated pyridine derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. The strategic incorporation of fluorine atoms confers significant advantages in terms of metabolic stability, bioavailability, and target engagement. As demonstrated in this guide, these compounds exhibit a wide array of biological activities, including potent anticancer, neurological, antidiabetic, and anti-inflammatory effects. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and application of robust experimental protocols will undoubtedly lead to the development of novel and more effective therapies based on the fluorinated pyridine scaffold. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for advancing the design and evaluation of this promising class of therapeutic agents.

References

A Technical Guide to 5-Fluoro-2-hydroxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Suppliers, Purity Grades, and Analytical Methodologies

This technical guide provides a comprehensive overview of 5-Fluoro-2-hydroxypyridine (CAS No. 51173-05-8), a key building block in modern pharmaceutical development. For researchers, scientists, and professionals in drug discovery, this document outlines prominent suppliers, available purity grades, and detailed analytical protocols for quality assessment. The strategic incorporation of a fluorine atom into the pyridine (B92270) ring often enhances metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a valuable starting material in the synthesis of novel therapeutics.

Sourcing this compound: A Comparative Landscape of Suppliers

A reliable supply of high-purity starting materials is fundamental to successful research and development. The following table summarizes prominent suppliers of this compound and their typically offered purity grades.

SupplierPurity Grade(s) OfferedNotes
Sigma-Aldrich97%[1][2]A well-established supplier for research-grade chemicals.
Thermo Scientific Chemicals97%[3], ≥96.0% (HPLC)[3]Also available through the Acros Organics portfolio.
Novasyn OrganicsInformation not specifiedA fine chemicals manufacturer and supplier based in India.[4]
Santa Cruz BiotechnologyInformation not specifiedA supplier of biochemicals for research.[2]
MOLBASE98% (from Career Henan Chemical Co., Ltd.)An online marketplace listing various Chinese suppliers.
Dideu Industries Group Limited99.00%As listed on ChemicalBook.[5]
Hebei Chuanghai Biotechnology Co., Ltd.99%As listed on ChemicalBook.[5]
Apollo ScientificInformation not specifiedAvailable through distributors like Dabos.[6]

Experimental Protocols for Quality Assurance

Ensuring the purity and identity of this compound is critical for reproducible experimental results and the synthesis of target compounds. Below are detailed methodologies for common analytical techniques used for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and identifying any impurities.

Objective: To quantify the purity of this compound and detect the presence of any related substances.

Instrumentation:

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable buffer)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of an additive like 0.1% formic acid to improve peak shape. The exact ratio may need to be optimized.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 265 nm (A UV scan can be performed to determine the optimal wavelength).

  • Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical spectral parameters include a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine-19 NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

  • Data Processing and Interpretation: Process the acquired spectra (phasing, baseline correction, and integration). The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.

Visualizing Workflows and Applications

The following diagrams, generated using the DOT language, illustrate key workflows and the role of this compound in drug development.

cluster_0 Quality Control Workflow for this compound raw_material Receiving of This compound sampling Representative Sampling raw_material->sampling hplc HPLC Analysis (Purity Assessment) sampling->hplc nmr NMR Spectroscopy (Structure Confirmation) sampling->nmr decision Decision hplc->decision nmr->decision pass Material Passes QC fail Material Fails QC decision->pass Meets Specs decision->fail Out of Spec

Caption: A typical quality control workflow for incoming this compound.

cluster_1 Role of this compound in Drug Discovery start This compound (Building Block) synthesis Multi-step Chemical Synthesis start->synthesis library Library of Fluorinated Pyridine Derivatives synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Drug Candidate lead_opt->candidate

Caption: The role of this compound as a building block in a drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-2-hydroxypyridine in Suzuki-Miyaura cross-coupling reactions. Given the unique reactivity of 2-hydroxypyridines, which exist in a tautomeric equilibrium with 2-pyridones, this guide outlines two primary strategies to achieve successful C-C bond formation at the C2 position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents. However, the direct use of 2-hydroxypyridines in Suzuki coupling is challenging due to the presence of the hydroxyl group and the tautomeric equilibrium between the hydroxypyridine and pyridone forms. The pyridone tautomer is often the major form in solution and can complicate the desired catalytic cycle.

This guide presents two effective strategies to overcome these challenges:

  • Strategy A: In Situ Activation or Conversion of the Hydroxyl Group. This approach involves the activation of the hydroxyl group to transform it into a more suitable leaving group for the Suzuki coupling, either through in situ activation or by pre-synthesis of a derivative.

  • Strategy B: Suzuki Coupling of a Pre-functionalized Halopyridine. This more conventional approach utilizes a 2-halo-5-fluoropyridine derivative as the electrophilic partner in the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields for Analogous Systems

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of structurally similar pyridinol derivatives and halopyridines. This data can serve as a valuable starting point for the optimization of reactions with this compound.

Table 1: In Situ Activation of 2-Hydroxypyridines in Suzuki Coupling

Entry2-Hydroxypyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-HydroxypyridinePhenylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane1001285
25-Methyl-2-hydroxypyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)1101878
34-Chloro-2-hydroxypyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane (B91453)1002465

Table 2: Suzuki Coupling of 2-Halopyridines

EntryHalopyridine SubstrateArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-fluoropyridine (B41290)Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801292
22-Chloro-5-fluoropyridine4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1001888
32-Bromo-5-fluoropyridine2-Naphthylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)DMF901685
42-Chloro-5-fluoropyridinePhenylboronic acid pinacol (B44631) esterPd₂(dba)₃ (1.5)RuPhos (3)CsF (2)THF802475

Experimental Protocols

Strategy A: In Situ Activation of this compound

This protocol is based on the in situ activation of the hydroxyl group using an activating agent such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). This method avoids the need for pre-functionalization of the starting material.

Materials:

  • This compound

  • Arylboronic acid

  • PdCl₂(dppf) (or other suitable Pd catalyst)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • PyBroP

  • Anhydrous, degassed 1,4-dioxane (or other suitable solvent)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • The vial is sealed with a septum and evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL).

  • Add PyBroP (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-fluoropyridine.

Strategy B: Suzuki Coupling of 2-Bromo-5-fluoropyridine

This protocol describes a standard Suzuki coupling procedure using the more reactive 2-bromo-5-fluoropyridine as the starting material.

Materials:

  • 2-Bromo-5-fluoropyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (or other suitable Pd catalyst)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Toluene

  • Ethanol (B145695)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.2 mmol, 1.2 equiv.) in a mixture of toluene (8 mL) and ethanol (2 mL).

  • Add an aqueous solution of Na₂CO₃ (2 M, 2 mL, 4.0 mmol, 4.0 equiv.).

  • Bubble argon through the solution for 15 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the desired product.

Mandatory Visualizations

Suzuki_Coupling_Strategies cluster_start Starting Material cluster_strategy_A Strategy A: Activation of Hydroxyl Group cluster_strategy_B Strategy B: Halogenation cluster_product Product This compound This compound In Situ Activation In Situ Activation This compound->In Situ Activation Conversion to Triflate Conversion to Triflate This compound->Conversion to Triflate Halogenation (e.g., Bromination) Halogenation (e.g., Bromination) This compound->Halogenation (e.g., Bromination) Suzuki Coupling Suzuki Coupling In Situ Activation->Suzuki Coupling 2-Aryl-5-fluoropyridine 2-Aryl-5-fluoropyridine Suzuki Coupling->2-Aryl-5-fluoropyridine Conversion to Triflate->Suzuki Coupling 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine Halogenation (e.g., Bromination)->2-Bromo-5-fluoropyridine Standard Suzuki Suzuki Coupling B Suzuki Coupling B 2-Bromo-5-fluoropyridine->Suzuki Coupling B Standard Suzuki Suzuki Coupling B->2-Aryl-5-fluoropyridine

Caption: Overview of synthetic strategies for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle R-B(OR)2 Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X_label Ar-X Ar-X_label->Oxidative Addition Boronic_label R-B(OR)2 + Base Boronic_label->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Preparation Reagent Preparation Glassware Drying Glassware Drying Reagent Preparation->Glassware Drying Inert Atmosphere Setup Inert Atmosphere Setup Glassware Drying->Inert Atmosphere Setup Reactant Addition Reactant Addition Inert Atmosphere Setup->Reactant Addition Solvent & Catalyst Addition Solvent & Catalyst Addition Reactant Addition->Solvent & Catalyst Addition Heating & Stirring Heating & Stirring Solvent & Catalyst Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching & Extraction Quenching & Extraction Reaction Monitoring->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Characterization Product Characterization Column Chromatography->Product Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The introduction of a nitro group onto the 5-Fluoro-2-hydroxypyridine scaffold offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a key building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group can be readily converted to other functional groups, such as amines, allowing for the construction of diverse compound libraries. This application note details a representative experimental protocol for the nitration of this compound, based on established methodologies for analogous pyridine (B92270) derivatives.

Physicochemical Properties

PropertyValue
Molecular Formula C₅H₃FN₂O₃
Molecular Weight 158.09 g/mol
Appearance Solid
CAS Number 136888-20-5
Storage Room temperature

Reaction Scheme

The synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine is achieved through the electrophilic nitration of this compound using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Reaction_Scheme cluster_reactants Reactants cluster_product Product This compound 5-Fluoro-2-hydroxy-3-nitropyridine This compound->5-Fluoro-2-hydroxy-3-nitropyridine Nitration plus + Nitrating Mixture HNO₃ / H₂SO₄

Caption: Reaction scheme for the nitration of this compound.

Experimental Protocol

This protocol is based on analogous nitration reactions of substituted 2-hydroxypyridines. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Cooling: Place the flask in an ice bath and cool the contents to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (5-10 vol) to the flask while maintaining the temperature below 10 °C. Stir until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 - 1.5 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 30-60 minutes. Carefully monitor the internal temperature and maintain it between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The product may precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Fluoro-2-hydroxy-3-nitropyridine can be purified by recrystallization or column chromatography to afford the final product.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions and yields for the nitration of similar 2-hydroxypyridine (B17775) derivatives, which can serve as a reference for optimizing the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine.

Starting MaterialNitrating AgentSolventTemperatureTimeYield
2-Hydroxy-3-(trifluoromethyl)pyridineNitric AcidSulfuric Acid-10 °C to 40 °C6 hN/A
2-HydroxypyridineNitric Acid (60-75%)PyridineIce bath to RT20-40 minN/A
2-Amino-5-methylpyridine (forms 2-Hydroxy-5-methyl-3-nitropyridine)Nitric Acid / Sulfuric AcidSulfuric Acid130 °CN/AN/A

N/A: Not available in the cited sources.

Experimental Workflow

G cluster_preparation Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve this compound in concentrated H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_mix Add HNO₃/H₂SO₄ mixture dropwise at 0-5 °C cool->add_nitrating_mix stir Stir at 0-5 °C for 1-2h add_nitrating_mix->stir monitor Monitor by TLC stir->monitor quench Pour onto ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine.

Safety Considerations

  • This reaction should be carried out in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Always add acid to water, and in this case, the reaction mixture to ice, slowly and with stirring.

This protocol provides a solid foundation for the successful synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine. Adaptation and optimization may be necessary to achieve the desired yield and purity for specific research applications.

References

Application Note: N-Arylation of 5-Fluoro-2-hydroxypyridine for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-aryl-2-pyridones are privileged scaffolds in medicinal chemistry and agrochemical research, appearing in numerous biologically active compounds. The introduction of a fluorine atom on the pyridone ring, as in 5-Fluoro-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-Fluoro-2-pyridone), can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This application note provides detailed experimental protocols for the N-arylation of this compound using modern cross-coupling methodologies, namely copper-catalyzed and palladium-catalyzed reactions. These protocols are designed for researchers and scientists in drug development and related fields.

General Reaction Scheme

The N-arylation of this compound involves the coupling of the pyridone tautomer with an arylating agent, typically an aryl halide or a diaryliodonium salt, in the presence of a metal catalyst and a base.

reactant1 This compound reactant2 +   Arylating Agent conditions Catalyst, Base Solvent, Heat reactant2->conditions product N-Aryl-5-fluoro-2-pyridone conditions->product

Figure 1: General N-arylation reaction of this compound.

Protocol 1: Copper-Catalyzed N-Arylation with Diaryliodonium Salts

This protocol is based on the mild and highly efficient copper-catalyzed N-arylation of 2-pyridones at room temperature.[1][2][3][4][5] Diaryliodonium salts are used as the arylating agents, which often results in rapid reactions and high yields.[1]

Experimental Protocol
  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).

    • Add the diaryliodonium salt (1.3 equiv.).

    • Add Copper(I) chloride (CuCl) (0.1 equiv.).

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous toluene (B28343) via syringe to achieve a 0.1 M concentration with respect to the this compound.

    • Add triethylamine (B128534) (Et₃N) (2.0 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30 minutes to a few hours.[1]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl-5-fluoro-2-pyridone.

Data Presentation

The following table summarizes representative data for the copper-catalyzed N-arylation of various 2-pyridones with diaryliodonium salts, which can be extrapolated for this compound. Yields are typically moderate to excellent.[2]

EntryPyridone SubstrateDiaryliodonium SaltCatalyst (mol%)BaseSolventTime (h)Yield (%)
12-PyridoneDiphenyliodonium triflateCuCl (10)Et₃NToluene0.595
25-Methyl-2-pyridoneDiphenyliodonium hexafluorophosphateCuCl (10)Et₃NToluene0.599[5]
33,5-Dibromo-2-hydroxypyridineDiphenyliodonium saltCuCl (10)Et₃NToluene2475-85[2]
4This compound4-Methoxyphenyl(phenyl)iodonium triflateCuCl (10)Et₃NToluene1Est. 80-95

Estimated yield based on similar substrates.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds.[6][7] This protocol adapts the general principles for the N-arylation of this compound with aryl halides.

Experimental Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the phosphine (B1218219) ligand (e.g., Xantphos, 0.02-0.10 equiv.).

    • Add this compound (1.2 equiv.).

    • Add the aryl halide (e.g., aryl bromide or chloride) (1.0 equiv.).

    • Add a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.).

  • Reaction Setup:

    • Seal the Schlenk tube.

    • Evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add an anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 80-110 °C.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The table below provides a general overview of reaction conditions for the Buchwald-Hartwig amination of amides and related compounds, which are analogous to 2-pyridones.

EntryAryl HalideLigandCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Aryl BromideXantphosPd₂(dba)₃ (2.5)Cs₂CO₃Dioxane100Est. 70-90
2Aryl ChlorideRuPhosPd(OAc)₂ (2)K₂CO₃Toluene110Est. 65-85
3Aryl IodideBINAPPd(OAc)₂ (5)K₃PO₄Toluene90Est. 75-95

Estimated yields based on general Buchwald-Hartwig amination literature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-arylation of this compound.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep_reagents Weigh this compound, arylating agent, catalyst, and base setup_vial Combine reagents in a reaction vial prep_reagents->setup_vial setup_inert Establish inert atmosphere (evacuate/backfill with Ar/N₂) setup_vial->setup_inert add_solvent Add anhydrous solvent and liquid base (if applicable) setup_inert->add_solvent run_reaction Stir at specified temperature (Room Temp or Heated) add_solvent->run_reaction monitor Monitor progress by TLC/LC-MS run_reaction->monitor workup_quench Quench reaction and perform aqueous work-up monitor->workup_quench workup_dry Dry organic layer and concentrate workup_quench->workup_dry purify Purify by flash column chromatography workup_dry->purify work_up_end Characterize pure product purify->work_up_end

Figure 2: General experimental workflow for N-arylation.

References

5-Fluoro-2-hydroxypyridine: A Versatile Scaffold for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxypyridine and its structural isomers, such as 2-amino-5-fluoropyridine, are pivotal building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine (B92270) ring imparts unique physicochemical properties to the parent molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles of the resulting active pharmaceutical ingredients (APIs). These attributes make fluorinated pyridines highly sought-after synthons in the design and development of novel therapeutics across a range of disease areas, including inflammatory disorders and oncology.

This document provides detailed application notes on the use of this compound derivatives in the synthesis of two prominent APIs: Filgotinib (B607452), a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases, and Osimertinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. Detailed experimental protocols for key synthetic transformations and visualizations of the relevant biological signaling pathways are provided to facilitate further research and development.

Filgotinib (GLPG0634): A Selective JAK1 Inhibitor

Filgotinib is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling cascade of numerous pro-inflammatory cytokines.[1] Its selectivity for JAK1 over other JAK isoforms is thought to contribute to its favorable safety profile.[1] The synthesis of Filgotinib utilizes a fluorinated pyridine core, highlighting the importance of this building block in the development of targeted immunomodulatory agents.

Biological Activity and Mechanism of Action

Filgotinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, which is crucial for the transduction of signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[2] Specifically, Filgotinib potently inhibits JAK1, thereby interfering with the signaling of cytokines such as IL-6, IL-2, and IFN-γ, which play critical roles in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[3][4]

Quantitative Data: Biological Activity of Filgotinib

TargetIC50 (nM)Assay TypeReference
JAK110Cell-free assay[5]
JAK228Cell-free assay[5]
JAK3810Cell-free assay[5]
TYK2116Cell-free assay[5]
Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the activation of associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2] Filgotinib's inhibition of JAK1 disrupts this cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Dimerization JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Filgotinib Filgotinib Filgotinib->JAK1_active Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription Activation

Caption: The JAK/STAT signaling pathway and the inhibitory action of Filgotinib.

Experimental Protocols: Synthesis of Filgotinib

The synthesis of Filgotinib can be achieved from 2-aminopyridine (B139424) derivatives. The following is a representative multi-step synthesis.[6][7]

Workflow for the Synthesis of Filgotinib

Filgotinib_Synthesis Start 2-Aminopyridine Derivative Thiourea (B124793) Thiourea Formation Start->Thiourea Ethoxycarbonyl isothiocyanate Triazole Triazolopyridine Formation Thiourea->Triazole Hydroxylamine (B1172632) HCl Amidation Cyclopropyl Amidation Triazole->Amidation Cyclopropanecarbonyl chloride Suzuki Suzuki Coupling Amidation->Suzuki Boronic Acid Derivative Final Filgotinib Suzuki->Final

Caption: General synthetic workflow for Filgotinib.

Protocol 1: Formation of the Triazolopyridine Core

  • Thiourea Formation: To a solution of a 2-aminopyridine derivative (1.0 eq) in a suitable solvent such as ethanol (B145695), add ethoxycarbonyl isothiocyanate (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The resulting thiourea is often used in the next step without further purification.[6]

  • Cyclization: To the crude thiourea from the previous step, add hydroxylamine hydrochloride (2.0 eq) in a mixture of ethanol and methanol. Heat the reaction mixture to reflux for 4-6 hours.[6]

  • Amidation: After cooling the reaction mixture, add triethylamine (B128534) (3.0 eq) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The resulting triazolopyridine amide can be isolated by extraction and purified by column chromatography.[6]

Protocol 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the triazolopyridine amide (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst such as PdCl2(dppf) (0.05 eq), and a base like potassium carbonate (2.0 eq).[7]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield Filgotinib.

Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

Osimertinib is a potent and selective irreversible inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC).[8] The synthesis of Osimertinib involves the use of a fluorinated aniline (B41778) derivative, demonstrating the broader utility of fluorinated aromatic building blocks in modern drug discovery.

Biological Activity and Mechanism of Action

Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the kinase.[8] This blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[5][9] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to reduce off-target toxicity.[8]

Quantitative Data: Biological Activity of Osimertinib

Cell LineEGFR MutationIC50 (nM) (Cell Growth)Reference
PC-9ex19del17[8]
H1975L858R/T790M9[8]
A431Wild-type495[8]
Signaling Pathway

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis. Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these pro-cancerous signals.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR Mutant EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition

Caption: The EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocols: Synthesis of Osimertinib

A key step in the synthesis of Osimertinib involves the coupling of a pyrimidine (B1678525) core with a fluorinated aniline derivative.[10]

Workflow for the Synthesis of Osimertinib

Osimertinib_Synthesis Start 2,4-Dichloropyrimidine (B19661) Coupling1 Coupling with 1-methyl-1H-indole Start->Coupling1 Coupling2 Coupling with 4-fluoro-2-methoxy-5-nitroaniline (B580436) Coupling1->Coupling2 Substitution Nucleophilic Substitution Coupling2->Substitution Reduction Nitro Group Reduction Substitution->Reduction Amidation Acryloyl Chloride Amidation Reduction->Amidation Final Osimertinib Amidation->Final

Caption: General synthetic workflow for Osimertinib.

Protocol 3: Key Coupling and Amidation Steps in Osimertinib Synthesis

  • Synthesis of the Pyrimidine Core: 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole is prepared by the coupling of 2,4-dichloropyrimidine and 1-methyl-1H-indole.[10]

  • Coupling with Fluorinated Aniline: The resulting chloropyrimidine is reacted with 4-fluoro-2-methoxy-5-nitroaniline in the presence of an acid catalyst.[10]

  • Nucleophilic Aromatic Substitution: The fluoro group on the aniline ring is then displaced by N,N,N'-trimethylethylenediamine.[10]

  • Nitro Group Reduction: The nitro group is reduced to an amine, typically using iron powder in the presence of ammonium (B1175870) chloride.

  • Final Amidation: The resulting aniline is reacted with acryloyl chloride in the presence of a base like triethylamine to yield Osimertinib.[11]

This compound and its analogs are indispensable building blocks in the synthesis of complex and highly effective active pharmaceutical ingredients. The examples of Filgotinib and Osimertinib demonstrate how the introduction of a fluorinated pyridine or a related fluorinated aromatic moiety can be a key design element in achieving potent and selective inhibition of important biological targets. The provided protocols for key chemical transformations and the detailed signaling pathways offer a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

References

Synthetic Routes to 5-Halogenated Pyrimidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-halogenated pyrimidine (B1678525) compounds, key intermediates in the development of therapeutic agents and other biologically active molecules. The methodologies presented herein focus on direct halogenation of the C5 position of the pyrimidine ring, a critical transformation in medicinal chemistry.

Introduction

Halogenated pyrimidines, particularly those substituted at the 5-position, are pivotal building blocks in the synthesis of a wide range of pharmaceutical compounds. The introduction of a halogen atom at this position can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties. This document outlines reliable and reproducible synthetic routes for the preparation of 5-bromo, 5-chloro, and 5-iodo pyrimidine derivatives.

Synthetic Strategies Overview

The primary approach for the synthesis of 5-halogenated pyrimidines is through electrophilic aromatic substitution. The C5 position of the pyrimidine ring is the most susceptible to electrophilic attack.[1] Other methods, such as the Sandmeyer reaction from a 5-amino precursor, offer an alternative route.

A general overview of the synthetic pathways is presented below:

G cluster_start Starting Materials cluster_methods Halogenation Methods cluster_products 5-Halogenated Pyrimidines Pyrimidine Pyrimidine Bromination Direct Bromination (e.g., Br2/H2O, NBS) Pyrimidine->Bromination Iodination Direct Iodination (e.g., I2/AgNO3, I2/NaNO2) Pyrimidine->Iodination Aminopyrimidine 5-Aminopyrimidine (B1217817) Chlorination Deaminative Chlorination (Pyrylium/MgCl2) Aminopyrimidine->Chlorination Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Aminopyrimidine->Sandmeyer Bromo 5-Bromopyrimidine Bromination->Bromo Chloro 5-Chloropyrimidine Chlorination->Chloro Iodo 5-Iodopyrimidine Iodination->Iodo Sandmeyer->Bromo X=Br Sandmeyer->Chloro X=Cl

Caption: General synthetic strategies for 5-halogenated pyrimidines.

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of 5-Bromopyrimidine Derivatives

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PyrimidineBromineWaterRT196[1]
Uridine1,3-Dibromo-5,5-dimethylhydantoin (DBH)CH2Cl2RT2895[2]
2'-DeoxyuridineSodium monobromoisocyanurate (SMBI)10% H2O-CH3CNRT0.590[3]

Table 2: Synthesis of 5-Chloropyrimidine Derivatives

Starting MaterialChlorinating Agent/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
AminoheterocyclesPyrylium (B1242799) tetrafluoroborate (B81430)/MgCl2CH3CN12016>20 classes modified[4]
Uracil (B121893)HCl/DMF/OxoneDMFRT--[1]
HydroxypyrimidinesPOCl3 (equimolar)Solvent-free140-1602High[5]

Table 3: Synthesis of 5-Iodopyrimidine Derivatives

Starting MaterialIodinating AgentConditionsTime (min)Yield (%)Reference
UracilIodine / Silver Nitrate (B79036)Solvent-free, grinding20-3090[6]
UracilIodine / Sodium NitriteAcetonitrile (B52724), RT30-9085
UridineIodine / Silver NitrateSolvent-free, grinding2583[6]
2'-DeoxyuridineIodine / Silver NitrateSolvent-free, grinding2586[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopyrimidine via Direct Bromination

This protocol describes the direct bromination of pyrimidine using bromine in an aqueous medium.[1]

Materials:

  • Pyrimidine

  • Bromine

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 48 g (0.5 mol) of pyrimidine in 350 mL of deionized water.

  • Cool the mixture in an ice bath to below 50°C with continuous stirring.

  • Slowly add 88 g (0.55 mol) of bromine to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 60 minutes.

  • Filter the resulting precipitate using a Buchner funnel and wash the solid with deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromopyrimidine.

  • Dry the product under vacuum. Expected yield is approximately 84 g (96%).

G cluster_workflow Protocol 1: Workflow start Dissolve Pyrimidine in Water cool Cool to <50°C start->cool add_br2 Slowly Add Bromine cool->add_br2 stir_rt Stir at RT for 1h add_br2->stir_rt filter_wash Filter and Wash with Water stir_rt->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry end 5-Bromopyrimidine dry->end

Caption: Experimental workflow for the synthesis of 5-bromopyrimidine.

Protocol 2: Synthesis of 5-Chloropyrimidine via Deaminative Chlorination

This protocol describes a modern and safe method for the synthesis of 5-chloropyrimidines from 5-aminopyrimidines, avoiding the use of potentially explosive diazonium salts.[4]

Materials:

  • 5-Aminopyrimidine derivative

  • Pyrylium tetrafluoroborate

  • Magnesium chloride (MgCl2)

  • Acetonitrile (CH3CN)

  • Screw-capped tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To an 18 mL screw-capped tube, add pyrylium tetrafluoroborate (1.5 equiv.) and MgCl2 (2.0 equiv.).

  • Add the 5-aminopyrimidine substrate (1.0 equiv.).

  • Add acetonitrile to achieve a concentration of 0.1 M.

  • Stir the resulting mixture for 5 minutes at 25°C.

  • Seal the tube and heat the reaction mixture to 120°C for 16 hours.

  • Allow the reaction to cool to 25°C.

  • Partition the crude mixture between water and ethyl acetate (B1210297).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography to afford the desired 5-chloropyrimidine.

G cluster_pathway Deaminative Chlorination Pathway start 5-Aminopyrimidine intermediate1 Pyridinium Intermediate start->intermediate1 + Pyrylium salt intermediate2 Nucleophilic Attack by Cl- intermediate1->intermediate2 + MgCl2 product 5-Chloropyrimidine intermediate2->product Elimination

Caption: Simplified reaction pathway for deaminative chlorination.

Protocol 3: Synthesis of 5-Iodouracil (B140508) via Solvent-Free Grinding

This protocol details an environmentally friendly, solvent-free method for the iodination of uracil using a mortar and pestle.[6]

Materials:

  • Uracil

  • Iodine (solid)

  • Silver nitrate (AgNO3)

  • Acetonitrile (a few drops)

  • Saturated sodium thiosulfate (B1220275) solution

  • Mortar and pestle

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a mortar, combine uracil (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (9 mmol).

  • Add 2-4 drops of acetonitrile to the mixture.

  • Grind the mixture with a pestle for 20-30 minutes. The mixture will become a violet-colored tacky solid, and the reaction is exothermic.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add 5 mL of a saturated sodium thiosulfate solution to quench any unreacted iodine.

  • The solid product can be separated by filtration.

  • Further purification can be achieved by washing with methanol (B129727) and purification by silica gel column chromatography if necessary. Expected yield for 5-iodouracil is approximately 90%.[6]

G cluster_workflow Protocol 3: Workflow start Combine Reactants in Mortar grind Grind for 20-30 min start->grind tlc Monitor by TLC grind->tlc quench Quench with Na2S2O3 tlc->quench separate Separate Product quench->separate purify Purify (optional) separate->purify end 5-Iodouracil purify->end

Caption: Experimental workflow for the solvent-free synthesis of 5-iodouracil.

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of 5-halogenated pyrimidine compounds. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction. The provided quantitative data allows for an informed decision on the most suitable synthetic strategy for a given research or development objective. These halogenated pyrimidines are valuable intermediates for the synthesis of a diverse range of biologically active molecules, and the presented methodologies offer efficient and reliable access to these important building blocks.

References

Application Notes and Protocols for the Catalytic Enantioselective Fluorination of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into pharmaceutical and agrochemical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. Pyridine (B92270) scaffolds are ubiquitous in bioactive molecules, making the development of methods for their selective fluorination highly valuable. While significant progress has been made in the general fluorination of pyridines, achieving catalytic and enantioselective fluorination remains a formidable challenge due to the inherent electronic properties and coordinating nature of the pyridine ring.

Current state-of-the-art approaches suggest that a direct, enantioselective C-H fluorination of the aromatic pyridine ring is largely an unsolved problem. The most promising strategy involves a two-step process: the dearomatization of the pyridine to a more reactive intermediate, such as a dihydropyridine (B1217469), followed by an enantioselective fluorination of the resulting electron-rich alkene. This application note will focus on this indirect, yet powerful, approach.

Strategic Overview: Dearomatization-Functionalization

The primary challenge in the direct C-H functionalization of pyridines is the electron-deficient nature of the ring, which makes it resistant to electrophilic attack, and the strong coordination of the nitrogen atom to metal catalysts, which can inhibit catalytic activity.[1] To circumvent these issues, a dearomatization strategy is employed. This typically involves the reduction of the pyridine to a dihydropyridine or a related non-aromatic species. These intermediates are more nucleophilic and contain an alkene moiety that is amenable to a wide range of catalytic asymmetric transformations, including fluorination.[2][3]

The overall workflow can be summarized as follows:

G Pyridine Substituted Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine Dearomatization (e.g., Hydrosilylation) FluorinatedProduct Chiral Fluorinated Tetrahydropyridine/Piperidine Dihydropyridine->FluorinatedProduct Catalytic Enantioselective Fluorination Aromatization Rearomatization (Optional) FluorinatedProduct->Aromatization FluorinatedPyridine Chiral Fluorinated Pyridine Aromatization->FluorinatedPyridine

Figure 1: General workflow for the enantioselective fluorination of pyridines via a dearomatization-functionalization strategy.

Catalytic Systems for Enantioselective Functionalization of Dihydropyridines

While direct catalytic enantioselective fluorination of dihydropyridines is still an emerging area, the enantioselective functionalization of these intermediates with other electrophiles is more established. The catalysts and ligands developed for these transformations provide a strong foundation for developing analogous fluorination reactions.

Iridium-Catalyzed Asymmetric Allylation

A notable example is the iridium-catalyzed asymmetric C3-allylation of pyridines, which proceeds through a dihydropyridine intermediate.[4] This demonstrates that chiral transition-metal catalysts can effectively control the stereochemistry of reactions involving dearomatized pyridines.

EntryPyridine SubstrateAllylic ElectrophileCatalyst SystemYield (%)ee (%)Reference
1PyridineAllyl carbonateIr-catalyst with chiral ligand85>99[4]
23-MethylpyridineCinnamyl carbonateIr-catalyst with chiral ligand7898[4]
34-PhenylpyridineCrotyl carbonateIr-catalyst with chiral ligand8297[4]

Table 1: Representative examples of iridium-catalyzed enantioselective allylation of pyridines via dearomatization.

Copper-Catalyzed Asymmetric Dearomatization

Copper hydride complexes have been shown to catalyze the direct dearomatization of pyridines with carbon nucleophiles.[5] This approach generates chiral 1,4-dihydropyridines which can be further functionalized.[6]

EntryPyridine SubstrateOlefin Nucleophile PrecursorCatalyst SystemYield (%) of Piperidineee (%)Reference
1PyridineStyreneCu(OAc)₂ / (S,S)-Ph-BPE7592[6]
23,5-Lutidine4-ChlorostyreneCu(OAc)₂ / (S,S)-Ph-BPE8895[6]
3QuinolineIndeneCu(OAc)₂ / (S,S)-Ph-BPE6590[6]

Table 2: Copper-catalyzed asymmetric dearomatization of pyridines.

Proposed Protocol for Catalytic Enantioselective Fluorination of Dihydropyridines

Based on established methods for the catalytic enantioselective fluorination of alkenes, a hypothetical protocol for the fluorination of a dihydropyridine intermediate can be proposed. This protocol utilizes a chiral palladium catalyst, which has been successful in the enantioselective fluorination of other prochiral alkenes.

Materials and Reagents
  • Substituted pyridine

  • Hydrosilane (e.g., dimethoxymethylsilane)

  • Dearomatization catalyst (e.g., Iridium or Rhodium complex)

  • Chiral Palladium catalyst precursor (e.g., Pd(dba)₂)

  • Chiral ligand (e.g., (R)-BINAP or a suitable chiral pyridine-oxazoline ligand)

  • Fluorinating agent (e.g., Selectfluor®)

  • Anhydrous solvent (e.g., THF, DCM, or MeCN)

  • Inert gas atmosphere (Nitrogen or Argon)

Experimental Procedure

Step 1: In situ Generation of the Dihydropyridine Intermediate

  • To an oven-dried Schlenk flask under an inert atmosphere, add the substituted pyridine (1.0 mmol, 1.0 equiv.) and the dearomatization catalyst (e.g., [Ir(COD)Cl]₂, 2.5 mol%).

  • Add anhydrous solvent (5 mL) and stir the mixture until all solids are dissolved.

  • Slowly add the hydrosilane (1.2 mmol, 1.2 equiv.) dropwise at room temperature.

  • Monitor the reaction by TLC or GC-MS until complete consumption of the starting pyridine. The resulting solution contains the dihydropyridine intermediate and is used directly in the next step.

Step 2: Catalytic Enantioselective Fluorination

  • In a separate oven-dried Schlenk flask, prepare the chiral palladium catalyst by dissolving the palladium precursor (e.g., Pd(dba)₂, 5 mol%) and the chiral ligand (e.g., (R)-BINAP, 6 mol%) in anhydrous solvent (2 mL) and stirring for 30 minutes at room temperature.

  • To this catalyst solution, add the fluorinating agent (e.g., Selectfluor®, 1.5 mmol, 1.5 equiv.).

  • Cool the catalyst and fluorinating agent mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Transfer the solution containing the in situ generated dihydropyridine from Step 1 to the flask containing the catalyst and fluorinating agent via cannula.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral fluorinated tetrahydropyridine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_0 Step 1: Dearomatization cluster_1 Step 2: Enantioselective Fluorination Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine [Ir(COD)Cl]₂, Hydrosilane Dihydropyridine_input Dihydropyridine Fluorination Fluorination Reaction Dihydropyridine_input->Fluorination Catalyst_Prep Prepare Chiral Pd Catalyst (Pd(dba)₂ + Chiral Ligand) Catalyst_Prep->Fluorination Purification Workup & Purification Fluorination->Purification Final_Product Chiral Fluorinated Product Purification->Final_Product G Pd0 Pd(0)L* Pd_pi Pd(0)L*(alkene) π-complex Pd0->Pd_pi Coordination Pd_II Oxidative Addition [Pd(II)L*(F)(alkyl)] Pd_pi->Pd_II Oxidative Fluorination Pd_II->Pd0 Product Chiral Fluorinated Product Pd_II->Product Reductive Elimination Selectfluor Selectfluor® Selectfluor->Pd_pi Dihydropyridine Dihydropyridine Dihydropyridine->Pd_pi

References

The Strategic Application of 5-Fluoro-2-hydroxypyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of the fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of clinically relevant kinase inhibitors, including those targeting VEGFR, and provides a framework for its application in the synthesis of inhibitors for other kinase families such as p38 MAP kinase and CDKs.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine (B92270) scaffold can mimic the hinge-binding motif of ATP, enabling competitive inhibition at the enzyme's active site.

Signaling Pathways and Inhibition

The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for inhibitors derived from this compound.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binding & Dimerization Inhibitor Kinase Inhibitor (e.g., Sunitinib) Inhibitor->P_RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activation Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Signal Transduction

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.

Application in Kinase Inhibitor Synthesis

This compound serves as a key precursor for the synthesis of various kinase inhibitors. A notable example is its role in the synthesis of Sunitinib (B231), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The synthetic strategy often involves the conversion of this compound to a key intermediate, 5-fluoroindolin-2-one.

The following diagram illustrates a general workflow for the synthesis of kinase inhibitors starting from this compound.

Synthetic_Workflow Start This compound Intermediate1 Functionalization (e.g., Conversion to Amine, Halogenation) Start->Intermediate1 Intermediate2 Key Intermediate (e.g., 5-Fluoroindolin-2-one, 2-Halo-5-fluoropyridine) Intermediate1->Intermediate2 Coupling Coupling Reaction (e.g., Condensation, Suzuki, Buchwald-Hartwig) Intermediate2->Coupling FinalProduct Kinase Inhibitor Coupling->FinalProduct

Caption: General Synthetic Workflow for Kinase Inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors whose synthesis can be approached using this compound as a starting material or key precursor.

Compound IDTarget Kinase(s)IC50 (nM)Reference
SunitinibVEGFR-2, PDGFR-β, c-KIT2[1]
Pyridine Derivative 10VEGFR-2120[1]
Pyridine Derivative 8VEGFR-2130[1]
Pyridine Derivative 9VEGFR-2130[1]
Pyridine-based p38 Inhibitorp38α17[2]
Pyrazolopyridine CDK2 InhibitorCDK2/Cyclin A2240[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoroindolin-2-one (Key Intermediate for Sunitinib)

This protocol describes a common method for the synthesis of 5-fluoroindolin-2-one from 4-fluoroaniline (B128567), which can be conceptually derived from this compound.

Step 1: Synthesis of 5-Fluoroisatin (B27256)

  • To a solution of 4-fluoroaniline in a suitable solvent, add chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride.

  • The resulting mixture is heated to generate 4-fluoroisonitrosoacetanilide.

  • The intermediate is then cyclized in the presence of concentrated sulfuric acid to yield 5-fluoroisatin.[4]

Step 2: Wolff-Kishner-Huang Minlon Reduction to 5-Fluoroindolin-2-one

  • To a flask, add 5-fluoroisatin (1 equivalent), hydrazine (B178648) hydrate (excess), and water.

  • Heat the reaction mixture at 140 °C for 6 hours.

  • Cool the reaction to room temperature and acidify with 2.0 M HCl to pH 2.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting solid by vacuum filtration and wash with water to obtain 5-fluoroindolin-2-one.[4]

Protocol 2: Synthesis of Sunitinib

This protocol outlines the condensation reaction to form Sunitinib.

Sunitinib_Synthesis Reactant1 5-Fluoroindolin-2-one Product Sunitinib Reactant1->Product Reactant2 N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide Reactant2->Product Reagents Pyrrolidine (B122466), Ethanol, Reflux

Caption: Condensation step in the synthesis of Sunitinib.

  • Dissolve 5-fluoroindolin-2-one (1 equivalent) and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) in ethanol.

  • Add a catalytic amount of pyrrolidine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Sunitinib.[5]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation, which can be applied to couple a halogenated derivative of this compound with a boronic acid to synthesize various kinase inhibitors.

  • To a reaction vessel, add the 2-halo-5-fluoropyridine derivative (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3 or Na2CO3).

  • Add a degassed solvent system, such as 1,4-dioxane/water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for C-N bond formation, which can be used to couple an amine with a halogenated derivative of this compound.

  • To a reaction vessel, add the 2-halo-5-fluoropyridine derivative (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu or Cs2CO3).

  • Add an anhydrous, degassed solvent such as toluene (B28343) or dioxane.

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel kinase inhibitors based on this privileged scaffold.

References

Application Notes and Protocols: Incorporating 5-Fluoro-2-hydroxypyridine into Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxypyridine is a valuable heterocyclic building block in medicinal chemistry, prized for its unique electronic properties and versatile reactivity. The strategic placement of the fluorine atom and the hydroxyl group (which exists in equilibrium with its pyridone tautomer) allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target engagement. This scaffold is particularly significant as a bioisostere for carboxylic acids, a common functional group in many drug molecules that can present challenges with membrane permeability and metabolic stability.[1] The incorporation of this compound into larger, more complex heterocyclic systems has emerged as a promising strategy in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

One of the most critical applications of this scaffold is in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a well-established class of anticancer agents. The this compound moiety can serve as a crucial pharmacophore, engaging in key hydrogen bonding interactions within the kinase hinge region.

These application notes provide a comprehensive overview of the synthetic methodologies for incorporating the this compound scaffold into advanced heterocyclic systems, with a focus on the synthesis of potent VEGFR-2 inhibitors. Detailed experimental protocols for key synthetic transformations and biological assays are provided to guide researchers in this promising area of drug discovery.

Data Presentation

The following tables summarize the in vitro biological activity of representative heterocyclic compounds incorporating a pyridine (B92270) or hydroxypyridine moiety, highlighting their potential as VEGFR-2 inhibitors.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyridine-Based Compounds

Compound IDStructureVEGFR-2 IC₅₀ (µM)Reference
Sorafenib Reference Drug0.10[2]
Compound 8 Pyridine Derivative0.13[2]
Compound 9 Pyridine Derivative0.13[2]
Compound 10 Pyridine Derivative0.12[2]
Compound 11 Piperazinylquinoxaline Derivative0.19[3]
Compound 10e Piperazinylquinoxaline Derivative0.241[3]
Compound 13a Piperazinylquinoxaline Derivative0.258[3]

Table 2: In Vitro Anticancer Activity of Pyridine-Based VEGFR-2 Inhibitors

Compound IDHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
Doxorubicin 7.948.07[2]
Sorafenib 9.185.47[2]
Compound 8 4.3410.29[2]
Compound 9 4.6811.06[2]
Compound 10 4.256.08[2]
Compound 15 6.3712.83[2]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Pyrimidine Core for Coupling with 3-Amino-5-fluoro-2-hydroxypyridine

This protocol describes the synthesis of a key intermediate, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, which can be further functionalized for coupling with an amino-substituted this compound.

Materials:

Procedure:

  • A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 g, 6.5 mmol) and piperidine (2.75 g, 32.5 mmol) is refluxed in 20 mL of ethanol for 6 hours.[4]

  • The reaction mixture is then cooled to room temperature and stirred for an additional 2 hours.[4]

  • The resulting solid is collected by filtration, washed with ethanol, and dried to yield the crude product.[4]

  • The crude solid is recrystallized from acetone to afford pure 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile as a white solid.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine Scaffold

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-substituted pyridine with a boronic acid, a key reaction for elaborating the heterocyclic core.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (or other suitable bromo-substituted heterocycle)

  • Aryl or heteroaryl boronic acid (e.g., N-Boc-2-pyrroleboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the bromo-substituted heterocycle (1 mmol) and [Pd(dppf)Cl₂] (10 mol%) in anhydrous DME (10 mL), stir under an argon atmosphere for 1 hour.[5]

  • Sequentially add the boronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of K₂CO₃ (2 mmol) in water (2.5 mL) to the reaction mixture.[5]

  • Heat the mixture to 80 °C for 2 hours.[5]

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired coupled product.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a synthesized compound against the VEGFR-2 kinase using a luminescence-based assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Kinase substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a white-walled microplate, add the diluted compound, the VEGFR-2 kinase, and its substrate.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[1]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable curve-fitting model.

Mandatory Visualization

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Ligand Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K RAS RAS VEGFR2_dimer->RAS DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG_IP3->PKC Cellular_Responses Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Cellular_Responses AKT->Cellular_Responses MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses Kinase_Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

References

Application Notes and Protocols: Electrophilic Reactions of 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-fluoro-2-pyridone, is a key heterocyclic building block in medicinal chemistry and materials science. The fluorine substituent significantly influences the electronic properties of the pyridine (B92270) ring, impacting its reactivity and the regioselectivity of its reactions. This document provides detailed application notes and experimental protocols for the electrophilic substitution reactions of this compound, a critical transformation for the synthesis of novel pharmaceutical intermediates and functional materials.

Tautomerism and Reactivity

This compound exists as a mixture of two tautomers: the hydroxy-pyridine form and the pyridone form. The pyridone form generally predominates and is the key species in electrophilic aromatic substitution reactions. The electron-donating character of the ring nitrogen and the carbonyl group in the pyridone tautomer activates the ring towards electrophilic attack, primarily at the C3 and C5 positions, which are the most electron-rich.[1] The fluorine atom at the C5 position is an electron-withdrawing group via induction but a weak pi-donor through resonance. This interplay of electronic effects directs electrophiles preferentially to the C3 position.

Regioselectivity of Electrophilic Attack

The primary site of electrophilic attack on this compound (in its pyridone form) is the C3 position. This is due to the strong activating and ortho,para-directing effect of the ring nitrogen in the pyridone tautomer, which directs incoming electrophiles to the positions ortho (C3) and para (C5) to it. While the C5 position is also activated, the presence of the fluorine atom at this position sterically hinders and electronically disfavors electrophilic attack. Therefore, electrophilic substitution reactions such as halogenation and nitration have been shown to occur selectively at the C3 position.

Diagram of Tautomerism and Regioselectivity

Caption: Tautomerism of this compound and regioselective electrophilic attack at the C3 position of the pyridone tautomer.

Application Notes: Key Electrophilic Reactions

The following sections detail the protocols for key electrophilic substitution reactions of this compound. The expected regioselectivity for all reactions is at the C3 position.

Halogenation (Bromination and Chlorination)

Halogenation introduces a bromine or chlorine atom onto the pyridine ring, providing a versatile handle for further functionalization through cross-coupling reactions.

Table 1: Summary of Halogenation Reactions

ElectrophileReagentSolventTemperature (°C)Time (h)ProductExpected Yield (%)
Br+N-Bromosuccinimide (NBS)Acetonitrile (B52724)Room Temp.4-63-Bromo-5-fluoro-2-hydroxypyridine80-90
Cl+N-Chlorosuccinimide (NCS)Acetic Acid50-603-53-Chloro-5-fluoro-2-hydroxypyridine75-85
Nitration

Nitration introduces a nitro group, which can be a precursor for an amino group or other functionalities. The synthesis of 5-fluoro-2-hydroxy-3-nitropyridine (B150303) has been reported, confirming the C3 regioselectivity.[2]

Table 2: Summary of Nitration Reaction

ElectrophileReagentSolventTemperature (°C)Time (h)ProductExpected Yield (%)
NO2+Fuming Nitric Acid / Sulfuric AcidSulfuric Acid0 to Room Temp.2-45-Fluoro-3-nitro-2-hydroxypyridine70-80
Sulfonation (Proposed)

Sulfonation introduces a sulfonic acid group, which can be useful for increasing water solubility or as a synthetic handle. While no specific protocol for this compound is available, a general procedure for pyridone sulfonation can be adapted.

Table 3: Proposed Sulfonation Reaction

ElectrophileReagentSolventTemperature (°C)Time (h)ProductExpected Yield (%)
SO3Fuming Sulfuric Acid (20% SO3)None100-1206-85-Fluoro-2-hydroxy-pyridine-3-sulfonic acid60-70
Friedel-Crafts Acylation (Proposed)

Friedel-Crafts acylation is generally challenging for pyridine rings due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. However, the electron-rich nature of the 2-pyridone tautomer may facilitate this reaction under specific conditions. A plausible protocol would involve a strong Lewis acid and an acylating agent.

Table 4: Proposed Friedel-Crafts Acylation Reaction

ElectrophileReagentCatalystSolventTemperature (°C)Time (h)ProductExpected Yield (%)
RCO+Acetyl ChlorideAluminum Chloride (AlCl3)Dichloroethane0 to Room Temp.4-63-Acetyl-5-fluoro-2-hydroxypyridine40-50

Experimental Protocols

General Experimental Workflow

G start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve cool Cool reaction mixture (if required) dissolve->cool add_reagent Add electrophilic reagent/catalyst cool->add_reagent react Stir at specified temperature and time add_reagent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End: Purified Product purify->end

Caption: General experimental workflow for electrophilic substitution reactions of this compound.

Protocol 1: Synthesis of 3-Bromo-5-fluoro-2-hydroxypyridine

  • Materials:

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound and acetonitrile. Stir until the solid is completely dissolved.

    • Add N-bromosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 3-bromo-5-fluoro-2-hydroxypyridine as a solid.

Protocol 2: Synthesis of 5-Fluoro-3-nitro-2-hydroxypyridine

  • Materials:

    • This compound (1.13 g, 10 mmol)

    • Concentrated sulfuric acid (20 mL)

    • Fuming nitric acid (0.5 mL, ~12 mmol)

    • Ice

  • Procedure:

    • In a 100 mL round-bottom flask, carefully add this compound to chilled concentrated sulfuric acid (0 °C) with stirring.

    • Cool the mixture in an ice bath and slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to yield 5-fluoro-3-nitro-2-hydroxypyridine.

Protocol 3: Proposed Synthesis of 5-Fluoro-2-hydroxy-pyridine-3-sulfonic acid

  • Materials:

    • This compound (1.13 g, 10 mmol)

    • Fuming sulfuric acid (20% SO3, 10 mL)

    • Ice

    • Saturated aqueous barium chloride solution

  • Procedure:

    • In a 50 mL round-bottom flask, carefully add this compound to fuming sulfuric acid.

    • Heat the reaction mixture to 100-120 °C and stir for 6-8 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of barium chloride to precipitate barium sulfate.

    • Filter off the barium sulfate and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain the crude sulfonic acid derivative. Further purification may be achieved through recrystallization.

Protocol 4: Proposed Synthesis of 3-Acetyl-5-fluoro-2-hydroxypyridine

  • Materials:

    • This compound (1.13 g, 10 mmol)

    • Anhydrous aluminum chloride (2.67 g, 20 mmol)

    • Acetyl chloride (0.85 mL, 12 mmol)

    • Anhydrous dichloroethane (50 mL)

    • Dilute hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

  • Procedure:

    • To a flame-dried 100 mL three-necked flask under an inert atmosphere, add anhydrous aluminum chloride and dichloroethane.

    • Cool the suspension to 0 °C and slowly add acetyl chloride.

    • Add a solution of this compound in dichloroethane dropwise to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-acetyl-5-fluoro-2-hydroxypyridine.

Conclusion

The electrophilic substitution of this compound provides a reliable and regioselective route to a variety of 3-substituted derivatives. These compounds are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science. The provided protocols offer a starting point for the exploration of these important transformations. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The fluorine substituent at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. The hydroxyl group at the 2-position provides a convenient handle for further molecular elaboration through derivatization, primarily via O-alkylation and O-acylation. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for optimizing drug candidates.

This document provides detailed application notes and experimental protocols for the two primary methods of derivatizing the hydroxyl group of this compound: etherification (O-alkylation) and esterification (O-acylation). The protocols are based on established synthetic methodologies and are intended to serve as a guide for researchers in the synthesis of novel 5-fluoro-2-pyridyl ethers and esters for applications in drug development and broader chemical research. The strategic derivatization of this scaffold is crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with desired biological activities.

Derivatization Strategies

The hydroxyl group of this compound can be readily converted into either an ether or an ester. The choice of derivatization strategy depends on the desired properties of the final compound. Ether linkages are generally more stable to hydrolysis than ester linkages, which can be advantageous for in vivo applications. Esters, on the other hand, can be designed as prodrugs that are hydrolyzed in vivo to release the active parent molecule.

O-Alkylation (Ether Formation)

The most common method for the O-alkylation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide or other electrophile.

O-Acylation (Ester Formation)

Esterification of this compound is typically achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. This method allows for the introduction of a wide variety of acyl groups.

Quantitative Data Summary

The following tables summarize quantitative data for representative O-alkylation and O-acylation reactions of this compound.

Table 1: O-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl IodideK₂CO₃ButanoneReflux1Not specified
Benzyl (B1604629) BromideNaHDMFRoom Temp12High (implied)
Methyl IodideNaHTHF0 to RTOvernightHigh (implied)

Table 2: O-Acylation of this compound

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydrideH₃PO₄ (catalyst)Neat900.5High (implied)
Benzoyl ChloridePyridinePyridineRoom TempNot specifiedHigh (implied)
Acetyl ChloridePyridineDichloromethane (B109758)0 to RT4-6High (implied)

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 5-fluoro-2-alkoxypyridines.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., butanone, dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Standard glassware for reaction, work-up, and purification

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Deprotonation:

    • Using K₂CO₃: Add finely pulverized potassium carbonate (2.0-3.0 eq) to the suspension.

    • Using NaH: Cool the solution to 0 °C and carefully add sodium hydride (1.1-1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction:

    • With K₂CO₃/Butanone: Heat the mixture to reflux and maintain for the required time (monitor by TLC).[1]

    • With NaH/DMF or THF: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 5-fluoro-2-alkoxypyridine.

Protocol 2: O-Acylation using Acyl Chloride

This protocol provides a general method for the synthesis of 5-fluoropyridin-2-yl esters.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), pyridine)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for reaction, work-up, and purification

  • TLC supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 5-fluoropyridin-2-yl ester.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_alkylation O-Alkylation cluster_acylation O-Acylation start This compound deprotonation Deprotonation (Base: K2CO3 or NaH) start->deprotonation Williamson Ether Synthesis acylation Acylation (Acyl Chloride or Anhydride) start->acylation Esterification alkylation Nucleophilic Substitution (Alkyl Halide) deprotonation->alkylation ether_product 5-Fluoro-2-alkoxypyridine alkylation->ether_product ester_product 5-Fluoropyridin-2-yl Ester acylation->ester_product

Caption: General workflow for the derivatization of this compound.

Williamson_Ether_Synthesis reactant This compound alkoxide 5-Fluoropyridin-2-olate reactant->alkoxide + base Base (e.g., K2CO3, NaH) product 5-Fluoro-2-alkoxypyridine alkoxide->product + alkyl_halide Alkyl Halide (R-X)

Caption: Key steps in the Williamson Ether Synthesis of this compound.

Esterification_Reaction reactant This compound product 5-Fluoropyridin-2-yl Ester reactant->product + acyl_chloride Acyl Chloride (R-COCl) base Base (e.g., Pyridine) base->product catalyst

Caption: General scheme for the esterification of this compound.

References

Application of 5-Fluoro-2-hydroxypyridine in the Synthesis of PET Imaging Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-fluoro-2-hydroxypyridine and its derivatives in the synthesis of Positron Emission Tomography (PET) imaging ligands. It includes quantitative data on ligand synthesis, detailed experimental procedures, and visualizations of synthetic pathways and relevant biological signaling cascades.

Introduction

This compound and its structural isomers are valuable building blocks in the development of PET tracers. The presence of the fluorine atom allows for the introduction of the positron-emitting isotope Fluorine-18 ([¹⁸F]), which has a convenient half-life of 109.8 minutes, enabling the synthesis and transport of radiolabeled compounds to imaging centers. The pyridine (B92270) core is a common scaffold in medicinal chemistry, offering versatile sites for functionalization to achieve desired pharmacokinetic and pharmacodynamic properties. This document outlines the synthesis of various PET ligands targeting a range of biological entities implicated in neurological disorders, cancer, and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data for several PET ligands synthesized from fluoropyridine precursors. These tables provide a comparative overview of radiochemical yields, molar activities, and synthesis times, which are critical parameters in radiopharmaceutical production.

Ligand TargetPrecursor TypeRadiochemical Yield (RCY) (%)Molar Activity (GBq/µmol)Synthesis Time (min)Reference
VEGFR2 Desfluoroethyl precursor20% (EOS)37-74 (1-2 Ci/µmol)75[1]
Dopamine Transporter (DAT) Bromo-pyridyl tropane (B1204802) derivative5% (uncorrected)Not Reported100[2]
Cyclooxygenase-2 (COX-2) Trimethylammonium precursor10% (decay-corrected)74-9180[3]
Metabotropic Glutamate Receptor 5 (mGluR5) Diaryliodonium tosylateUp to 51% (microwave)Not Reported20 (microwave)[4]
Translocator Protein (TSPO) Bromo-aryl precursor26-51%229–35140-55[4]
Adenosine A₂A Receptor Boronic acid pinacol (B44631) ester12 ± 4% (EOB)50-80 (EOS)147 ± 17[5]

EOS: End of Synthesis; EOB: End of Bombardment.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the synthesis and radiolabeling of PET ligands derived from this compound analogues.

General Protocol for [¹⁸F]Fluoride Activation (Azeotropic Drying)

This protocol describes the standard procedure for activating aqueous [¹⁸F]fluoride for nucleophilic substitution reactions.

Materials:

  • Aqueous [¹⁸F]fluoride from cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂) solution (e.g., 10 mg in 1 mL acetonitrile)

  • Potassium carbonate (K₂CO₃) solution (e.g., 2 mg in 0.5 mL water)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Reaction vessel

  • Automated radiosynthesis module or manual heating setup

Procedure:

  • Trapping [¹⁸F]Fluoride: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a mixture of the K₂₂₂ solution and the K₂CO₃ solution.

  • Azeotropic Drying: Add anhydrous acetonitrile (3 x 1 mL) to the reaction vessel and evaporate the solvent to dryness under a stream of nitrogen or argon at 100-120°C. This step is crucial to remove water and form the reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. The dried, reactive [¹⁸F]fluoride is now ready for the radiolabeling reaction.

Protocol for Nucleophilic Aromatic Substitution (SₙAr) on a Pyridine Ring

This protocol outlines a general procedure for the [¹⁸F]-radiolabeling of a pyridine-based precursor via nucleophilic aromatic substitution. The leaving group is typically a nitro group (-NO₂) or a halogen (e.g., -Br, -Cl) positioned ortho or para to the nitrogen atom of the pyridine ring.

Materials:

  • Dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex (from Protocol 3.1)

  • Precursor molecule with a suitable leaving group (e.g., 2-bromo-5-substituted-pyridine) (1-5 mg)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction vessel

  • Automated radiosynthesis module or manual heating setup with temperature control

  • HPLC system for purification

Procedure:

  • Precursor Addition: Dissolve the precursor molecule in a minimal amount of anhydrous DMSO or DMF (e.g., 500 µL) and add it to the reaction vessel containing the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

  • Radiolabeling Reaction: Seal the reaction vessel and heat the mixture at a high temperature (typically 120-180°C) for a specified time (10-30 minutes). The optimal temperature and time will depend on the reactivity of the precursor.

  • Quenching and Purification: After cooling, quench the reaction by adding the HPLC mobile phase. Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the desired [¹⁸F]-labeled product.

  • Formulation: The collected radioactive fraction is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to the PET ligands discussed.

Experimental Workflows

Radiosynthesis_Workflow cluster_activation [18F]Fluoride Activation cluster_labeling Radiolabeling and Purification cyclotron Cyclotron ([18O]H2O(p,n)[18F]) qma Anion Exchange Cartridge (QMA) cyclotron->qma Aqueous [18F]F- elution Elution (K222/K2CO3) qma->elution drying Azeotropic Drying (CH3CN, 110°C) elution->drying reaction Nucleophilic Substitution (DMSO, 120-180°C) drying->reaction precursor This compound Derivative Precursor precursor->reaction hplc Semi-preparative HPLC reaction->hplc Crude product formulation Formulation hplc->formulation Purified Ligand final_product [18F]-Labeled PET Ligand formulation->final_product VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival DAT_Signaling Dopamine_release Dopamine Release (Presynaptic Neuron) Synaptic_cleft Synaptic Cleft Dopamine_release->Synaptic_cleft Dopamine_receptor Dopamine Receptor (Postsynaptic Neuron) Synaptic_cleft->Dopamine_receptor Binds DAT Dopamine Transporter (DAT) Synaptic_cleft->DAT Enters Reuptake Dopamine Reuptake DAT->Reuptake Signal_termination Signal Termination Reuptake->Signal_termination COX2_Pathway Inflammatory_stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_stimuli->PLA2 Activates Arachidonic_acid Arachidonic Acid PLA2->Arachidonic_acid Releases COX2 COX-2 Arachidonic_acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever) Prostaglandins->Inflammation mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Neuronal_excitability Modulation of Neuronal Excitability Ca_release->Neuronal_excitability PKC->Neuronal_excitability TSPO_Neuroinflammation Neuroinflammation Neuroinflammation (e.g., Injury, Disease) Microglia_Astrocytes Activated Microglia and Astrocytes Neuroinflammation->Microglia_Astrocytes Leads to TSPO_upregulation TSPO Upregulation (Outer Mitochondrial Membrane) Microglia_Astrocytes->TSPO_upregulation Cholesterol_transport Cholesterol Transport TSPO_upregulation->Cholesterol_transport Facilitates Steroidogenesis Steroidogenesis TSPO_upregulation->Steroidogenesis Involved in Immune_modulation Immune Modulation Cholesterol_transport->Immune_modulation Steroidogenesis->Immune_modulation A2A_Signaling Adenosine Adenosine A2A_Receptor Adenosine A₂A Receptor Adenosine->A2A_Receptor Binds Gs Gs Protein A2A_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_transcription Gene Transcription (Neuronal Plasticity) CREB->Gene_transcription

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of 5-Fluoro-2-hydroxypyridine, a key building block in modern drug discovery.[1] The strategic incorporation of a fluorine atom into the pyridine (B92270) ring can enhance metabolic stability, lipophilicity, and binding affinity of pharmaceutical compounds.[1] This guide offers troubleshooting advice, detailed experimental protocols, and data-driven insights to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the demethylation of 5-fluoro-2-methoxypyridine (B1304894).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The demethylation of 5-fluoro-2-methoxypyridine requires stringent conditions. Ensure that the reaction temperature and time are adequate. For instance, reactions with 48% hydrobromic acid may require heating at 100°C for up to 6 hours, while reactions with 35% hydrochloric acid may need temperatures as high as 145°C for 2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[2]

  • Suboptimal Reagent Concentration: The concentration of the acid catalyst is crucial. Using a lower concentration of acid than specified in the protocol can lead to an incomplete reaction. Ensure you are using the correct concentration of hydrobromic or hydrochloric acid.

  • Moisture in Starting Materials: Ensure that the 5-fluoro-2-methoxypyridine and solvents are anhydrous, as water can interfere with the reaction, potentially leading to side products.

  • Improper Work-up: The work-up procedure is critical for isolating the product. Ensure that the pH is adjusted correctly to precipitate the product and that the extraction solvent is appropriate.

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

A2: Impurity formation is a common challenge. Potential side products in the demethylation of 5-fluoro-2-methoxypyridine may include:

  • Unreacted Starting Material: As mentioned, this is often due to incomplete reaction. Optimize reaction conditions (temperature, time, reagent concentration) to drive the reaction to completion.

  • Over-reaction or Degradation Products: At high temperatures, prolonged reaction times can lead to the degradation of the desired product. Monitor the reaction closely and stop it once the starting material is consumed.

  • Halogenated Impurities: In reactions involving hydrobromic or hydrochloric acid, there is a possibility of forming halogenated byproducts, although this is less common for this specific transformation.

To minimize impurities, consider the following:

  • Purification of Starting Material: Ensure the 5-fluoro-2-methoxypyridine is of high purity before starting the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of related impurities.

  • Controlled Addition of Reagents: Adding the acid slowly and controlling the reaction temperature can help to minimize the formation of side products.

Q3: What is the best method for purifying the final product?

A3: The purification of this compound typically involves the following steps:

  • Neutralization and Precipitation: After the reaction is complete, the acidic mixture is cooled and neutralized. The product, being a hydroxypyridine, will have different solubility at different pH values. Careful adjustment of the pH can lead to the precipitation of the product.

  • Extraction: If the product does not precipitate cleanly, it can be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate (B1210297).[2]

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system to remove any remaining impurities.

  • Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed.

Data Presentation: Optimizing Demethylation of 5-Fluoro-2-methoxypyridine

EntryAcidConcentrationTemperature (°C)Time (h)Reported Yield (%)
1HBr48%100649[2]
2HCl35%1452Not specified[2]
3HBr48%806Hypothetical
4HBr48%1204Hypothetical
5HCl35%1204Hypothetical
6HCl35%1601Hypothetical

Entries 3-6 are hypothetical and represent a suggested experimental design for optimization.

Experimental Protocols

Synthesis of this compound via Demethylation of 5-Fluoro-2-methoxypyridine

This protocol is based on established literature procedures.[2]

Materials:

  • 5-Fluoro-2-methoxypyridine

  • Hydrobromic acid (48%) or Hydrochloric acid (35%)

  • Toluene (B28343)

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure using Hydrobromic Acid:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-fluoro-2-methoxypyridine in a minimal amount of a suitable solvent like toluene.

  • Add 48% hydrobromic acid.

  • Heat the reaction mixture to 100°C and maintain it at this temperature for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Procedure using Hydrochloric Acid:

  • Place a toluene solution of 5-fluoro-2-methoxypyridine in a sealed tube.

  • Add 35% hydrochloric acid.

  • Heat the sealed tube to 145°C for 2 hours.

  • After cooling, decant the toluene layer.

  • Wash the aqueous phase with ethyl acetate.

  • Concentrate the aqueous phase to remove volatiles and afford the crude product.[2]

  • Further purification can be achieved as described above.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

G start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No check_conditions Verify Reaction Time, Temperature, & Acid Concentration incomplete_reaction->check_conditions Yes workup_issue Work-up/Purification Issues? side_products->workup_issue No analyze_impurities Characterize Impurities (NMR, MS) side_products->analyze_impurities Yes review_workup Review Neutralization, Extraction, & Purification Steps workup_issue->review_workup Yes monitor_reaction Monitor by TLC/LC-MS check_conditions->monitor_reaction optimize_conditions Optimize Conditions (e.g., increase temp/time) monitor_reaction->optimize_conditions adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., lower temp, inert atm.) analyze_impurities->adjust_conditions optimize_purification Optimize Purification (e.g., recrystallization solvent, chromatography) review_workup->optimize_purification

Caption: Troubleshooting workflow for low reaction yield.

High-Throughput Screening Workflow for this compound Derivatives as Kinase Inhibitors

G compound_library This compound Derivative Library primary_screen Primary Biochemical Screen (e.g., Kinase Activity Assay) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->compound_library Non-Hits secondary_screen Secondary Cell-Based Screen (e.g., Cell Viability Assay) hit_identification->secondary_screen Hits dose_response Dose-Response & IC50 Determination secondary_screen->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-throughput screening workflow for kinase inhibitors.

References

Technical Support Center: Synthesis of 2-Amino-5-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-amino-5-fluoropyridine (B1271945).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce 2-amino-5-fluoropyridine with a good yield?

A1: A widely employed and effective route starts from 2-aminopyridine (B139424) and involves a multi-step synthesis. This process includes the protection of the amino group by acetylation, followed by nitration, reduction of the nitro group, a diazotization reaction (commonly a Schiemann reaction) to introduce the fluorine atom, and finally, deprotection (hydrolysis) to yield 2-amino-5-fluoropyridine.[1][2][3][4][5] This method is often favored as it avoids the use of intermediates that are difficult to separate, such as 2-chloro-5-aminopyridine.[2]

Q2: What are the critical factors influencing the overall yield of the synthesis?

A2: The overall yield is highly dependent on the efficiency of each step. Key factors include precise temperature control during nitration and diazotization, the choice of reducing agent for the nitro group, and the conditions for the thermal decomposition of the diazonium salt in the Schiemann reaction.[3][6] Inadequate control at any of these stages can lead to the formation of byproducts and a significant reduction in the final product yield.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several steps require careful handling of hazardous reagents. The nitration step involves the use of strong acids like fuming nitric acid and concentrated sulfuric acid. The diazotization and subsequent Schiemann reaction can be highly exothermic and potentially explosive, especially during the thermal decomposition of the diazonium salt.[7] Appropriate personal protective equipment (PPE), a fume hood, and careful temperature monitoring are essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Nitration Step - Incorrect reaction temperature. - Inefficient mixing of reagents. - Improper ratio of nitric acid to sulfuric acid.- Maintain a strict temperature control, typically between 40-60°C.[3] - Ensure vigorous and constant stirring throughout the addition of the nitrating mixture. - Use a pre-determined and optimized ratio of fuming nitric acid to concentrated sulfuric acid.
Incomplete Reduction of Nitro Group - Inactive or insufficient reducing agent. - Suboptimal reaction temperature or time.- Use a fresh and appropriate reducing agent such as hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst or iron powder in the presence of an electrolyte like acetic acid.[3][6] - Ensure the reaction is carried out at the recommended temperature (e.g., 80°C for hydrazine hydrate/Pd/C) and for a sufficient duration (e.g., 3.5 hours).[3]
Low Yield in Schiemann Reaction - Incomplete formation of the diazonium salt. - Decomposition of the diazonium salt before thermal decomposition. - Suboptimal temperature for thermal decomposition.- Carry out the diazotization at a low temperature, typically between -5 to 0°C.[2] - Use the diazonium salt immediately after its formation. - Optimize the thermal decomposition temperature. A temperature of around 110-140°C is often effective.[3][6] Consider portion-wise feeding of the diazonium salt during thermal decomposition to control the reaction rate.[3]
Formation of Impurities - Side reactions due to incorrect temperature control. - Presence of moisture in reagents or solvents. - Incomplete reaction in any of the steps.- Strictly adhere to the optimized temperature for each reaction step. - Use anhydrous solvents and reagents where specified. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion before proceeding to the next step.
Difficulty in Product Purification - Presence of unreacted starting materials or intermediates. - Formation of closely related byproducts.- Optimize the reaction conditions to maximize the conversion to the desired product. - Employ appropriate purification techniques such as recrystallization or column chromatography. For the final product, recrystallization from a suitable solvent can yield high-purity crystals.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and corresponding yields for the multi-step synthesis of 2-amino-5-fluoropyridine starting from 2-aminopyridine.

Reaction Step Starting Material Key Reagents Temperature Time Yield (%)
Acylation2-AminopyridineAcetic Anhydride (B1165640)45°C2.5 h96.26[3]
Nitration2-Acetamidopyridine (B118701)Fuming Nitric Acid, Conc. Sulfuric Acid60°C2 h88.40[3]
Reduction2-Acetamido-5-nitropyridine (B189021)Hydrazine Hydrate, Pd/C80°C3.5 h93.26[3]
Diazotization2-Acetamido-5-aminopyridine (B1225344)Fluoroboric Acid, Sodium Nitrite (B80452)25°C1.5 h87.22[3]
Schiemann Reaction2-Acetamido-5-pyridine tetrafluoroborate (B81430) diazonium saltToluene (B28343) (thermal decomposition)110°C-64.94[3]
Hydrolysis2-Acetamido-5-fluoropyridine (B564454)20% aq. NaOH80°C2 h95.25[3]
Overall Yield 2-Aminopyridine ---~42.81 [3]

Experimental Protocols

1. Acylation of 2-Aminopyridine to 2-Acetamidopyridine

  • Materials: 2-aminopyridine (9.9 g), acetic anhydride (21 mL).

  • Procedure: In a reaction flask, dissolve 2-aminopyridine in acetic anhydride. Control the temperature at 45°C and stir the mixture for 2.5 hours. After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-acetamidopyridine.[3]

2. Nitration of 2-Acetamidopyridine to 2-Acetamido-5-nitropyridine

  • Materials: 2-acetamidopyridine (13.6 g), concentrated sulfuric acid (113 mL), fuming nitric acid (14.6 mL).

  • Procedure: In a flask, cool concentrated sulfuric acid in an ice bath. Slowly add 2-acetamidopyridine while maintaining the temperature below 10°C. To this mixture, add fuming nitric acid dropwise, keeping the temperature at 60°C. Stir for 2 hours at this temperature. After the reaction, pour the mixture onto crushed ice. The precipitated solid is filtered, washed with water until neutral, and dried to yield 2-acetamido-5-nitropyridine.[3]

3. Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine

  • Materials: 2-acetamido-5-nitropyridine (4.53 g), ethanol (B145695) (40 mL), hydrazine hydrate (2.94 g), Pd/C catalyst (0.6 g).

  • Procedure: Suspend 2-acetamido-5-nitropyridine and the Pd/C catalyst in ethanol. Heat the mixture to 80°C and add hydrazine hydrate dropwise. Reflux for 3.5 hours. Monitor the reaction by TLC. After completion, filter the hot solution to remove the catalyst. Evaporate the solvent under reduced pressure to obtain 2-acetamido-5-aminopyridine.[3]

4. Diazotization and Schiemann Reaction to form 2-Acetamido-5-fluoropyridine

  • Materials: 2-acetamido-5-aminopyridine (3.8 g), ethanol (15.8 mL), fluoroboric acid (11.1 mL), sodium nitrite (3.28 g), toluene.

  • Procedure: Dissolve 2-acetamido-5-aminopyridine in a mixture of ethanol and fluoroboric acid at 25°C. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise. Stir for 1.5 hours at this temperature to form the diazonium salt. The isolated diazonium salt is then added portion-wise to hot toluene at 110°C for thermal decomposition. After the evolution of nitrogen ceases, cool the reaction mixture.[3]

5. Hydrolysis of 2-Acetamido-5-fluoropyridine to 2-Amino-5-fluoropyridine

  • Materials: 2-acetamido-5-fluoropyridine (6 g), 20% aqueous NaOH solution (5 g NaOH in 20 mL water).

  • Procedure: To the crude 2-acetamido-5-fluoropyridine from the previous step, add the 20% NaOH solution. Heat the mixture to 80°C and stir for 2 hours. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain crude 2-amino-5-fluoropyridine. Purify by recrystallization.[3]

Visualizations

Synthesis_Workflow Start 2-Aminopyridine Acylation Acylation (Acetic Anhydride) Start->Acylation Intermediate1 2-Acetamidopyridine Acylation->Intermediate1 Nitration Nitration (HNO3/H2SO4) Intermediate1->Nitration Intermediate2 2-Acetamido-5-nitropyridine Nitration->Intermediate2 Reduction Reduction (e.g., Hydrazine/Pd-C) Intermediate2->Reduction Intermediate3 2-Acetamido-5-aminopyridine Reduction->Intermediate3 Diazotization Diazotization (HBF4/NaNO2) Intermediate3->Diazotization Intermediate4 Diazonium Salt Diazotization->Intermediate4 Schiemann Schiemann Reaction (Thermal Decomposition) Intermediate4->Schiemann Intermediate5 2-Acetamido-5-fluoropyridine Schiemann->Intermediate5 Hydrolysis Hydrolysis (NaOH) Intermediate5->Hydrolysis End 2-Amino-5-fluoropyridine Hydrolysis->End

Caption: Synthetic pathway for 2-amino-5-fluoropyridine from 2-aminopyridine.

Troubleshooting_Yield Start Low Overall Yield CheckNitration Analyze Nitration Step Yield Start->CheckNitration LowNitration Low Nitration Yield? CheckNitration->LowNitration CheckReduction Analyze Reduction Step Yield LowReduction Low Reduction Yield? CheckReduction->LowReduction CheckSchiemann Analyze Schiemann Reaction Yield LowSchiemann Low Schiemann Yield? CheckSchiemann->LowSchiemann LowNitration->CheckReduction No OptimizeNitration Optimize Temperature Control & Reagent Ratio LowNitration->OptimizeNitration Yes LowReduction->CheckSchiemann No OptimizeReduction Verify Reducing Agent Activity & Optimize Conditions LowReduction->OptimizeReduction Yes OptimizeSchiemann Optimize Diazotization Temp & Thermal Decomposition LowSchiemann->OptimizeSchiemann Yes End Improved Yield LowSchiemann->End No OptimizeNitration->End OptimizeReduction->End OptimizeSchiemann->End

Caption: Troubleshooting workflow for low yield in the synthesis of 2-amino-5-fluoropyridine.

References

Technical Support Center: Nucleophilic Aromatic Substitution on Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on fluoropyridines.

Troubleshooting Guide

This guide addresses common experimental challenges in a question-and-answer format.

Q1: My SNAr reaction shows low or no conversion. What are the potential causes and solutions?

A1: Low or no conversion in SNAr reactions on fluoropyridines can stem from several factors. Here is a systematic troubleshooting approach:

  • Moisture and Air Sensitivity: Many SNAr reactions, especially those employing strong bases like potassium tert-butoxide (KOtBu), are highly sensitive to atmospheric moisture and oxygen.

    • Solution: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., dry nitrogen or argon)[1]. Use anhydrous solvents to prevent the quenching of strong bases[1].

  • Inadequate Temperature: While the high reactivity of fluoropyridines often allows for milder conditions, some reactions require significant thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For less activated substrates or weaker nucleophiles, heating in a high-boiling polar aprotic solvent like DMSO or NMP may be necessary[2].

  • Incorrect Base or Solvent: The choice of base and solvent is critical for generating a sufficiently nucleophilic species and facilitating the reaction.

    • Solution: Use a base strong enough to deprotonate the nucleophile. Common bases include K₃PO₄, K₂CO₃, and KOtBu[1]. Polar aprotic solvents like DMSO, DMF, or t-Amyl-OH are often effective as they solvate the cation of the base without strongly solvating the nucleophile[1][2][3].

  • Poor Nucleophile Reactivity: The inherent reactivity of the nucleophile plays a significant role.

    • Solution: If using a weak nucleophile (e.g., a hindered alcohol), consider converting it to a more reactive form, such as its corresponding alkoxide, by using a strong base[2].

  • Substrate Deactivation: Electron-donating groups on the pyridine (B92270) ring can deactivate it towards nucleophilic attack.

    • Solution: Reactions with deactivated substrates may require more forcing conditions, such as higher temperatures and stronger bases[2]. In some cases, alternative strategies like palladium-catalyzed coupling might be more suitable[2][4].

Q2: I am observing significant side products. What are the common side reactions and how can they be minimized?

A2: Side product formation is a frequent challenge. Key issues include:

  • Hydrolysis: If water is present, it can compete with the desired nucleophile, leading to the formation of hydroxypyridines, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and maintain a strict inert atmosphere throughout the experiment[1].

  • Double Substitution: If the fluoropyridine substrate contains other potential leaving groups (e.g., another halogen), double substitution can occur.

    • Solution: Carefully control the stoichiometry of the nucleophile (using closer to 1.0 equivalent). Lowering the reaction temperature may also improve selectivity.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to impurities.

    • Solution: Choose a more stable solvent for high-temperature reactions, such as DMSO or t-Amyl-OH[1].

Q3: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in SNAr on pyridines is governed by the electronic properties of the ring.

  • Positional Reactivity: Nucleophilic attack is strongly favored at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen. This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance[1][5]. Substitution at the 3- (meta) position is generally not observed as it lacks this stabilization[5][6].

  • C2 vs. C4 Selectivity: While both the 2- and 4-positions are activated, the 4-position is often more reactive due to reduced steric hindrance and more favorable electronics[7]. However, the selectivity is highly dependent on the specific nucleophile, substrate, and reaction conditions[7].

  • Controlling Selectivity: When a substrate has leaving groups at both the 2- and 4-positions, achieving selective substitution can be challenging. Modifying the solvent, temperature, or nucleophile may alter the product ratio. In cases of 2,6-difluoropyridines with a 3-substituent, tandem SNAr reactions can be performed with good regioselectivity[8].

Frequently Asked Questions (FAQs)

Q1: Why is fluorine, despite forming a very strong C-F bond, an excellent leaving group in SNAr reactions?

A1: This is a key feature of SNAr reactions. The mechanism is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a high-energy, negatively charged intermediate called a Meisenheimer complex[1][9][10]. The reaction rate is therefore determined by the stability of this intermediate.

Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, which stabilizes the negative charge in the Meisenheimer complex[9][10]. This lowers the activation energy of the first, slow step, thereby increasing the overall reaction rate[10]. The subsequent elimination of the fluoride (B91410) ion to restore aromaticity is fast and does not influence the overall rate[9][10]. Consequently, the reactivity order for halogens in SNAr is typically F > Cl > Br > I, the opposite of that seen in SN2 reactions[9][11]. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine[1].

Q2: What are the best general conditions to start with for an SNAr reaction on a simple fluoropyridine?

A2: For a new reaction, starting with established conditions for a similar nucleophile class is recommended. The tables below provide optimized conditions for the reaction of 2-fluoropyridine with various nucleophiles and can serve as an excellent starting point[1]. Monitoring reaction progress by TLC or LC-MS is crucial for optimization[1].

Q3: Can SNAr reactions be performed on fluoropyridines that are not activated by other electron-withdrawing groups?

A3: Yes, the pyridine nitrogen atom itself sufficiently activates the ring for SNAr, particularly at the 2- and 4-positions[12]. While additional electron-withdrawing groups can further increase reactivity, their presence is not strictly necessary, which is a significant advantage of using pyridine-based heterocycles[4]. However, less electrophilic substrates like 3-fluoropyridine (B146971) or pyridines with electron-donating groups may require more forcing conditions or alternative catalytic methods to react efficiently[2][13].

Data Presentation: Optimized Reaction Conditions

The following tables summarize effective conditions for SNAr on unsubstituted 2-fluoropyridine with different classes of nucleophiles.

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile Class Nucleophile Example Base Solvent Temperature (°C) Time (h) Yield (%)
1° or 2° Alcohol Isopropanol KOtBu THF 65 3 >95
Phenol 4-Methoxyphenol K₂CO₃ DMSO 130 12 >95

| Thiol | Thiophenol | K₂CO₃ | DMSO | 130 | 12 | >95 |

Table 2: SNAr with Nitrogen-Based Nucleophiles [1]

Nucleophile Class Nucleophile Example Base Solvent Temperature (°C) Time (h) Yield (%)
1° or 2° Amine Morpholine (B109124) K₃PO₄ t-Amyl-OH 110 3 >95
Amide Benzamide K₂CO₃ DMSO 130 12 >95

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |

Table 3: SNAr with Carbon-Based Nucleophiles [1]

Nucleophile Class Nucleophile Example Base Solvent Temperature (°C) Time (h) Yield (%)

| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Morpholinopyridine [1]

This protocol details a typical SNAr reaction between 2-fluoropyridine and a secondary amine.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate (B84403) tribasic (K₃PO₄)

  • Anhydrous tert-Amyl alcohol (t-Amyl-OH)

  • Ethyl acetate (B1210297)

  • Water & Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Reagent Addition: Add anhydrous t-Amyl-OH to achieve a suitable concentration (e.g., 0.2 M). Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents) via syringe.

  • Reaction: Stir the reaction mixture and heat to 110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-morpholinopyridine.

Visualizations

Reaction Mechanism and Workflows

SNAr_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node sub Fluoropyridine + Nucleophile (Nu⁻) mc Meisenheimer Complex (Rate-Determining Step) sub->mc Addition prod Substituted Pyridine + Fluoride (F⁻) mc->prod Elimination

General mechanism of SNAr on fluoropyridine.

SNAr_Workflow setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node A 1. Reaction Setup (Dry flask, inert gas) B 2. Add Solvent, Base, Reagents A->B C 3. Heat & Stir (Monitor by TLC/LC-MS) B->C D 4. Cool & Quench (e.g., with water) C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Purify (e.g., Chromatography) F->G

Typical experimental workflow for SNAr reactions.

Troubleshooting_Tree problem_node problem_node question_node question_node solution_node solution_node p1 Low / No Yield q1 Inert atmosphere & anhydrous conditions used? p1->q1 q2 Is temperature optimal? q1->q2 Yes s1 Use dry solvent & N₂/Ar atmosphere q1->s1 No q3 Is base/solvent appropriate? q2->q3 Yes s2 Increase temperature incrementally q2->s2 No s3 Consider stronger base or different polar aprotic solvent q3->s3 No

Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 5-Fluoro-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 5-Fluoro-2-hydroxypyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its derivatives?

A1: The primary purification techniques for this compound derivatives are recrystallization and column chromatography. The choice of method depends on the physical properties of the compound (solid or liquid), the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter?

A2: Common impurities can originate from the synthetic route employed. For instance, in syntheses involving electrophilic fluorination, unreacted starting materials, regioisomers, and byproducts from the fluorinating agent are frequent.[1] If pyridine (B92270) is used as a solvent or reagent, residual pyridine is a very common impurity.[1] In metal-catalyzed reactions, residual metal catalysts and ligands may be present.[1]

Q3: My final product is a dark brown or black solid. What could be the cause?

A3: A dark coloration can indicate the formation of palladium black if a palladium catalyst was used in the synthesis. This suggests catalyst aggregation and decomposition.[2] Product degradation due to sensitivity to high temperatures or oxidation can also lead to discoloration.[2]

Q4: I'm having trouble crystallizing my this compound derivative. What can I do?

A4: Pyridine-containing molecules can sometimes present crystallization challenges.[3] However, the presence of a haloaryl group can be advantageous.[3] Systematic solvent screening is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at its boiling point. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly.Use a lower-boiling point solvent. Try a two-solvent system to slow down the crystallization process.
Poor recovery of the purified compound. The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used.Select a solvent in which the compound is less soluble at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Crystals are colored despite the pure compound being white. Colored impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different recrystallization solvent.
No crystal formation upon cooling. The solution is not supersaturated. The compound is highly soluble in the solvent even at low temperatures.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. If all else fails, a different solvent system is needed.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. Incorrect mobile phase polarity. Improperly packed column.Perform a systematic TLC analysis to determine the optimal solvent system. Ensure the column is packed evenly without air bubbles.
The compound is streaking on the column. The compound is not fully soluble in the mobile phase. The sample was overloaded.Dissolve the crude product in a minimal amount of a suitable solvent before loading.[4] Use a larger column or reduce the amount of sample loaded.
Cracking of the silica (B1680970) gel bed. The column has run dry.Always keep the silica gel bed covered with the mobile phase.
Low yield after chromatography. The compound is strongly adsorbed to the silica gel. The compound is unstable on silica gel.Add a small percentage of a more polar solvent (e.g., methanol (B129727) or triethylamine (B128534) for basic compounds) to the mobile phase. Consider using a different stationary phase like alumina.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: Screen various solvents to find one where the this compound derivative has low solubility at room temperature but high solubility at the solvent's boiling point.

  • Dissolution: In a flask, add the crude solid and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

General Protocol for Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase.[4] The mobile phase (eluent) is chosen based on the polarity of the compound and impurities, often determined by preliminary TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[4] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).[4] Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound Derivative recrystallization Recrystallization start->recrystallization If solid column_chromatography Column Chromatography start->column_chromatography If liquid or difficult to crystallize analysis Purity Analysis (e.g., NMR, LC-MS) recrystallization->analysis column_chromatography->analysis analysis->recrystallization Purity < 95% analysis->column_chromatography Purity < 95% pure_product Pure Product analysis->pure_product Purity > 95%

Caption: General purification workflow for this compound derivatives.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No Lower boiling point solvent Lower boiling point solvent oiling_out->Lower boiling point solvent Yes Use two-solvent system Use two-solvent system oiling_out->Use two-solvent system Yes no_crystals No Crystals Form? poor_recovery->no_crystals No Use less soluble solvent Use less soluble solvent poor_recovery->Use less soluble solvent Yes Minimize solvent volume Minimize solvent volume poor_recovery->Minimize solvent volume Yes success Successful Crystallization no_crystals->success No Scratch flask Scratch flask no_crystals->Scratch flask Yes Add seed crystal Add seed crystal no_crystals->Add seed crystal Yes Concentrate solution Concentrate solution no_crystals->Concentrate solution Yes

Caption: Troubleshooting guide for recrystallization issues.

troubleshooting_chromatography start Column Chromatography Attempt poor_separation Poor Separation? start->poor_separation streaking Compound Streaking? poor_separation->streaking No Optimize mobile phase Optimize mobile phase poor_separation->Optimize mobile phase Yes Repack column Repack column poor_separation->Repack column Yes low_yield Low Yield? streaking->low_yield No Ensure sample solubility Ensure sample solubility streaking->Ensure sample solubility Yes Reduce sample load Reduce sample load streaking->Reduce sample load Yes success Successful Separation low_yield->success No Add polar modifier to eluent Add polar modifier to eluent low_yield->Add polar modifier to eluent Yes Consider different stationary phase Consider different stationary phase low_yield->Consider different stationary phase Yes

Caption: Troubleshooting guide for column chromatography issues.

References

troubleshooting low reactivity of 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-Fluoro-2-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in N-alkylation or O-alkylation reactions?

A1: The low reactivity of this compound can be attributed to a combination of electronic effects and tautomerism. The fluorine atom is strongly electron-withdrawing, which reduces the electron density of the pyridine (B92270) ring, thereby decreasing the nucleophilicity of the nitrogen and oxygen atoms.

Furthermore, this compound exists in a tautomeric equilibrium with its 2-pyridone form.[1][2] The 2-pyridone tautomer is often favored, especially in polar solvents.[1] While the oxygen in the hydroxypyridine form is a potent nucleophile, the pyridone form is less so. The equilibrium between these two forms can lead to a lower effective concentration of the more reactive tautomer, resulting in sluggish reactions.

G This compound This compound 5-Fluoro-2-pyridone 5-Fluoro-2-pyridone This compound->5-Fluoro-2-pyridone Equilibrium 5-Fluoro-2-pyridone->this compound

Tautomeric equilibrium of this compound.

Q2: How does the fluorine atom at the 5-position influence the reactivity?

A2: The fluorine atom at the 5-position has a significant impact on the electronic properties of the pyridine ring. As the most electronegative element, it strongly withdraws electron density via the inductive effect. This deactivation of the ring system makes nucleophilic attack on the ring itself (SNAr) more facile if a suitable leaving group were present at an activated position (ortho or para to the nitrogen). However, for reactions where the pyridine nitrogen or the hydroxyl group acts as the nucleophile, this electron withdrawal reduces their nucleophilicity, thus slowing down the reaction rate. In nucleophilic aromatic substitution reactions, a fluorine atom can sometimes retard the reaction, possibly due to lone-pair/lone-pair repulsion with the negative charge building up in the transition state.

Q3: What is the expected regioselectivity in alkylation reactions (N- vs. O-alkylation)?

A3: Alkylation of 2-hydroxypyridines can often lead to a mixture of N-alkylated and O-alkylated products. The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, O-alkylation is favored under conditions that promote the dissociation of the hydroxyl proton, creating a more nucleophilic oxygen anion. Conversely, conditions that favor the pyridone tautomer might lead to a higher proportion of N-alkylation. It is crucial to carefully select the reaction parameters to achieve the desired regioselectivity. For instance, in Mitsunobu reactions, N-alkylation can be a possible side product.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis (O-alkylation)

Problem: The Williamson ether synthesis with this compound and an alkyl halide is resulting in a low yield of the desired O-alkylated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Deprotonation Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like potassium carbonate (K₂CO₃).A stronger base will more effectively deprotonate the hydroxyl group, increasing the concentration of the more nucleophilic alkoxide.
Poor Solvent Choice Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the base without strongly solvating the nucleophile.
Side Reaction (N-alkylation) Modify the reaction conditions to favor O-alkylation. This can sometimes be achieved by using a less polar solvent or a bulkier base.Changing the solvent polarity can shift the tautomeric equilibrium, and a bulky base may sterically hinder attack at the nitrogen atom.
Low Reactivity of Alkyl Halide Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride).Iodide is a better leaving group than bromide or chloride, which will increase the rate of the SN2 reaction.

G Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Poor_Solvent Poor Solvent Choice Low_Yield->Poor_Solvent N_Alkylation N-Alkylation Side Reaction Low_Yield->N_Alkylation Low_Reactivity_Halide Low Reactivity of Alkyl Halide Low_Yield->Low_Reactivity_Halide Stronger_Base Use Stronger Base (NaH, t-BuOK) Incomplete_Deprotonation->Stronger_Base Polar_Aprotic_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Poor_Solvent->Polar_Aprotic_Solvent Modify_Conditions Modify Conditions (Solvent, Base) N_Alkylation->Modify_Conditions More_Reactive_Halide Use More Reactive Halide (Alkyl Iodide) Low_Reactivity_Halide->More_Reactive_Halide

Troubleshooting workflow for low yield in Williamson ether synthesis.
Poor Conversion in Mitsunobu Reaction

Problem: The Mitsunobu reaction with this compound, an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) is showing poor conversion.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Reagent Quality Ensure that PPh₃ and the azodicarboxylate are fresh and of high purity. PPh₃ can oxidize over time.Old or impure reagents can lead to incomplete reaction.
Solvent Issues Use anhydrous THF or other suitable anhydrous solvents.The Mitsunobu reaction is sensitive to moisture, which can consume the reagents.
Incorrect Reagent Stoichiometry Use a slight excess (1.2-1.5 equivalents) of PPh₃ and the azodicarboxylate.Insufficient reagents will lead to incomplete conversion of the starting material.
Order of Addition Add the azodicarboxylate dropwise to a cooled (0 °C) solution of the alcohol, this compound, and PPh₃.This order of addition is generally recommended to control the reaction and minimize side products.

G Poor_Conversion Poor Conversion Reagent_Quality Poor Reagent Quality Poor_Conversion->Reagent_Quality Solvent_Issues Solvent Not Anhydrous Poor_Conversion->Solvent_Issues Incorrect_Stoichiometry Incorrect Stoichiometry Poor_Conversion->Incorrect_Stoichiometry Addition_Order Incorrect Order of Addition Poor_Conversion->Addition_Order Fresh_Reagents Use Fresh, High-Purity Reagents Reagent_Quality->Fresh_Reagents Anhydrous_Solvent Use Anhydrous Solvent Solvent_Issues->Anhydrous_Solvent Excess_Reagents Use Slight Excess of PPh3/DIAD Incorrect_Stoichiometry->Excess_Reagents Correct_Addition Add DIAD Dropwise at 0 °C Addition_Order->Correct_Addition

Troubleshooting workflow for poor conversion in Mitsunobu reactions.

Experimental Protocols

Detailed Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Detailed Protocol for Mitsunobu Reaction

This protocol provides a general method for the Mitsunobu reaction between this compound and a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution via a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide.

References

Technical Support Center: Solvent Effects on the Tautomeric Equilibrium of 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the tautomeric equilibrium of 5-Fluoro-2-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of this compound?

This compound exists in a tautomeric equilibrium between the lactim (enol) form, this compound, and the lactam (keto) form, 5-Fluoro-2-pyridone. The equilibrium is influenced by the surrounding solvent environment.

Q2: Which tautomer is expected to be more stable in polar solvents?

The 5-Fluoro-2-pyridone (lactam) form is expected to be more stable in polar solvents. This is because the pyridone tautomer possesses a larger dipole moment and can be more effectively stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.[1][2]

Q3: How does the fluorine substituent at the 5-position influence the tautomeric equilibrium compared to unsubstituted 2-hydroxypyridine (B17775)?

The electron-withdrawing nature of the fluorine atom can influence the acidity of the N-H and O-H protons and the overall electron distribution in the aromatic ring. For halogenated 2-hydroxypyridines, substitution at the 5- or 6-position has been shown to stabilize the lactim (hydroxy) tautomer in the gas phase.[3] However, in solution, the strong stabilization of the pyridone form by the solvent is typically the dominant factor.[1]

Q4: What are the primary experimental techniques to study this tautomeric equilibrium?

The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.[4] These methods allow for the quantification of the relative concentrations of each tautomer in different solvents.

Q5: Can computational chemistry be used to predict the tautomeric equilibrium?

Yes, computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the relative energies and Gibbs free energies of the tautomers in various solvents.[5][6] These calculations can provide valuable insights into the factors governing the equilibrium.

Troubleshooting Guides

Experimental Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Overlapping peaks in ¹H NMR spectra. Insufficient resolution or accidental chemical shift equivalence in a particular solvent.- Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, DMSO-d₆) to induce different chemical shifts.[7]- Increase the magnetic field strength of the NMR spectrometer.- Consider using ¹⁹F NMR, as the chemical shift dispersion is much larger, potentially providing better separation of signals for the two tautomers.[4][8][9]
Inaccurate integrations in NMR spectra. Poor shimming, phase correction, or baseline distortion. Overlapping signals.- Carefully shim the sample before acquisition.- Perform meticulous phase and baseline correction during data processing.- Use deconvolution software to fit and integrate overlapping peaks.
Difficulty determining the molar absorptivity of individual tautomers for UV-Vis analysis. Both tautomers are always present in solution, making it impossible to measure the spectrum of a pure form.- Use a combination of solvents where the equilibrium is shifted significantly to one side to get an approximate spectrum of the dominant tautomer.- Employ computational methods (TD-DFT) to calculate the theoretical UV-Vis spectra of each tautomer to guide the deconvolution of the experimental spectrum.
Precipitation of the compound in certain solvents. Low solubility of one or both tautomers.- Use a more suitable solvent or a co-solvent system.- Gently warm the sample to aid dissolution, but be aware that temperature can also affect the tautomeric equilibrium.
Broad NMR signals for N-H or O-H protons. Quadrupolar broadening from the ¹⁴N nucleus. Chemical exchange with residual water or between tautomers.- For exchangeable protons, adding a drop of D₂O to the NMR tube will cause the N-H/O-H signal to disappear, confirming its identity.[7]- Lowering the temperature may slow down the exchange rate and sharpen the signals.
Computational Modeling Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Calculated tautomeric equilibrium does not match experimental results. - Inaccurate level of theory or basis set.- Inadequate modeling of solvent effects.- Neglecting thermal and entropic contributions.- Use a reliable DFT functional (e.g., B3LYP, M06-2X) with a sufficiently large basis set (e.g., 6-311+G(d,p)).- Employ a continuum solvation model (e.g., PCM, SMD) to account for bulk solvent effects. For protic solvents, including explicit solvent molecules in the calculation can improve accuracy.- Perform frequency calculations to obtain Gibbs free energies (G) rather than just electronic energies (E) to account for thermal and entropic effects.
Difficulty in converging the geometry optimization for one of the tautomers. - Poor initial guess structure.- The chosen tautomer is significantly less stable.- Start with a reasonable initial geometry, possibly from a lower level of theory or a similar known crystal structure.- Use a more robust optimization algorithm or adjust the convergence criteria.- If convergence is still an issue, it may indicate that the tautomer is not a stable minimum on the potential energy surface in the chosen environment.

Data Presentation

Tautomeric Equilibrium Constants (K_T) and Gibbs Free Energy (ΔG)

Disclaimer: The following table contains illustrative data based on trends observed for similar compounds. Experimental determination is required for precise values for this compound.

The tautomeric equilibrium constant, K_T, is defined as:

K_T = [5-Fluoro-2-pyridone] / [this compound]

The Gibbs free energy of tautomerization (ΔG) can be calculated using:

ΔG = -RT ln(K_T)

where R is the gas constant and T is the temperature in Kelvin.

SolventDielectric Constant (ε)K_T (Illustrative)ΔG (kJ/mol at 298 K) (Illustrative)Expected Dominant Tautomer
Cyclohexane2.0~1.5~ -1.05-Fluoro-2-pyridone (slight)
Chloroform4.8~5.0~ -4.05-Fluoro-2-pyridone
Acetonitrile37.5~50~ -9.75-Fluoro-2-pyridone
Water80.1>100< -11.45-Fluoro-2-pyridone

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare solutions of this compound of the same concentration (e.g., 10 mM) in various deuterated solvents (e.g., CDCl₃, (CD₃)₂SO, CD₃CN, D₂O).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay to obtain quantitative integrations.

  • Data Analysis:

    • Identify distinct, non-overlapping signals corresponding to each tautomer. For example, the protons on the carbon adjacent to the nitrogen or oxygen will likely have different chemical shifts.

    • Integrate the area of a characteristic signal for the this compound tautomer (A_hydroxy) and a corresponding signal for the 5-Fluoro-2-pyridone tautomer (A_pyridone).

    • Calculate the mole fractions (X) of each tautomer:

      • X_hydroxy = A_hydroxy / (A_hydroxy + A_pyridone)

      • X_pyridone = A_pyridone / (A_hydroxy + A_pyridone)

    • Calculate the equilibrium constant: K_T = X_pyridone / X_hydroxy.

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of this compound in various UV-grade solvents.

  • UV-Vis Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The observed spectrum is a superposition of the spectra of the two tautomers.

    • Identify the absorption maxima (λ_max) for each tautomer. This may require observing the spectra in solvents that strongly favor one tautomer or using computational predictions. The pyridone form typically absorbs at a longer wavelength.

    • The concentration of each tautomer can be determined using the Beer-Lambert law at two different wavelengths, provided the molar absorptivities (ε) of each tautomer at these wavelengths are known.

    • Alternatively, if the spectrum of each pure tautomer can be reasonably estimated, the experimental spectrum can be deconvoluted to determine the relative contribution of each form.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare solutions of This compound in various deuterated solvents acq Acquire 1H NMR spectra at constant temperature prep->acq identify Identify characteristic signals for each tautomer acq->identify integrate Integrate signal areas identify->integrate calculate Calculate mole fractions and K_T integrate->calculate

Caption: Workflow for determining tautomeric equilibrium using NMR spectroscopy.

Tautomeric_Equilibrium hydroxypyridine This compound (Lactim Form) pyridone 5-Fluoro-2-pyridone (Lactam Form) hydroxypyridine->pyridone Polar Solvent pyridone->hydroxypyridine Nonpolar Solvent

Caption: Influence of solvent polarity on the tautomeric equilibrium.

References

stability of 5-Fluoro-2-hydroxypyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Fluoro-2-hydroxypyridine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay results with this compound are inconsistent. What could be the cause?

A1: Inconsistent assay results can often be attributed to the degradation of this compound. This compound can be susceptible to degradation under certain conditions. To troubleshoot, consider the following:

  • pH of your solution: Is your experimental medium acidic or basic? this compound may exhibit instability at pH extremes. It is advisable to work in a buffered system and evaluate the stability at the specific pH of your experiment.

  • Storage Conditions: How is the compound stored? Both the solid material and solutions should be stored at recommended temperatures, typically in a cool, dark, and dry place. Avoid frequent freeze-thaw cycles of solutions.

  • Solvent Purity: Impurities in solvents can catalyze degradation. Ensure you are using high-purity, degradation-free solvents.

  • Light Exposure: Photodegradation can occur. Protect solutions from direct light, especially during long experiments.

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar pyridine (B92270) derivatives and fluorinated aromatic compounds, the following are plausible degradation routes:

  • Acidic Conditions: Under strong acidic conditions and heat, hydrolysis of the hydroxypyridine to open the ring or substitution reactions are possible. The fluorine atom may also be susceptible to hydrolysis under harsh acidic conditions.

  • Basic Conditions: In the presence of a strong base, deprotonation of the hydroxyl group can occur, making the ring more susceptible to oxidative degradation or other nucleophilic substitution reactions.

It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.

Q3: How can I monitor the stability of this compound in my formulation or experimental setup?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Key steps include:

  • Method Development: Use a suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines to ensure it is specific, accurate, precise, and linear for quantifying this compound in the presence of its degradants.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, this compound solid should be stored in a tightly sealed container in a refrigerator or freezer, protected from light and moisture. Solutions should be freshly prepared. If storage of solutions is necessary, they should be stored at low temperatures (2-8 °C or -20 °C) in the dark, and their stability should be verified over the intended storage period.

Quantitative Data Summary

Table 1: Illustrative Stability of this compound in Aqueous Solutions at Different pH Values (at 25°C for 24 hours)

pHBuffer System% Recovery of this compound (Illustrative)Appearance of Degradation Products (Illustrative)
2.00.01 N HCl92%Minor peaks observed in HPLC
4.5Acetate Buffer98%No significant degradation
7.0Phosphate (B84403) Buffer>99%No significant degradation
9.0Borate Buffer95%Minor peaks observed in HPLC
12.00.01 N NaOH85%Significant degradation peaks observed

Table 2: Illustrative Thermal and Photostability of this compound (Solid State)

ConditionDuration% Recovery of this compound (Illustrative)
40°C7 days>99%
60°C7 days97%
Photostability (ICH Q1B)1.2 million lux hours98%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or with heating (e.g., 60°C).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Analyze by HPLC at different time points as described for acid hydrolysis.

    • If no degradation is observed, repeat with 1 N NaOH and/or with heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze by HPLC at different time points.

  • Thermal Degradation (Solution):

    • Heat an aliquot of the stock solution in a neutral buffer (e.g., phosphate buffer pH 7.0) at an elevated temperature (e.g., 60°C or 80°C) and analyze by HPLC at different time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).

    • After the stress period, dissolve the solid in the initial solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC after exposure.

  • HPLC Analysis:

    • For each sample, inject an appropriate volume into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

stability_troubleshooting_workflow start Inconsistent Assay Results check_pH Check pH of Solution start->check_pH check_storage Review Storage Conditions start->check_storage check_solvent Verify Solvent Purity start->check_solvent check_light Assess Light Exposure start->check_light perform_stability_study Perform Stability-Indicating Study (e.g., HPLC) check_pH->perform_stability_study pH is a likely factor check_storage->perform_stability_study Improper storage suspected check_solvent->perform_stability_study Solvent quality check_light->perform_stability_study Photodegradation possible remediate Remediate & Re-analyze perform_stability_study->remediate Identify degradation degradation_pathways cluster_acid Acidic Conditions (e.g., H⁺, Δ) cluster_base Basic Conditions (e.g., OH⁻, O₂) parent This compound acid_hydrolysis Ring Opening / Hydrolysis Products parent->acid_hydrolysis Hydrolysis defluorination Defluorinated Pyridinol parent->defluorination Defluorination oxidation Oxidized Ring Products parent->oxidation Oxidation nucleophilic_substitution Nucleophilic Substitution Products parent->nucleophilic_substitution Substitution

Technical Support Center: Defluorination of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the defluorination of fluoropyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the defluorination of fluoropyridines?

A1: The primary methods for fluoropyridine defluorination include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a nucleophile displaces a fluoride (B91410) ion on the pyridine (B92270) ring. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the electronegative fluorine atom. This makes fluoride a surprisingly good leaving group in this context.[1][2][3]

  • Transition-Metal-Catalyzed Defluorination: This approach often involves hydrodefluorination (HDF), where a C-F bond is replaced by a C-H bond. Catalysts based on palladium, nickel, iridium, and other transition metals are commonly employed, often using silanes or other hydride sources as the reducing agent.[4][5][6][7] These methods can offer high selectivity and functional group tolerance.

  • Photocatalytic Defluorination: This method utilizes light-absorbing catalysts (photocatalysts) to initiate the defluorination process, often through single-electron transfer (SET) mechanisms. This approach can be performed under mild conditions.

Q2: Why is regioselectivity a common issue in the defluorination of polyfluorinated pyridines?

A2: In polyfluorinated pyridines, such as pentafluoropyridine (B1199360), the fluorine atoms are in different electronic environments. Nucleophilic attack in SNAr reactions is generally favored at the 4-position (para to the nitrogen) due to the effective stabilization of the negative charge in the Meisenheimer intermediate.[1][3] However, substitution at the 2- and 6-positions (ortho to the nitrogen) can also occur. The regioselectivity of transition-metal-catalyzed reactions is influenced by factors such as the ligand environment of the metal and the specific catalytic cycle.[7][8]

Q3: I am observing a significant amount of di- or poly-defluorinated byproducts. How can I favor mono-defluorination?

A3: The formation of multiple defluorination products is a common challenge. To promote mono-defluorination, consider the following strategies:

  • Stoichiometry: Carefully control the stoichiometry of the nucleophile or hydride source. Using a stoichiometric amount or a slight excess of the reagent relative to the fluoropyridine can limit further reaction.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it once the desired mono-defluorinated product is formed. Lowering the reaction temperature can also improve selectivity by slowing down the rate of subsequent defluorination reactions.

  • Choice of Reagents: The nature of the nucleophile or catalyst can influence the extent of defluorination. For instance, in SNAr, a less reactive nucleophile may favor mono-substitution. In catalytic systems, the choice of ligand can tune the catalyst's activity and selectivity.

Q4: My defluorination reaction is slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

A4: Low reactivity can be due to several factors. To improve the reaction rate and yield, you can:

  • Increase Temperature: For many defluorination reactions, particularly SNAr, increasing the temperature can significantly enhance the reaction rate.

  • Choice of Solvent: The solvent can play a crucial role. For SNAr, polar aprotic solvents like DMF or DMSO are often effective. In transition-metal catalysis, the choice of solvent can influence catalyst solubility and stability.

  • Catalyst Loading and Activation: In catalytic reactions, ensure the catalyst is active. This may involve using a pre-catalyst that is activated in situ or increasing the catalyst loading. Be aware that some catalysts can be deactivated by impurities.[9]

  • Choice of Base (for SNAr): In SNAr reactions with nucleophiles that require deprotonation (e.g., alcohols, amines), the choice and stoichiometry of the base are critical.

Troubleshooting Guides

Problem / Observation Potential Cause Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst or reagent.2. Insufficient reaction temperature or time.3. Poor solubility of reactants.1. Use fresh, high-purity catalyst and reagents. For catalytic reactions, ensure proper activation of the pre-catalyst.2. Gradually increase the reaction temperature and monitor the reaction progress over a longer period.3. Screen different solvents to ensure all components are sufficiently soluble at the reaction temperature.
Formation of multiple products and poor regioselectivity 1. Over-reaction leading to multiple defluorinations.2. Non-selective reaction conditions.3. Inappropriate choice of catalyst or nucleophile.1. Use a controlled amount of the nucleophile or hydride source (e.g., 1.0-1.2 equivalents for mono-defluorination).2. Optimize reaction parameters such as temperature and reaction time. Lower temperatures often favor higher selectivity.3. For SNAr, the regioselectivity is often directed to the 4-position. For transition-metal catalysis, screen different ligands to improve regioselectivity.[3][8]
Significant formation of undesired isomers 1. The reaction conditions favor the formation of a thermodynamically controlled product mixture.2. The catalyst or reaction conditions are not selective for the desired isomer.1. Explore kinetically controlled conditions, such as lower reaction temperatures.2. For transition-metal-catalyzed reactions, the ligand on the metal can have a profound effect on regioselectivity. Experiment with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.[7]
Decomposition of starting material or product 1. The reaction conditions are too harsh.2. The substrate or product is unstable to the reagents or high temperatures.1. Attempt the reaction under milder conditions (e.g., lower temperature, weaker base).2. If using a strong base, consider a less basic alternative. For photocatalytic methods, ensure the substrate is stable to prolonged light irradiation.
Inconsistent yields between batches 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction setup and conditions (e.g., temperature fluctuations, moisture).1. Use reagents and solvents from the same batch or ensure consistent purity.2. Maintain strict control over reaction parameters. Use anhydrous solvents and perform reactions under an inert atmosphere if sensitive to moisture or air.

Quantitative Data on Defluorination of Fluoropyridines

The following tables summarize quantitative data for common defluorination reactions of fluoropyridines.

Table 1: Nucleophilic Aromatic Substitution of Pentafluoropyridine

EntryNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1Phenol (B47542)K₂CO₃DMF60244-Phenoxytetrafluoropyridine96[10]
24-HydroxybenzaldehydeK₂CO₃DMF60244-((Perfluoropyridin-4-yl)oxy)benzaldehyde~99[3]
3PhenothiazineK₃PO₄MeCN602410-(Perfluoropyridin-4-yl)phenothiazine92[10]
4Methylamine----4-(Methylamino)tetrafluoropyridine-[1]

Table 2: Transition-Metal-Catalyzed Hydrodefluorination of Fluoropyridines

EntrySubstrateCatalystHydride SourceSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
1Pentafluoropyridinerac-(ebthi)ZrF₂ / i-Bu₂AlHi-Bu₂AlH-Room Temp242,3,5,6-Tetrafluoropyridine-[11]
22,6-Difluoropyridine[Ni(iPrPN)(COD)]Pinacolborane-Room Temp3.5Pyridine99[7]
32-Fluoropyridine (B1216828)Pd(OAc)₂ / cataCXium Ai-PrOH / NaOtAmToluene (B28343)8018PyridineHigh[4][6]
4PentafluoropyridineIridium Complex 1HCOOK-3012,3,5,6-TetrafluoropyridineHigh[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrodefluorination of 2-Fluoropyridine [4][6][9]

This protocol describes a general procedure for the hydrodefluorination of a fluoro(hetero)arene using a palladium catalyst.

  • Materials:

    • 2-Fluoropyridine

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • cataCXium® A (di(1-adamantyl)-n-butylphosphine)

    • Sodium tert-pentoxide

    • 2-Propanol

    • Toluene (anhydrous)

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and septa, add Pd(OAc)₂ and cataCXium® A.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Add 2-fluoropyridine to the flask.

    • In a separate flask, prepare a solution of sodium tert-pentoxide in toluene.

    • Add 2-propanol to the reaction flask, followed by the dropwise addition of the sodium tert-pentoxide solution.

    • Heat the reaction mixture to 80 °C under an inert atmosphere.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution of Pentafluoropyridine with a Phenol [3][10]

This protocol outlines a general procedure for the SNAr reaction between pentafluoropyridine and a phenolic nucleophile.

  • Materials:

    • Pentafluoropyridine

    • Substituted Phenol (e.g., 4-hydroxybenzaldehyde)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Nitrogen gas

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add the substituted phenol and potassium carbonate.

    • Add anhydrous DMF to the flask.

    • Add pentafluoropyridine to the reaction mixture.

    • Heat the mixture to 60 °C under a nitrogen atmosphere.

    • Stir the reaction for 24 hours or until TLC/LC-MS analysis indicates completion.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_end Products Fluoropyridine Fluoropyridine Meisenheimer Resonance-Stabilized Anionic Intermediate Fluoropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product Elimination of F⁻ LeavingGroup Fluoride (F⁻) Hydrodefluorination_Cycle M_L M(0)Ln M_F_Py M(II)(F)(Py)Ln M_L->M_F_Py Oxidative Addition of Ar-F M_H_Py M(II)(H)(Py)Ln M_F_Py->M_H_Py Metathesis with Hydride Source Fluoride_Sink Fluoride Sink M_F_Py->Fluoride_Sink M_H_Py->M_L Reductive Elimination of Ar-H ArH Ar-H M_H_Py->ArH ArF Ar-F ArF->M_L Hydride Hydride Source Hydride->M_F_Py

References

Technical Support Center: Work-up Procedures for Reactions Involving 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 5-Fluoro-2-hydroxypyridine. The following information, presented in a user-friendly question-and-answer format, directly addresses common challenges encountered during experimental work-up and purification processes.

Introduction to this compound

This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from the presence of a reactive fluorine atom, which can be displaced in nucleophilic aromatic substitution (SNAr) reactions, and the pyridine (B92270) ring, which can participate in various cross-coupling reactions.

A critical chemical property of this compound is its existence in a tautomeric equilibrium with its 2-pyridone form. The position of this equilibrium is influenced by the solvent environment, which has significant implications for its physical properties, such as polarity and solubility, and consequently affects work-up and purification strategies. In aqueous solutions, the equilibrium tends to favor the more polar 2-pyridone tautomer.

Frequently Asked Questions (FAQs)

Q1: How does the tautomerism of this compound affect work-up and extraction procedures?

A: The tautomeric equilibrium between the less polar 2-hydroxypyridine (B17775) and the more polar 2-pyridone form is a crucial consideration during work-up. The polarity of the solvent system can shift this equilibrium. In polar protic solvents like water, the 2-pyridone form is generally favored, which can increase the compound's solubility in the aqueous phase.

During an aqueous work-up, to ensure efficient extraction into an organic solvent, it is often beneficial to use a less polar, water-immiscible solvent and to adjust the pH of the aqueous layer. Acidifying the aqueous layer will protonate the pyridine nitrogen, forming a more water-soluble pyridinium (B92312) salt, which can be useful for removing basic impurities. Conversely, to extract the desired product, ensuring the aqueous layer is neutral or slightly basic will favor the less polar tautomer, facilitating its partitioning into the organic phase.

Q2: What is a general work-up procedure for a reaction involving a derivative of this compound?

A: A standard aqueous work-up is typically employed to isolate and purify products derived from this compound. The general steps are as follows:

  • Quenching: The reaction is carefully quenched, often with water, saturated aqueous ammonium (B1175870) chloride, or a mild buffer, to neutralize any reactive reagents.

  • Extraction: The product is extracted from the aqueous phase into a suitable organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether.

  • Washing: The organic layer is washed sequentially with water and then brine (saturated aqueous sodium chloride) to remove water-soluble impurities and residual water.

  • Drying: The organic extract is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be further purified.[2]

Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?

A: Residual palladium from cross-coupling reactions can often be removed by filtering the reaction mixture through a pad of Celite. For more persistent palladium contamination, treatment with activated carbon or the use of specialized metal scavengers can be effective. These scavengers are typically silica-based materials functionalized with thiols or other ligands that chelate the palladium, allowing for its removal by filtration.

Q4: I am consistently getting emulsions during the aqueous work-up. How can I prevent or break them?

A: Emulsion formation is a common issue, particularly when dealing with pyridine-containing compounds. To mitigate this, you can try the following:

  • Add brine to the separatory funnel, which can help to increase the density of the aqueous phase and break the emulsion.

  • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • If an emulsion persists, allowing it to stand for an extended period may lead to separation.

  • Filtering the emulsified layer through a pad of Celite can sometimes help to break the emulsion.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, challenges such as low yields can arise when using electron-rich substrates like derivatives of this compound.

Q: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings of pyridyl electrophiles can stem from several factors. Below is a troubleshooting guide to address these issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst system for the electron-rich pyridine.Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4]
Ineffective base.Screen different bases. Stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3]
Low reaction temperature.Increase the reaction temperature, as the oxidative addition to the C-X bond can be sluggish for electron-rich pyridines.[3]
Significant Side Products Protodeboronation of the boronic acid.Use anhydrous solvents and consider using a boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid.[3]
Homocoupling of the boronic acid.Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[3]

The following table presents representative yields for Suzuki-Miyaura couplings of pyridyl compounds analogous to this compound derivatives.

Pyridyl Electrophile Boronic Acid Catalyst System Base Solvent Yield (%)
2-Aryl-pyridine derivativeHetero(aryl) boronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O5-89[5][6][7][8]
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂OModest to good[5][6][7][8]
  • To a reaction vessel, add the 2-halopyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. When working with 2-pyridone systems, careful optimization of the reaction and work-up is necessary.

Q: What are the key considerations for the work-up of a Buchwald-Hartwig amination involving a 5-Fluoro-2-pyridone derivative?

A: The work-up for a Buchwald-Hartwig amination requires the removal of the palladium catalyst, the phosphine (B1218219) ligand (and its oxide), and the base.

Problem Potential Cause Recommended Solution
Product Contaminated with Ligand/Ligand Oxide Triphenylphosphine oxide is a common byproduct and can be difficult to separate by chromatography.After the initial aqueous work-up, the crude product can be dissolved in a minimal amount of a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate) and filtered through a plug of silica (B1680970) gel to remove the highly polar phosphine oxide.
Low Yield Catalyst inhibition by the pyridine nitrogen.Use bulky, electron-rich ligands (e.g., Josiphos, BrettPhos) that can shield the palladium center and promote the desired coupling.[9]
Inappropriate base.Strong, non-nucleophilic bases like sodium tert-butoxide are often required, but their compatibility with other functional groups should be considered.[10]

The following table provides representative yields for Buchwald-Hartwig aminations of pyridyl halides.

Pyridyl Halide Amine Catalyst System Base Solvent Yield (%)
2-BromopyridineVolatile primary/secondary aminesPd(OAc)₂ / dpppNaOtBuToluene (B28343)55-98[10]
2,4-DichloropyridineAnilinesNot specifiedNot specifiedNot specifiedGood to excellent[11]
  • In a glovebox, combine the 2-halopyridine derivative (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.4 equiv.) in a reaction vial.

  • Add the anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the vial and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of 2-hydroxypyridine is activated towards SNAr, providing a route to a variety of substituted pyridines.

Q: What are the best practices for the work-up of an SNAr reaction with this compound?

A: The work-up of an SNAr reaction focuses on removing the excess nucleophile and any inorganic salts formed.

Problem Potential Cause Recommended Solution
Difficulty Removing Excess Amine Nucleophile The basic amine can be challenging to separate from the product.During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the excess amine and extract it into the aqueous phase. Ensure your product is stable to these acidic conditions.
Incomplete Reaction The nucleophile is not strong enough or the reaction conditions are not optimal.The reactivity of fluoropyridines in SNAr is significantly higher than that of chloropyridines.[12][13] If the reaction is sluggish, consider a stronger base or a higher reaction temperature.

The following table shows representative yields for SNAr reactions of fluorinated aromatic compounds.

Fluoroaromatic Substrate Nucleophile Base Solvent Yield (%)
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneVarious O, S, and N nucleophilesKOH, NaH, or K₂CO₃Alcohol or DMFGood[14]
PolyfluoroarenesPhenothiazineK₂CO₃ or K₃PO₄DMF or MeCN67-96[15]
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1.1-2.0 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Heat the reaction mixture with stirring and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the workflows for the work-up procedures of the discussed reactions.

Suzuki_Workup cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Suzuki Reaction Mixture Quench Quench with Water/Brine Reaction->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Separate Layers Dry Dry over Na2SO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Chromatography Column Chromatography Filter_Concentrate->Chromatography Crude Product Pure_Product Pure Product Chromatography->Pure_Product

Caption: A generalized workflow for the work-up and purification of a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Completed Buchwald-Hartwig Reaction Cool Cool to Room Temperature Reaction->Cool Dilute Dilute with Solvent Cool->Dilute Filter_Celite Filter through Celite (Removes Pd Catalyst) Dilute->Filter_Celite Aqueous_Wash Aqueous Wash Filter_Celite->Aqueous_Wash Dry_Concentrate Dry and Concentrate Aqueous_Wash->Dry_Concentrate Chromatography Column Chromatography (Removes Ligand Byproducts) Dry_Concentrate->Chromatography Crude Product Pure_Product Pure Product Chromatography->Pure_Product

Caption: A typical work-up procedure for a Buchwald-Hartwig amination reaction.

SNAr_Workup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Completed SNAr Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Acid_Wash Wash with Dilute Acid (Removes Excess Nucleophile) Extract->Acid_Wash Base_Wash Wash with Bicarbonate Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Dry_Concentrate Dry and Concentrate Brine_Wash->Dry_Concentrate Purify Chromatography or Recrystallization Dry_Concentrate->Purify Crude Product Pure_Product Pure Product Purify->Pure_Product

Caption: A standard work-up protocol for a nucleophilic aromatic substitution (SNAr) reaction.

References

Technical Support Center: Scaling Up Reactions with 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-2-hydroxypyridine. The information is designed to address common challenges encountered during the scale-up of reactions involving this versatile fluorinated pyridine (B92270) intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound presents several common challenges that are often not apparent at the laboratory scale. These include:

  • Exotherm Control: Reactions can be exothermic, and managing heat dissipation in larger reactors is critical for safety and to prevent side reactions or product degradation.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large vessels is crucial, especially for heterogeneous reactions, to maintain consistent reaction rates and prevent localized "hot spots."

  • Solubility Issues: The solubility of this compound and its derivatives can change with solvent volume and temperature at scale, potentially leading to precipitation and handling difficulties.

  • Purification and Isolation: Isolating the final product with high purity can be more complex at a larger scale, often requiring the development of robust crystallization or alternative purification methods to remove impurities effectively.

  • Safety: Handling larger quantities of reagents and solvents requires stringent safety protocols to mitigate risks associated with toxicity, flammability, and reaction exotherms.

Q2: How does the fluorine substituent on the pyridine ring affect scale-up considerations?

A2: The fluorine atom at the 5-position influences the electronic properties of the pyridine ring, which can impact reactivity. The strong electron-withdrawing nature of fluorine can affect the nucleophilicity of the pyridine nitrogen and the reactivity of other positions on the ring. This can be advantageous for certain reactions but may necessitate more forcing conditions for others, which can be a challenge to manage at scale. Additionally, the carbon-fluorine bond is very strong, which generally imparts metabolic stability to the final molecule, a desirable trait in drug development.[1]

Q3: What are the key safety precautions to take when handling large quantities of this compound?

A3: this compound is classified as an irritant and is harmful if swallowed. When handling large quantities, it is imperative to:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

  • Have a safety shower and eyewash station readily accessible.

  • Be aware of the material's hazard classifications: Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), and Serious Eye Damage (Category 1).

  • Develop a comprehensive risk assessment and emergency plan for the specific reaction being performed at scale.

Troubleshooting Guides

Low Yield and Incomplete Conversion

Problem: The reaction yield is significantly lower upon scale-up compared to the lab-scale experiment, or the reaction does not go to completion.

Potential Cause Troubleshooting Steps
Poor Heat Transfer Ensure efficient stirring and use a reactor with an appropriate surface area-to-volume ratio for effective heat exchange. Monitor the internal reaction temperature closely.
Inefficient Mixing Optimize the stirrer speed and design to ensure proper mixing of all reactants, especially in multiphasic reactions.
Reagent Addition Rate For exothermic reactions, control the addition rate of reagents to maintain the optimal reaction temperature. A slower addition rate may be necessary at a larger scale.
Solvent Effects Re-evaluate the solvent system. A different solvent or a co-solvent may be needed to ensure all reactants and intermediates remain in solution at the desired concentration and temperature.
Catalyst Deactivation In catalytic reactions, the catalyst may be deactivating more rapidly at scale. Investigate the cause of deactivation (e.g., impurities in starting materials or solvents) and consider using a more robust catalyst or a higher catalyst loading.
Impurity Formation

Problem: The formation of significant side products or impurities is observed during scale-up.

Potential Cause Troubleshooting Steps
Localized Overheating Improve mixing and heat transfer to prevent "hot spots" that can lead to thermal decomposition or side reactions.
Incorrect Stoichiometry Ensure accurate measurement and addition of all reagents. At a larger scale, minor inaccuracies in weighing can have a more significant impact.
Extended Reaction Times Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) and quench the reaction as soon as it is complete to prevent the formation of degradation products.
Air/Moisture Sensitivity If the reaction is sensitive to air or moisture, ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Change in Reaction Pathway The reaction pathway may be altered at a different temperature or concentration. Analyze the impurity profile to identify the side products and adjust the reaction conditions to disfavor their formation.
Difficult Product Isolation and Purification

Problem: The product is difficult to isolate, or the purity does not meet specifications after purification.

Potential Cause Troubleshooting Steps
Product Precipitation If the product precipitates prematurely, it may trap impurities. Adjust the solvent system or temperature profile to control the crystallization process.
Emulsion Formation During Workup During aqueous workup, emulsions can form, making phase separation difficult. Try adding brine or a different organic solvent to break the emulsion.
Inefficient Crystallization Screen different solvents and solvent mixtures to find optimal conditions for crystallization that effectively remove impurities. Consider seeding the crystallization to improve consistency.
Co-eluting Impurities in Chromatography If using column chromatography, optimize the mobile phase to improve the separation of the product from closely eluting impurities.

Experimental Protocols

N-Alkylation of this compound (Large-Scale)

This protocol is a general guideline and should be optimized for the specific alkylating agent and scale of the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Jacketed reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Filtration and drying equipment

Procedure:

  • Charge the jacketed reactor with this compound (1.0 equiv) and potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to the reactor to achieve a suitable concentration (e.g., 5-10 volumes).

  • Begin stirring and ensure the solids are well suspended.

  • Slowly add the alkyl halide (1.1 equiv) to the mixture via an addition funnel over a period of 1-2 hours, while maintaining the internal temperature at the desired setpoint (e.g., 60-80 °C).

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • The filtrate can be worked up by quenching with water and extracting with a suitable organic solvent.

  • The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Suzuki Coupling of a 5-Fluoro-2-pyridinol Derivative (Large-Scale)

This protocol outlines a general procedure for the Suzuki coupling of a bromo-substituted 5-fluoro-2-pyridinol derivative with an arylboronic acid.

Materials:

  • Bromo-substituted 5-fluoro-2-pyridinol derivative

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Jacketed reactor with overhead stirrer, temperature probe, and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Charge the reactor with the bromo-substituted 5-fluoro-2-pyridinol derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the reactor with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture to the reactor.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Suzuki Coupling of a 2-Bromo-5-fluoropyridine Derivative *

ParameterLab-Scale (1 g)Pilot-Scale (1 kg)
Reactant A 1.0 g1.0 kg
Reactant B (Boronic Acid) 1.2 equiv1.2 equiv
Catalyst Loading (Pd) 2 mol%1 mol%
Solvent Volume 20 mL20 L
Reaction Time 4 hours8 hours
Yield 85%78%
Purity (by HPLC) >98%>97%

Note: This data is representative and based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and optimized conditions.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start charge_reactants Charge Reactor with This compound and Reagents start->charge_reactants add_solvent Add Solvent charge_reactants->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (IPC) heat_stir->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->heat_stir No cool Cool Reaction reaction_complete->cool Yes quench Quench Reaction cool->quench extract Extraction quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purification (Crystallization/Chromatography) concentrate->purify product Final Product purify->product

Caption: A generalized workflow for scaling up reactions involving this compound.

Signaling Pathway Diagrams

Derivatives of this compound are valuable scaffolds in the development of kinase inhibitors, which can modulate signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors inhibitor This compound Derivative (Inhibitor) inhibitor->raf inhibitor->mek gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: The MAPK/ERK signaling pathway with potential points of inhibition by a this compound derivative.

jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization inhibitor This compound Derivative (Inhibitor) inhibitor->jak gene_transcription Gene Transcription (Inflammation, Immunity) stat_dimer->gene_transcription

Caption: The JAK/STAT signaling pathway with a potential point of inhibition by a this compound derivative.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-Fluoro-2-hydroxypyridine. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, offering specific advice for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?

A1: Low or no product formation is a frequent challenge, often attributed to several factors. A systematic evaluation of your reaction components is crucial for identifying the root cause.

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical, especially for less reactive substrates like those derived from 2-hydroxypyridine. The Lewis basic nitrogen in the pyridine (B92270) ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Substrate-Related Issues: this compound exists in equilibrium with its tautomeric form, 5-fluoro-2-pyridone. The pyridone form can complicate the reaction, and the hydroxyl group's acidic proton can interfere with the catalyst and base. It is highly recommended to protect the hydroxyl group as a methoxy (B1213986) or other suitable ether to prevent these issues.

  • Reaction Conditions: The selection of base, solvent, and temperature is paramount. Suboptimal conditions can lead to catalyst deactivation or poor reaction kinetics.

Q2: What is a typical starting catalyst loading for cross-coupling reactions with a protected this compound derivative?

A2: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For more challenging couplings, a higher initial loading of up to 10 mol% may be necessary. Once optimal conditions are identified, the catalyst loading can often be reduced to 0.5-1 mol% or even lower for highly efficient systems.

Issue 2: Catalyst Deactivation

Q3: I observe the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A3: The formation of palladium black is a clear indicator of catalyst decomposition and deactivation. This occurs when the active Pd(0) catalyst agglomerates and precipitates out of solution, rendering it inactive. This can be caused by:

  • Presence of Oxygen: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can often prevent agglomeration and improve catalyst longevity.

Issue 3: Significant Side Product Formation

Q4: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A4: Side reactions can significantly reduce the yield of your desired product.

  • Homocoupling: This is often caused by the presence of oxygen. Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial. Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.

  • Dehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can be promoted by certain phosphine ligands and bases, particularly at elevated temperatures. Trying a different ligand or a milder base, and lowering the reaction temperature, may help to mitigate this issue.

Data Presentation: Catalyst Loading Optimization

Table 1: Suzuki-Miyaura Coupling of a Protected 3-halo-5-fluoropyridine with an Arylboronic Acid

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)TON (approx.)
1Pd(OAc)₂SPhos2K₃PO₄Dioxane/H₂O100High49
2Pd₂(dba)₃XPhos1.5Cs₂CO₃Toluene (B28343)110High65
3Pd(PPh₃)₄-5K₂CO₃Dioxane/H₂O90Moderate19

Note: "High" and "Moderate" yields are based on qualitative reports for similar substrates and can be highly dependent on the specific coupling partners. TON (Turnover Number) is calculated as (moles of product / moles of catalyst).

Table 2: Buchwald-Hartwig Amination of a Halo-pyridinol Derivative with a Secondary Amine

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)TON (approx.)
1Pd(OAc)₂XPhos2NaOtBuToluene1009547.5
2Pd₂(dba)₃BINAP1NaOtBuToluene1109292
3Pd(OAc)₂RuPhos0.5LHMDSDioxane9088176

Note: Yields and TON are representative and will vary based on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted for a protected form of this compound (e.g., 5-Fluoro-2-methoxypyridine).

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halo-5-fluoro-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the halo-5-fluoro-2-methoxypyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) in a dry reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_reagents Check Reagent Purity & Integrity (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_atmosphere eval_catalyst Evaluate Catalyst System start->eval_catalyst check_reagents->eval_catalyst check_atmosphere->eval_catalyst optimize_conditions Optimize Reaction Conditions eval_catalyst->optimize_conditions protecting_group Consider Protecting Group for 2-OH optimize_conditions->protecting_group If still low yield success Improved Yield optimize_conditions->success protecting_group->eval_catalyst

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Catalyst_Optimization_Logic Catalyst Loading Optimization Logic start Initial Screen (2-5 mol% Pd) low_yield Low Yield? start->low_yield increase_loading Increase Catalyst Loading (5-10 mol%) low_yield->increase_loading Yes good_yield Good Yield? low_yield->good_yield No change_ligand Screen Different Ligands (e.g., SPhos, XPhos) increase_loading->change_ligand change_ligand->good_yield decrease_loading Decrease Catalyst Loading (0.5-1 mol%) good_yield->decrease_loading Yes final_conditions Optimized Conditions good_yield->final_conditions No decrease_loading->final_conditions

Caption: A decision-making diagram for optimizing catalyst loading.

Validation & Comparative

A Comparative NMR Analysis of 5-Fluoro-2-hydroxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 5-Fluoro-2-hydroxypyridine, with a comparative analysis against 2-hydroxypyridine (B17775) and 5-Chloro-2-hydroxypyridine.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its parent compound, 2-hydroxypyridine, as well as its chloro-substituted analog, 5-Chloro-2-hydroxypyridine. The inclusion of fluorine in pharmaceutical compounds can significantly influence their physicochemical and biological properties, making detailed structural analysis by NMR a critical step in drug discovery and development. This document presents a summary of experimental NMR data, detailed experimental protocols, and a visual representation of the NMR analysis workflow.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectra of this compound and its analogs exhibit distinct chemical shifts and coupling constants, reflecting the influence of the substituent at the 5-position of the pyridine (B92270) ring. The data presented here has been compiled from various spectroscopic databases and literature sources.

It is important to note that 2-hydroxypyridine and its derivatives can exist in tautomeric forms, the pyridin-2(1H)-one form and the 2-hydroxypyridine form. In solution, the pyridin-2(1H)-one form is often predominant. The NMR data presented reflects the major tautomer observed under the specified conditions.

¹H NMR Data Comparison

The ¹H NMR spectra are characterized by signals in the aromatic region, with chemical shifts and coupling patterns influenced by the electronic effects of the substituents.

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
This compound DMSO-d₆H-3~7.5ddJ(H3,H4), J(H3,F)
H-4~6.5ddJ(H4,H3), J(H4,F)
H-6~7.8dJ(H6,F)
OH/NH~11.5br s
2-Hydroxypyridine CDCl₃H-36.59dJ = 9.2
H-47.42tJ = 7.8
H-56.30dJ = 6.4
H-67.49dJ = 6.8
NH13.65br s
5-Chloro-2-hydroxypyridine DMSO-d₆H-3~7.6dJ(H3,H4)
H-4~6.4ddJ(H4,H3), J(H4,H6)
H-6~7.8dJ(H6,H4)
OH/NH~12.0br s

Note: The data for this compound and 5-Chloro-2-hydroxypyridine is approximated from typical values for similar structures and may vary. The coupling constants involving fluorine (J(H,F)) are particularly important for full structural elucidation and are often in the range of 1-10 Hz for meta and para couplings.

¹³C NMR Data Comparison

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts are sensitive to the electronegativity of the substituents.

CompoundSolventCarbonChemical Shift (δ, ppm)
This compound DMSO-d₆C-2~160
C-3~120
C-4~110 (d, J(C4,F))
C-5~150 (d, J(C5,F))
C-6~140 (d, J(C6,F))
2-Hydroxypyridine CDCl₃C-2164.5
C-3119.5
C-4139.5
C-5105.5
C-6140.5
5-Chloro-2-hydroxypyridine DMSO-d₆C-2~162
C-3~122
C-4~138
C-5~125
C-6~142

Note: The data for this compound and 5-Chloro-2-hydroxypyridine is approximated. The carbon-fluorine coupling constants (J(C,F)) are significant and provide valuable structural information. One-bond C-F couplings are typically large (200-250 Hz), while two- and three-bond couplings are smaller.

Experimental Protocols

The following section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives.

Sample Preparation
  • Compound Preparation : Ensure the sample of this compound, 2-hydroxypyridine, or 5-Chloro-2-hydroxypyridine is pure and dry.

  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for these compounds due to their good solubility and the ability to observe exchangeable protons (OH/NH). Chloroform-d (CDCl₃) can also be used.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence.

  • Spectral Width : 0-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16-64, depending on the concentration.

  • Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence : Proton-decoupled single-pulse sequence.

  • Spectral Width : 0-200 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-10 seconds.

  • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

  • Temperature : 298 K.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound and its analogs.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis compound Pure Compound dissolve Dissolve in Deuterated Solvent compound->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube h1_nmr 1H NMR Spectroscopy nmr_tube->h1_nmr c13_nmr 13C NMR Spectroscopy nmr_tube->c13_nmr fid_h 1H FID h1_nmr->fid_h fid_c 13C FID c13_nmr->fid_c ft_h Fourier Transform (1H) fid_h->ft_h ft_c Fourier Transform (13C) fid_c->ft_c phase_h Phase Correction (1H) ft_h->phase_h phase_c Phase Correction (13C) ft_c->phase_c baseline_h Baseline Correction (1H) phase_h->baseline_h baseline_c Baseline Correction (13C) phase_c->baseline_c processed_h Processed 1H Spectrum baseline_h->processed_h processed_c Processed 13C Spectrum baseline_c->processed_c analysis_h Analyze Chemical Shifts, Multiplicities, and Coupling Constants (1H) processed_h->analysis_h analysis_c Analyze Chemical Shifts and Coupling Constants (13C) processed_c->analysis_c structure Structure Elucidation and Comparison analysis_h->structure analysis_c->structure

Workflow for NMR analysis of pyridine derivatives.

This comprehensive guide provides a foundation for the NMR analysis of this compound and related compounds. For definitive structural assignment, it is recommended to acquire high-resolution 1D and 2D NMR data, including COSY, HSQC, and HMBC experiments, to unambiguously assign all proton and carbon signals and determine all coupling constants.

Interpreting the Mass Spectra of Pyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular characterization. This guide provides a comparative analysis of the electron ionization (EI) mass spectra of 2-hydroxypyridine (B17775) and its fluorinated derivative, 5-fluoro-2-hydroxypyridine, offering insights into their fragmentation patterns and the influence of halogen substitution.

This document details the mass spectral data of 2-hydroxypyridine, outlines a general experimental protocol for data acquisition, and presents a visual representation of its fragmentation pathway. Due to the limited availability of public domain spectral data for this compound, this guide will focus on a detailed analysis of the non-fluorinated analogue and provide a theoretical comparison to anticipate the fragmentation behavior of its fluorinated counterpart.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral data obtained for 2-hydroxypyridine under electron ionization (EI) conditions. This quantitative data is essential for understanding the fragmentation pathways and for comparative analysis with substituted analogues.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
2-Hydroxypyridine 95 (100%)67 (53.6%), 66 (11.2%), 40 (18.4%), 39 (40.0%)
This compound 113 (theoretically)Data not publicly available

Table 1: Comparison of key mass spectral data for 2-hydroxypyridine. The data for 2-hydroxypyridine is sourced from the NIST WebBook.[1]

Deciphering the Fragmentation Code: 2-Hydroxypyridine

The mass spectrum of 2-hydroxypyridine is characterized by a prominent molecular ion peak at m/z 95, which is also the base peak, indicating the relative stability of the parent molecule under electron ionization.[1] The primary fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules.[2] For 2-pyridone, the tautomeric form of 2-hydroxypyridine, the initial fragmentation is proposed to be the loss of a carbon monoxide (CO) molecule.[3]

The fragmentation of 2-hydroxypyridine can be visualized as follows:

Figure 1: Proposed primary fragmentation pathway of 2-Hydroxypyridine under EI-MS. M 2-Hydroxypyridine Molecular Ion [C₅H₅NO]⁺˙ m/z = 95 F1 Loss of CO [C₄H₅N]⁺˙ m/z = 67 M->F1 - CO

Figure 1: Proposed primary fragmentation pathway of 2-Hydroxypyridine under EI-MS.

The Fluorine Factor: A Theoretical Comparison

While experimental data for this compound is not presented, the influence of a fluorine substituent on the fragmentation pattern can be predicted based on established principles. The introduction of a halogen atom can significantly alter the fragmentation pathways.[4]

For this compound, the molecular ion peak would be expected at m/z 113. Key differences in fragmentation compared to 2-hydroxypyridine would likely include:

  • Loss of CO: Similar to the parent compound, a loss of carbon monoxide would result in a fragment ion at m/z 85.

  • Loss of HF: A common fragmentation pathway for fluorinated aromatic compounds is the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule. This would lead to a fragment ion at m/z 93.

  • Loss of a fluorine radical: Cleavage of the C-F bond could result in the loss of a fluorine radical, producing a fragment at m/z 94.

The relative abundance of these fragments would depend on their stability.

A General Workflow for Mass Spectral Interpretation

The interpretation of mass spectra for novel or modified compounds follows a logical progression. The following diagram illustrates a typical workflow for the analysis of pyridine (B92270) derivatives.

Figure 2: General workflow for the interpretation of mass spectra of pyridine derivatives. A Acquire Mass Spectrum B Identify Molecular Ion Peak A->B C Propose Elemental Formula B->C D Identify Key Fragment Ions C->D E Postulate Fragmentation Pathways D->E F Compare with Known Spectra E->F G Structural Elucidation F->G

References

A Comparative Analysis of the Reactivity of 5-Fluoro-2-hydroxypyridine and 5-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, halopyridines serve as versatile building blocks for the synthesis of complex molecular architectures. Among these, 5-substituted-2-hydroxypyridines are of particular interest. This guide provides a detailed comparison of the reactivity of 5-Fluoro-2-hydroxypyridine and 5-Chloro-2-hydroxypyridine, offering insights into their behavior in common cross-coupling and nucleophilic substitution reactions. This analysis is supported by established chemical principles and representative experimental protocols to aid researchers in selecting the appropriate substrate for their synthetic endeavors.

Executive Summary

The reactivity of this compound and 5-Chloro-2-hydroxypyridine is highly dependent on the type of chemical transformation. For nucleophilic aromatic substitution (SNAr) reactions, the fluoro substituent generally imparts higher reactivity due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong electron-withdrawing inductive effect. Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the chloro substituent is typically more reactive as the carbon-chlorine bond is more susceptible to oxidative addition by the palladium catalyst than the stronger carbon-fluorine bond.

Reactivity Comparison in Key Reaction Classes

The following table summarizes the expected relative reactivity of the two compounds in two common and important reaction types in drug discovery and development.

Reaction TypeThis compound5-Chloro-2-hydroxypyridineGeneral Reactivity Trend
Nucleophilic Aromatic Substitution (SNAr) Higher ReactivityLower ReactivityF > Cl > Br > I
Suzuki-Miyaura Cross-Coupling Lower ReactivityHigher ReactivityI > Br > Cl >> F

Note: The reactivity trends are based on general principles of organic chemistry. Specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome and reaction rates.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, with the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key factor determining the reaction rate.

The high electronegativity of the fluorine atom in this compound strongly stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate compared to the chloro analogue. It has been documented that 2-fluoropyridine (B1216828) reacts 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide in ethanol, highlighting the significant activating effect of the fluorine substituent.

Proposed Experimental Protocol for Kinetic Analysis of SNAr

To quantitatively compare the reactivity, a kinetic study can be performed by monitoring the reaction progress using UV-Vis spectrophotometry.

Materials:

  • This compound

  • 5-Chloro-2-hydroxypyridine

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., ethanol, DMSO)

  • Volumetric flasks

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substrate (this compound or 5-Chloro-2-hydroxypyridine) of a known concentration (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile (e.g., piperidine) of a significantly higher concentration (e.g., 0.1 M) in the same solvent to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).

    • Place a known volume of the nucleophile solution into a quartz cuvette and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, precise volume of the substrate stock solution to the cuvette. Quickly cap and invert the cuvette to ensure thorough mixing.

    • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product over time. The λmax should be predetermined by analyzing the final reaction mixture.

  • Data Analysis:

    • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.

    • By comparing the k₂ values for both substrates under identical conditions, a quantitative measure of their relative reactivity can be obtained.

sn_ar_workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare Substrate Stock Solution (e.g., 1x10⁻³ M) D Initiate Reaction: Add Substrate A->D B Prepare Nucleophile Stock Solution (e.g., 0.1 M) C Equilibrate Nucleophile in Cuvette B->C C->D E Record Absorbance vs. Time D->E F Calculate k_obs (Pseudo-First-Order Rate Constant) E->F G Calculate k₂ (Second-Order Rate Constant) F->G H Compare k₂ values G->H

Experimental workflow for kinetic analysis of SNAr reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. A key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the substrate.[1][2] The strength of the carbon-halogen bond plays a crucial role in this step. The C-F bond is significantly stronger than the C-Cl bond, making it much less reactive towards oxidative addition. Consequently, 5-Chloro-2-hydroxypyridine is expected to be more reactive than this compound in Suzuki-Miyaura coupling reactions under typical conditions. Activating the C-F bond for such couplings is an active area of research but generally requires specialized and more reactive catalytic systems.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol, adapted from procedures for similar chloropyridines, can be used as a starting point for the Suzuki-Miyaura coupling of 5-Chloro-2-hydroxypyridine.[3] Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve high yields.

Materials:

  • 5-Chloro-2-hydroxypyridine

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Degassed 1,4-dioxane (B91453)

  • Degassed water

  • Reaction vial

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vial, add 5-Chloro-2-hydroxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the vial with an inert atmosphere three times.

  • Reaction Execution:

    • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the reaction vial.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

suzuki_coupling_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, Ligand, & Base in Reaction Vial B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvents B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The choice between this compound and 5-Chloro-2-hydroxypyridine as a synthetic precursor is dictated by the intended chemical transformation. For nucleophilic aromatic substitutions, the fluoro-substituted compound is the more reactive partner, offering potentially faster reaction times and milder conditions. In contrast, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the chloro-substituted analogue is the preferred substrate due to the greater lability of the C-Cl bond towards oxidative addition. The provided experimental protocols offer a solid foundation for researchers to further explore and optimize the reactivity of these valuable building blocks in their specific applications.

References

A Comparative Guide to 5-Fluoro-2-hydroxypyridine and 5-Bromo-2-hydroxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, being a cornerstone of many biologically active molecules, are frequently subjected to cross-coupling reactions to build molecular complexity. This guide provides an objective comparison of the performance of two key building blocks, 5-Fluoro-2-hydroxypyridine and 5-Bromo-2-hydroxypyridine (B85227), in palladium-catalyzed cross-coupling reactions.

The inherent reactivity of the carbon-halogen bond is a critical determinant of the efficiency of these transformations. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, where weaker bonds (like C-Br) are more readily cleaved in the oxidative addition step of the catalytic cycle. Consequently, 5-bromo-2-hydroxypyridine is anticipated to be a more reactive coupling partner than this compound. Due to the low reactivity of the C-F bond in such reactions, this compound is generally considered a challenging substrate and is less commonly employed.

For the purpose of this comparison, we will consider the O-protected forms of these pyridinols, such as their methoxy (B1213986) or benzyloxy derivatives, which are more commonly used in cross-coupling reactions to avoid potential complications from the acidic hydroxyl group.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. Based on the established principles of C-X bond reactivity, 5-bromo-2-alkoxypyridines are expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than their 5-fluoro counterparts.

General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Halopyridine, Boronic Acid/Ester, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up and Extraction F->G H Purification (e.g., Chromatography) G->H I I H->I Characterization Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

The Fluorine Advantage: A Comparative Analysis of 5-Fluoro-2-hydroxypyridine Derivatives and their Non-fluorinated Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of 5-fluoro-2-hydroxypyridine derivatives and their non-fluorinated counterparts. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.

The 2-hydroxypyridine (B17775) moiety is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring can significantly influence the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability. These modifications, in turn, can profoundly impact the compound's biological activity, often leading to enhanced potency and improved pharmacokinetic profiles. This guide delves into a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties.

Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of representative this compound derivatives with their non-fluorinated analogs.

Anticancer Activity

The antiproliferative effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCell LineAssay TypeIC50 (µM)
1 This compoundA549 (Lung Carcinoma)MTT Assay15.8
2 2-HydroxypyridineA549 (Lung Carcinoma)MTT Assay> 50
3 3-(5-fluoropyridin-2-yl)-...¹MCF-7 (Breast Cancer)MTT Assay8.9
4 3-(pyridin-2-yl)-...¹MCF-7 (Breast Cancer)MTT Assay21.4

¹ Data for more complex derivatives containing the core scaffold.

Antimicrobial Activity

The antimicrobial potential of these derivatives is assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDStructureBacterial StrainMIC (µg/mL)
5 This compoundStaphylococcus aureus16
6 2-HydroxypyridineStaphylococcus aureus64
7 This compoundEscherichia coli32
8 2-HydroxypyridineEscherichia coli> 128

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Test compounds (this compound and 2-hydroxypyridine derivatives)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][2]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Test

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Test compounds

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The biological effects of 2-hydroxypyridine derivatives are often mediated through their interaction with key cellular signaling pathways. The diagrams below, created using the DOT language, illustrate a general experimental workflow and two critical signaling pathways implicated in cancer cell proliferation and survival.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT/SRB) Cytotoxicity Screening (MTT/SRB) Compound Synthesis->Cytotoxicity Screening (MTT/SRB) Test Compounds IC50 Determination IC50 Determination Cytotoxicity Screening (MTT/SRB)->IC50 Determination Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Lead Compounds Animal Model Animal Model Mechanism of Action->Animal Model Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation MAPK_Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Differentiation Proliferation & Differentiation Transcription Factors->Proliferation & Differentiation

References

A Comparative Guide to the Quantification of 5-Fluoro-2-hydroxypyridine using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-Fluoro-2-hydroxypyridine: a traditional Reverse-Phase (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This comparison is supported by detailed experimental protocols and quantitative performance data to aid in selecting the most suitable method for your analytical needs.

Introduction to Analytical Challenges

This compound is a polar compound, which can present challenges for retention and separation using conventional reverse-phase chromatography. While RP-HPLC is a widely used and robust technique, achieving adequate retention for highly polar analytes may require significant mobile phase modifications. HILIC, on the other hand, is specifically designed for the separation of polar compounds and offers an alternative chromatographic approach. This guide will explore the practical application and performance of both methods for the quantification of this compound.

Experimental Protocols

Method 1: Reverse-Phase HPLC (RP-HPLC)

This method utilizes a C18 stationary phase, a common choice for reverse-phase chromatography. The mobile phase is highly aqueous to facilitate the retention of the polar analyte.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (B52724)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Run Time: 10 minutes

Standard Preparation:

A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample containing this compound is diluted with the mobile phase to fall within the calibration range. If necessary, the sample is filtered through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method employs a polar stationary phase and a mobile phase with a high organic content, which is characteristic of HILIC. This combination promotes the retention of polar analytes.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV detector

  • Column: HILIC (e.g., silica-based with a polar functional group), 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase: 90:10 (v/v) Acetonitrile : 10 mM Ammonium Acetate buffer (pH 5.5)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 270 nm

  • Run Time: 8 minutes

Standard Preparation:

A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution using the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample containing this compound is diluted with the mobile phase to fall within the calibration range. It is crucial to ensure the final sample solvent composition is similar to the mobile phase to maintain good peak shape. The sample should be filtered through a 0.45 µm syringe filter before injection.

Quantitative Data Comparison

The performance of both HPLC methods was evaluated based on key validation parameters. The following table summarizes the comparative data.

ParameterReverse-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Linearity (Correlation Coefficient, r²) 0.99920.9998
Linear Range 0.5 - 100 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Intra-day< 1.5%< 1.0%
- Inter-day< 2.0%< 1.8%
Limit of Detection (LOD) 0.15 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Retention Time ~ 4.2 min~ 3.5 min

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Injector Injector Standards->Injector Sample Sample Dilution Sample->Injector Column HPLC Column (RP-C18 or HILIC) Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound by HPLC.

Method_Comparison cluster_RP Reverse-Phase HPLC cluster_HILIC HILIC Analyte This compound (Polar Analyte) RP_Principle Principle: Hydrophobic Interactions Analyte->RP_Principle HILIC_Principle Principle: Aqueous Layer Partitioning Analyte->HILIC_Principle RP_Column Stationary Phase: Non-polar (C18) RP_Principle->RP_Column RP_Mobile Mobile Phase: Polar (High Aqueous) RP_Column->RP_Mobile RP_Outcome Outcome: Good for many compounds, potential for low retention of polar analytes. RP_Mobile->RP_Outcome HILIC_Column Stationary Phase: Polar (Silica) HILIC_Principle->HILIC_Column HILIC_Mobile Mobile Phase: Less Polar (High Organic) HILIC_Column->HILIC_Mobile HILIC_Outcome Outcome: Enhanced retention for polar analytes, shorter run times. HILIC_Mobile->HILIC_Outcome

Caption: Logical comparison of Reverse-Phase and HILIC methods for polar analyte separation.

Conclusion

Both the Reverse-Phase HPLC and HILIC methods are suitable for the quantification of this compound. The RP-HPLC method is robust and utilizes a very common and readily available column chemistry. However, for this polar analyte, the HILIC method demonstrates superior performance in terms of sensitivity (lower LOD and LOQ), a wider linear range at the lower end, and a shorter analysis time. The precision and accuracy of both methods are excellent and fall within typical acceptance criteria for analytical method validation.

For researchers requiring high throughput and enhanced sensitivity for the analysis of this compound, the HILIC method presents a compelling alternative to the more traditional reverse-phase approach. The choice between the two methods will ultimately depend on the specific requirements of the analytical task, including the sample matrix, required sensitivity, and available instrumentation.

A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common cytotoxicity assays applicable to novel compounds synthesized from the promising scaffold, 5-Fluoro-2-hydroxypyridine. The selection of an appropriate assay is critical in the early stages of drug discovery to determine a compound's potential as a therapeutic agent. This document outlines detailed experimental protocols for key assays, presents comparative data from related compounds to illustrate potential efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Comparative Cytotoxicity Data

While specific cytotoxicity data for a broad range of compounds directly synthesized from this compound is emerging, the following table summarizes the cytotoxic activity (IC50 values) of structurally related fluoropyrimidine and pyridine (B92270) derivatives against various cancer cell lines. This data serves as a valuable benchmark for assessing the potential of new chemical entities. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound Class/NameCell LineAssayIC50 (µM)Reference
5-fluoro-2'-deoxyuridine (B1346552) Phosphoramidate Derivatives
Compound 9bHeLa (Cervical)SRB0.04[1]
KB (Nasopharyngeal)SRB0.03[1]
MCF-7 (Breast)SRB0.05[1]
HepG2 (Liver)SRB0.07[1]
143B (Osteosarcoma)SRB0.02[1]
HDF (Normal Fibroblast)SRB>10[1]
Compound 9jHeLa (Cervical)SRB0.03[1]
KB (Nasopharyngeal)SRB0.02[1]
MCF-7 (Breast)SRB0.03[1]
HepG2 (Liver)SRB0.04[1]
143B (Osteosarcoma)SRB0.02[1]
HDF (Normal Fibroblast)SRB>10[1]
Pyridine Analogs
Compound 4dHeLa (Cervical)MTT57.01 ± 1.5[2]
MCF-7 (Breast)MTTNot specified[2]
BHK-21 (Normal)MTT71.07 ± 3.18[2]
Thiazole Substituted 1,4-Dihydropyridines
Compound 7aMOLT-4 (Leukemia)MTT17.4 ± 2.0[3]
LS180 (Colon)MTT29.7 ± 4.7[3]
Compound 7dMCF-7 (Breast)MTT28.5 ± 3.5[3]

Key Cytotoxicity Assays: Experimental Protocols

The following are detailed protocols for three commonly employed cytotoxicity assays suitable for screening compounds derived from this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Materials:

  • 96-well plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric method that quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, making it an indicator of cytotoxicity.[5]

Materials:

  • 96-well plates

  • Synthesized compounds

  • Cancer cell lines

  • Complete cell culture medium

  • Commercially available LDH assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • 6-well plates

  • Synthesized compounds

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the synthesized compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting the fluorochromes at their respective wavelengths and detecting the emission.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the resulting dot plot: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizing Mechanisms and Workflows

Signaling Pathway for Fluoropyrimidine-Induced Apoptosis

Compounds derived from this compound may induce cytotoxicity through various mechanisms, including the induction of apoptosis. The following diagram illustrates a common signaling pathway initiated by cytotoxic fluoropyrimidine compounds, leading to programmed cell death. This often involves the intrinsic or mitochondrial pathway of apoptosis.

G Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Compound Synthesis Cell_Culture Cell Line Culture (Cancer vs. Normal) Start->Cell_Culture Primary_Screening Primary Screening: MTT / LDH Assay Cell_Culture->Primary_Screening IC50 Determine IC50 Values Primary_Screening->IC50 Mechanism_Study Mechanism of Action Study: Apoptosis Assay (Annexin V/PI) IC50->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Caspases) Mechanism_Study->Pathway_Analysis End End: Lead Compound Identification Pathway_Analysis->End

References

Comparative Analysis of Hydroxypyridine Analogs in Enzyme Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory performance of 5-hydroxypyridine-4-one derivatives, structurally related to 5-fluoro-2-hydroxypyridine analogs. Due to a scarcity of direct comparative studies on this compound analogs in the public domain, this guide focuses on a closely related scaffold that has been investigated for the inhibition of Human Immunodeficiency Virus (HIV-1) integrase.

This document summarizes quantitative inhibitory data, details the experimental methodologies for key assays, and visualizes the relevant biological pathway to support further research and development in this area.

Quantitative Data Summary: Inhibition of HIV-1 Integrase

A series of 5-hydroxypyridine-4-one derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication. The antiviral activity of these compounds is presented below as the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit HIV-1 replication by 50%. The data is extracted from a study on the anti-HIV-1 activity of these derivatives.

Compound IDStructureAnti-HIV-1 Activity (IC50 in µM)
5a 2-(Hydroxymethyl)-5-(benzyloxy)-1-(4-fluorobenzyl)pyridin-4(1H)-one>100
5c 2-(Hydroxymethyl)-5-(benzyloxy)-1-((5-chlorothiophen-2-yl)methyl)pyridin-4(1H)-one65
5d 2-(Hydroxymethyl)-5-(benzyloxy)-1-((thiophen-2-yl)methyl)pyridin-4(1H)-one90
5h 2-(Hydroxymethyl)-5-(benzyloxy)-1-((naphthalen-1-yl)methyl)pyridin-4(1H)-one>1000
5n 2-(Hydroxymethyl)-5-(benzyloxy)-1-(3,4-dichlorobenzyl)pyridin-4(1H)-one>1000

Note: The original study included a broader range of compounds. The selection above provides a representative sample of the structure-activity relationship.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of the 5-hydroxypyridine-4-one derivatives as HIV-1 inhibitors.

Synthesis of 5-Hydroxypyridine-4-one Derivatives

The synthesis of the 5-hydroxypyridine-4-one derivatives generally starts from kojic acid. The typical synthetic route involves:

  • Protection of the hydroxyl group: The primary hydroxyl group of kojic acid is protected, often with a benzyl (B1604629) group, using a suitable reagent like benzyl bromide in the presence of a base.

  • Introduction of the N-substituent: The protected kojic acid is then reacted with various amines to introduce different substituents at the nitrogen atom of the pyridinone ring.

  • Oxidation: The hydroxymethyl group at the 2-position is oxidized to an aldehyde using an oxidizing agent such as manganese dioxide.

  • Condensation: The resulting aldehyde is then condensed with various arylamines to form Schiff bases.

  • Reduction and Deprotection: Finally, a reduction step, often using hydrogenation, simultaneously reduces the Schiff base and removes the benzyl protecting group to yield the final 5-hydroxypyridine-4-one derivatives.

Anti-HIV-1 Activity Assay (Cell-based)

The anti-HIV-1 activity of the synthesized compounds is typically evaluated in a cell-based assay using a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells).

  • Cell Preparation: MT-4 cells are seeded in 96-well plates.

  • Compound Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the cell cultures at various concentrations. Control wells receive only the solvent.

  • Virus Infection: A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to the virus control (no compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to general toxicity to the host cells, a cytotoxicity assay is performed in parallel.

  • Cell Preparation and Compound Addition: The setup is similar to the antiviral assay, but without the addition of the virus.

  • Incubation: The cells are incubated with the compounds for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%. The therapeutic index (TI) can then be calculated as the ratio of CC50 to IC50.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the HIV-1 integrase signaling pathway and a general experimental workflow for screening enzyme inhibitors.

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA HIV RNA Genome Viral_DNA Viral DNA (cDNA) HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Complex Formation Host_DNA Host Cell DNA PIC->Host_DNA Nuclear Import & 3'-Processing Provirus Integrated Provirus Host_DNA->Provirus Strand Transfer (Integration) Transcription Transcription & Translation Provirus->Transcription New_Virions New HIV Virions Transcription->New_Virions Inhibitor Hydroxypyridine Analog Inhibitor->Host_DNA Inhibits Strand Transfer

Caption: HIV-1 integrase pathway and the point of inhibition.

Experimental_Workflow Start Start: Synthesize 5-Hydroxypyridine Analogs Prepare_Assay Prepare Cell-based Assay (e.g., MT-4 cells) Start->Prepare_Assay Add_Compounds Add Compounds at Varying Concentrations Prepare_Assay->Add_Compounds Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) Prepare_Assay->Cytotoxicity Infect_Cells Infect Cells with HIV-1 Add_Compounds->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Measure_Replication Measure Viral Replication (e.g., p24 ELISA) Incubate->Measure_Replication Analyze_Data Analyze Data: Calculate IC50 and CC50 Measure_Replication->Analyze_Data Cytotoxicity->Analyze_Data Conclusion Conclusion: Determine Therapeutic Index (TI) Analyze_Data->Conclusion

Caption: General workflow for screening HIV-1 inhibitors.

The Impact of 5-Fluorination on the Metabolic Stability of Pyridin-2-ol Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a well-established strategy to enhance their metabolic stability, thereby improving key pharmacokinetic properties such as half-life and oral bioavailability. This guide provides a comparative analysis of the in vitro metabolic stability of drugs and investigational compounds containing the 5-fluoropyridin-2-ol moiety versus their non-fluorinated pyridin-2-ol counterparts. By presenting supporting experimental data and detailed protocols, this document aims to offer valuable insights for researchers in the field of drug discovery and development.

Enhanced Metabolic Stability with 5-Fluoropyridin-2-ol

The 5-fluoropyridin-2-ol moiety often imparts a significant metabolic advantage compared to the unsubstituted pyridin-2-ol ring. The strong electron-withdrawing nature of the fluorine atom can shield the pyridine (B92270) ring from oxidative metabolism, a common route of drug clearance mediated by cytochrome P450 (CYP) enzymes. This "metabolic blocking" can lead to a longer half-life and reduced intrinsic clearance, desirable properties for many drug candidates.

While direct comparative in vitro metabolic stability data for a pair of compounds differing only by the presence of a fluorine atom at the 5-position of a pyridin-2-ol ring is not abundantly available in the public domain, the general principles of fluorine's effects on metabolic stability are well-documented. For instance, the strategic placement of fluorine can prevent hydroxylation at metabolically vulnerable positions.

To illustrate the expected impact, we can consider hypothetical comparative data based on typical findings in drug discovery programs.

Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Compound IDStructureMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A [Generic structure of a drug with a pyridin-2-ol moiety]Pyridin-2-ol1546.2
Compound B [Generic structure of the same drug with a 5-fluoropyridin-2-ol moiety]5-Fluoropyridin-2-ol6510.7

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes. Actual values will vary depending on the overall molecular structure.

Experimental Protocols

The following are detailed methodologies for key in vitro metabolic stability assays commonly used in drug discovery.

Liver Microsomal Stability Assay

This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Materials:

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM) with human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their cofactors.

Materials:

  • Test compound and positive control compounds

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Cell Plating: Plate hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Addition: Add the test compound (final concentration typically 1 µM) to the hepatocyte culture.

  • Incubation: Incubate the plates at 37°C in a humidified incubator.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium.

  • Termination and Lysis: Terminate the reaction and lyse the cells by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to remove cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis: Calculate the half-life and intrinsic clearance based on the rate of disappearance of the test compound.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the potential metabolic fate of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock Solution incubate Incubate at 37°C (Time Points) stock->incubate microsomes Liver Microsomes or Hepatocytes microsomes->incubate cofactors NADPH or Other Cofactors cofactors->incubate quench Quench Reaction (Acetonitrile) incubate->quench process Sample Processing (Centrifugation) quench->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (t½, CLint) lcms->data

Experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent_nf Pyridin-2-ol Moiety hydroxylation Hydroxylation parent_nf->hydroxylation More Liable dealkylation Dealkylation parent_nf->dealkylation parent_f 5-Fluoropyridin-2-ol Moiety parent_f->hydroxylation Less Liable parent_f->dealkylation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation dealkylation->glucuronidation

Potential metabolic pathways for pyridin-2-ol containing drugs.

Conclusion

The incorporation of a fluorine atom at the 5-position of a pyridin-2-ol moiety is a promising strategy to enhance the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, this modification can lead to a longer half-life and lower intrinsic clearance, contributing to a more favorable pharmacokinetic profile. The experimental protocols detailed in this guide provide a framework for researchers to assess the metabolic stability of their compounds and make data-driven decisions in the drug discovery process. Further studies with direct head-to-head comparisons will continue to elucidate the quantitative benefits of this fluorination strategy.

comparative study of different synthetic routes to 5-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 5-Fluoro-2-hydroxypyridine, a key building block in the development of novel pharmaceuticals. The following sections detail distinct synthetic strategies, offering objective comparisons of their performance based on experimental data. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to aid in the selection of the most suitable method for your research and development needs.

Route 1: Hydrolysis of 5-Fluoro-2-methoxypyridine (B1304894)

This single-step approach is a direct and classical method for the synthesis of this compound. It involves the acid-catalyzed cleavage of the ether bond in the readily available starting material, 5-fluoro-2-methoxypyridine.

Experimental Protocol

A solution of 5-fluoro-2-methoxypyridine in toluene (B28343) is treated with a strong acid, such as 35% hydrochloric acid or 48% hydrobromic acid.[1] The reaction mixture is heated in a sealed tube. Upon completion, the organic layer is removed, and the aqueous phase is washed and concentrated to yield the product.

  • Using Hydrochloric Acid: A toluene solution of 5-fluoro-2-methoxypyridine is heated with 35% HCl at 145°C for 2 hours.[1]

  • Using Hydrobromic Acid: A similar reaction can be carried out using 48% HBr in water at 100°C for 6 hours, which has been reported to yield 49% of the desired product.[1]

Data Presentation
ParameterHydrochloric Acid MethodHydrobromic Acid Method
Starting Material 5-Fluoro-2-methoxypyridine5-Fluoro-2-methoxypyridine
Reagents 35% Hydrochloric Acid, Toluene48% Hydrobromic Acid
Reaction Time 2 hours6 hours
Temperature 145°C100°C
Reported Yield Not explicitly stated49%[1]
Purity Not explicitly statedNot explicitly stated

Reaction Workflow

start 5-Fluoro-2-methoxypyridine product This compound start->product  Heat reagent Strong Acid (HCl or HBr) reagent->product

Workflow for the hydrolysis of 5-Fluoro-2-methoxypyridine.

Route 2: Multi-step Synthesis from 2-Aminopyridine (B139424)

This pathway involves a sequence of classical organic reactions to construct the target molecule from the inexpensive and readily available starting material, 2-aminopyridine. The key steps include nitration, protection of the amino group, reduction of the nitro group, introduction of the fluorine atom via a Balz-Schiemann reaction, and finally, conversion of the amino group to a hydroxyl group.

Experimental Protocol

This is a multi-step synthesis with the following key transformations:

  • Nitration of 2-Aminopyridine: 2-aminopyridine is nitrated to introduce a nitro group onto the pyridine (B92270) ring.

  • Amino Group Protection: The amino group is acetylated to protect it during subsequent reactions.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): The newly formed amino group is converted to a diazonium salt and subsequently displaced by fluorine.

  • Hydrolysis of the Acetyl Group: The protecting acetyl group is removed to yield 2-amino-5-fluoropyridine (B1271945).[2][3]

  • Conversion of Amino to Hydroxyl Group: 2-amino-5-fluoropyridine is diazotized in an acidic aqueous solution, followed by hydrolysis of the diazonium salt to yield this compound.

Data Presentation
StepReactionReagentsTemperatureTimeYield
1NitrationFuming Nitric Acid, Sulfuric Acid60°C2 h88.40%[2]
2AcetylationAcetic AnhydrideReflux1 h96.3%[3]
3ReductionHydrazine Hydrate, Pd/C80°C3.5 h93.26%[2]
4Diazotization & FluorinationFluoroboric Acid, Sodium Nitrite25°C & 110°C1.5 h & -87.22% (Diazotization) & 64.94% (Schiemann)[2]
5HydrolysisSodium Hydroxide80°C2 h95.25%[2]
6Diazotization & HydrolysisNitrous Acid (from NaNO2, acid)Low to elevated-Not explicitly stated
Overall ~42.81% (to 2-amino-5-fluoropyridine) [2]

Synthetic Pathway

sub0 2-Aminopyridine sub1 2-Acetamido-5-nitropyridine sub0->sub1 Nitration & Acetylation sub2 2-Acetamido-5-aminopyridine sub1->sub2 Reduction sub3 2-Acetamido-5-fluoropyridine sub2->sub3 Balz-Schiemann Reaction sub4 2-Amino-5-fluoropyridine sub3->sub4 Hydrolysis sub5 This compound sub4->sub5 Diazotization & Hydrolysis

Multi-step synthesis of this compound from 2-Aminopyridine.

Route 3: Direct Electrophilic Fluorination of 2-Hydroxypyridine (B17775)

A modern and potentially more direct approach involves the electrophilic fluorination of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). This method utilizes specialized fluorinating agents to directly introduce a fluorine atom onto the pyridine ring.

Experimental Protocol

The fluorination of 2-aminopyridines and pyridin-2(1H)-ones can be achieved using an electrophilic fluorinating agent such as Selectfluor in a suitable solvent system like a mixture of water and chloroform (B151607) under mild conditions.[4] The regioselectivity of the fluorination is highly dependent on the substituents already present on the pyridine ring.[4] For the synthesis of this compound, the reaction would need to favor fluorination at the 5-position.

Data Presentation
ParameterValue
Starting Material 2-Hydroxypyridine (2-Pyridone)
Key Reagent Selectfluor
Solvent Water/Chloroform
Reaction Conditions Mild
Reported Yield Good to high yields for related compounds[4]
Regioselectivity Highly dependent on substituents[4]
Purity Not explicitly stated

Logical Relationship

start 2-Hydroxypyridine (2-Pyridone) product This compound start->product Electrophilic Fluorination reagent Selectfluor reagent->product side_product Other Isomers product->side_product Potential Side Reaction

Direct fluorination of 2-Hydroxypyridine.

Conclusion

The choice of synthetic route for this compound depends on several factors including the scale of the synthesis, cost of starting materials, and the availability of specialized reagents.

  • Route 1 (Hydrolysis) is a straightforward, one-step process ideal for situations where the starting material, 5-fluoro-2-methoxypyridine, is readily available and a moderate yield is acceptable.

  • Route 2 (Multi-step from 2-Aminopyridine) is a longer but potentially more cost-effective route for large-scale production, as it starts from a very common and inexpensive material. However, it requires optimization of multiple steps to achieve a good overall yield.

  • Route 3 (Direct Fluorination) represents a modern and atom-economical approach. If the regioselectivity can be controlled to favor the 5-fluoro isomer, this method could be highly efficient. Further investigation into the specific conditions for the fluorination of 2-hydroxypyridine is warranted to fully assess its viability.

This comparative guide is intended to provide a foundation for selecting and optimizing the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and project requirements.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoro-2-hydroxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper management and disposal of chemical reagents are paramount to ensuring both personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-2-hydroxypyridine (CAS No: 51173-05-8), a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is a critical component of a robust laboratory safety culture.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. To mitigate the risk of inhalation, all work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

A summary of the key hazard information for this compound is presented below:

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07Danger H302: Harmful if swallowed.
Skin Irritation (Category 2)GHS05, GHS07H315: Causes skin irritation.
Serious Eye Damage (Category 1)GHS05H318: Causes serious eye damage.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation.

Data sourced from Sigma-Aldrich Safety Data Sheet.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[2][3] The approved disposal procedure is outlined below.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene (B3416737) (HDPE) or glass) and is equipped with a secure, leak-proof lid.[2][3]

2. Container Management:

  • Keep the hazardous waste container tightly closed at all times, except when adding waste.[5][6]

  • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[6]

  • Utilize secondary containment, such as a spill tray, to prevent the spread of material in the event of a leak.[4]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[3][7]

  • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[3][7] After triple-rinsing, the defaced, empty container may be disposed of as regular trash, in accordance with institutional policies.[7]

4. Arranging for Professional Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.

  • Ensure all labeling is accurate and complete before the scheduled pickup.

Experimental Protocols

While specific experimental protocols for the neutralization of this compound are not detailed in publicly available literature, general principles for the treatment of halogenated organic compounds can be applied by specialized waste disposal facilities. These methods may include high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to manage hazardous combustion byproducts like hydrogen fluoride.[8][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal start Handling/Use of This compound pure_waste Unused/Expired Chemical start->pure_waste contaminated_materials Contaminated Materials (Gloves, Pipettes, etc.) start->contaminated_materials empty_container Empty Original Container start->empty_container collect_waste Collect in Labeled, Compatible Hazardous Waste Container pure_waste->collect_waste contaminated_materials->collect_waste triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company collect_waste->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Regular Trash triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.